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  • Product: Methyl 3-(hydroxymethyl)-2-nitrobenzoate
  • CAS: 1331954-75-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of Methyl 3-(hydroxymethyl)-2-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 3-(hydroxymethyl)-2-nitrobenzoate is a substituted aromatic compound with potential applications in organic synthesis and medicinal chem...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(hydroxymethyl)-2-nitrobenzoate is a substituted aromatic compound with potential applications in organic synthesis and medicinal chemistry. As with any novel or complex molecule, definitive structural elucidation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for this purpose, providing detailed information about the chemical environment of each proton and carbon atom within a molecule. This guide offers a comprehensive analysis of the expected ¹H and ¹³C NMR chemical shifts for Methyl 3-(hydroxymethyl)-2-nitrobenzoate. In the absence of direct experimental data in publicly available literature, this paper presents a detailed prediction and interpretation based on established NMR principles and data from structurally analogous compounds.

Molecular Structure and Predicted NMR Assignments

The structure of Methyl 3-(hydroxymethyl)-2-nitrobenzoate incorporates a benzene ring with three substituents: a methyl ester group (-COOCH₃), a nitro group (-NO₂), and a hydroxymethyl group (-CH₂OH). The relative positions of these groups significantly influence the electronic environment and, consequently, the NMR chemical shifts of the aromatic protons and carbons.

Caption: Molecular structure of Methyl 3-(hydroxymethyl)-2-nitrobenzoate with atom numbering.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR chemical shifts for Methyl 3-(hydroxymethyl)-2-nitrobenzoate are summarized in the table below. These predictions are derived from the analysis of substituent effects on the chemical shifts of aromatic protons in similar molecules. The nitro group is a strong electron-withdrawing group and will deshield adjacent protons, while the hydroxymethyl and methyl ester groups have more moderate effects.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-6 (Aromatic)~ 8.0 - 8.2Doublet (d)1H
H-4 (Aromatic)~ 7.8 - 8.0Triplet (t)1H
H-5 (Aromatic)~ 7.6 - 7.8Doublet (d)1H
-CH₂OH (Hydroxymethyl)~ 4.8 - 5.0Singlet (s)2H
-OCH₃ (Ester)~ 3.9 - 4.1Singlet (s)3H
-OH (Alcohol)VariableSinglet (s, broad)1H

Rationale for ¹H NMR Chemical Shift Predictions

  • Aromatic Protons (H-4, H-5, H-6): The aromatic region of the spectrum is expected to show three distinct signals.

    • H-6: This proton is ortho to the electron-withdrawing methyl ester group and meta to the strongly electron-withdrawing nitro group, leading to significant deshielding and a downfield chemical shift.

    • H-4: This proton is meta to both the methyl ester and the hydroxymethyl group, and ortho to the nitro group. The strong deshielding effect of the nitro group will result in a downfield shift.

    • H-5: This proton is para to the methyl ester group and meta to the nitro group, experiencing the least deshielding among the aromatic protons and thus appearing most upfield in the aromatic region.

  • Hydroxymethyl Protons (-CH₂OH): The protons of the hydroxymethyl group are adjacent to the aromatic ring and are expected to appear as a singlet. Their chemical shift is influenced by the neighboring nitro group.

  • Methyl Ester Protons (-OCH₃): The three protons of the methyl ester group will appear as a sharp singlet, characteristic of this functional group.

  • Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature. It will likely appear as a broad singlet.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts are presented below. The loss of symmetry in the benzene ring due to the three different substituents means that all six aromatic carbons will be magnetically inequivalent and should resonate as six distinct signals.[1]

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Ester Carbonyl)~ 165 - 167
C-2 (C-NO₂)~ 148 - 150
C-1 (C-COOCH₃)~ 133 - 135
C-4~ 131 - 133
C-6~ 129 - 131
C-3 (C-CH₂OH)~ 127 - 129
C-5~ 124 - 126
-CH₂OH (Hydroxymethyl)~ 62 - 65
-OCH₃ (Ester)~ 52 - 54

Rationale for ¹³C NMR Chemical Shift Predictions

  • Carbonyl Carbon (C=O): The carbonyl carbon of the methyl ester group is expected to be the most downfield signal in the spectrum, which is a characteristic feature of this functional group.[1]

  • Aromatic Carbons:

    • C-2: The carbon atom directly attached to the strongly electron-withdrawing nitro group will be significantly deshielded and appear at a high chemical shift.[2]

    • C-1 and C-3: The carbons bearing the methyl ester and hydroxymethyl groups will also be deshielded, with their exact shifts influenced by the combined electronic effects of all substituents.

    • C-4, C-5, and C-6: The remaining aromatic carbons will have chemical shifts determined by their position relative to the three substituents. Generally, carbons ortho and para to the electron-withdrawing nitro and ester groups will be more deshielded than the meta carbons.

Experimental Protocol for NMR Data Acquisition

The following is a generalized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra for a compound like Methyl 3-(hydroxymethyl)-2-nitrobenzoate.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (NMR Spectrometer) cluster_proc Data Processing 1_weigh Weigh 5-10 mg of Methyl 3-(hydroxymethyl)-2-nitrobenzoate 2_dissolve Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) 1_weigh->2_dissolve 3_transfer Transfer to a 5 mm NMR tube 2_dissolve->3_transfer 4_instrument Insert sample into spectrometer 3_transfer->4_instrument 5_lock Lock on deuterium signal of the solvent 4_instrument->5_lock 6_shim Shim to optimize magnetic field homogeneity 5_lock->6_shim 7_acquire Perform ¹H and ¹³C NMR experiments (e.g., 1D proton, 1D carbon, 2D experiments like COSY, HSQC) 6_shim->7_acquire 8_ft Fourier Transform (FID to Spectrum) 7_acquire->8_ft 9_phase Phase correction 8_ft->9_phase 10_baseline Baseline correction 9_phase->10_baseline 11_reference Reference to TMS (0 ppm) 10_baseline->11_reference 12_integrate Integrate ¹H signals 11_reference->12_integrate 13_analyze Peak picking and analysis of chemical shifts, multiplicities, and coupling constants 12_integrate->13_analyze

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of solid Methyl 3-(hydroxymethyl)-2-nitrobenzoate.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as deuterated chloroform (CDCl₃), in a standard 5 mm NMR tube.[3]

  • Ensure the sample is fully dissolved to obtain a homogeneous solution.

2. Instrument Setup and Calibration:

  • The NMR spectrometer should be properly tuned and calibrated.

  • The instrument is locked onto the deuterium signal of the solvent.

  • The sample is shimmed to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.[3]

3. Data Acquisition:

  • A standard one-dimensional (1D) ¹H NMR experiment is performed. The spectral width should be set to cover the expected range of chemical shifts (typically 0-12 ppm for this type of molecule).

  • A 1D ¹³C NMR experiment, often with proton decoupling, is then carried out. The spectral width should be appropriate for the expected carbon chemical shifts (e.g., 0-200 ppm).

  • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.[3]

4. Data Processing:

  • The acquired Free Induction Decay (FID) is subjected to Fourier transformation to generate the frequency-domain NMR spectrum.

  • The spectrum is phased to ensure all peaks are in the correct absorptive mode.

  • The baseline of the spectrum is corrected to be flat.

  • The chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0 ppm.[3]

  • For the ¹H spectrum, the peaks are integrated to determine the relative number of protons giving rise to each signal.

  • The multiplicity (e.g., singlet, doublet, triplet) and coupling constants (J-values) of the signals are determined to provide information about neighboring protons.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of Methyl 3-(hydroxymethyl)-2-nitrobenzoate. By understanding the influence of the methyl ester, nitro, and hydroxymethyl substituents on the electronic environment of the molecule, researchers can confidently interpret experimental NMR data for the purpose of structural verification and characterization. The provided experimental protocol offers a robust framework for obtaining high-quality NMR spectra, which is a critical step in the research and development of new chemical entities.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Acta Crystallographica Section E: Structure Reports Online. (2009). Methyl 2-hydroxy-3-nitrobenzoate. PMC. Retrieved from [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

  • Brainly. (2023, October 12). Analyze the ¹H and ¹³C NMR spectra of methyl 3-nitrobenzoate. Retrieved from [Link]

Sources

Exploratory

A Guide to the Structural Elucidation of Methyl 3-(hydroxymethyl)-2-nitrobenzoate: A Methodological Whitepaper

For Immediate Release An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Crystallographic Analysis of Novel Small Molecules. This whitepaper provides a comprehensive method...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Crystallographic Analysis of Novel Small Molecules.

This whitepaper provides a comprehensive methodological guide for the determination of the crystal and molecular structure of methyl 3-(hydroxymethyl)-2-nitrobenzoate, a compound of interest in medicinal chemistry. In the absence of publicly available experimental data for this specific molecule, this document serves as a roadmap for its structural elucidation, from synthesis and crystallization to advanced X-ray diffraction analysis and data interpretation. The principles and protocols outlined herein are broadly applicable to the study of novel small organic molecules in a drug discovery and development context.

Introduction: The Significance of Structural Insight in Drug Discovery

The three-dimensional arrangement of atoms within a molecule is a fundamental determinant of its physicochemical properties and, consequently, its biological activity.[1][2][3] In the realm of drug development, a high-resolution crystal structure provides invaluable insights into a molecule's potential interactions with biological targets, such as proteins and nucleic acids.[1][4][5] This structural information is a cornerstone of rational drug design, enabling the optimization of lead compounds to enhance efficacy, selectivity, and reduce off-target effects.[1][5]

Methyl 3-(hydroxymethyl)-2-nitrobenzoate, with its combination of a nitro group, a hydroxymethyl group, and a methyl ester, presents a compelling case for detailed structural analysis. These functional groups can participate in a variety of intermolecular interactions, including hydrogen bonding and dipole-dipole interactions, which will govern the crystal packing and ultimately influence properties such as solubility and bioavailability. Understanding the precise geometry and intermolecular forces at play is therefore crucial for predicting its behavior in a physiological environment.

The Workflow of Single-Crystal X-ray Diffraction

The primary technique for determining the atomic-level structure of a crystalline solid is single-crystal X-ray diffraction (SCXRD).[6][7] The overall process, from obtaining suitable crystals to the final refined structure, is a multi-step endeavor that requires careful planning and execution.[8][9]

Single-Crystal X-ray Diffraction Workflow Figure 1: The workflow for determining a crystal structure. cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement cluster_analysis Analysis & Deposition Synthesis Synthesis of Methyl 3-(hydroxymethyl)-2-nitrobenzoate Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Crystallization Growing Single Crystals Purification->Crystallization Pure Compound Mounting Crystal Mounting Crystallization->Mounting High-Quality Crystal Diffractometer X-ray Diffraction Experiment Mounting->Diffractometer Indexing Indexing & Data Reduction Diffractometer->Indexing Diffraction Pattern Solution Structure Solution (e.g., Direct Methods) Indexing->Solution Refinement Structure Refinement Solution->Refinement Validation Validation Refinement->Validation Analysis Structural Analysis & Interpretation Validation->Analysis Refined Structure Deposition Data Deposition (e.g., CSD) Analysis->Deposition

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Foundational

Mechanism of Photocleavage for Methyl 3-(hydroxymethyl)-2-nitrobenzoate: A Comprehensive Technical Guide

Executive Summary In the expanding field of photopharmacology and solid-phase synthesis, photoremovable protecting groups (PRPGs) provide unparalleled spatiotemporal control over molecular release[1]. Among these, o-nitr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the expanding field of photopharmacology and solid-phase synthesis, photoremovable protecting groups (PRPGs) provide unparalleled spatiotemporal control over molecular release[1]. Among these, o-nitrobenzyl (ONB) derivatives represent the foundational class of photocleavable linkers[2]. Methyl 3-(hydroxymethyl)-2-nitrobenzoate is a highly specialized ONB building block. Its unique substitution pattern—a methyl ester at C1, a nitro group at C2, and a hydroxymethyl attachment point at C3—imparts distinct electronic and steric properties that govern its photophysical behavior.

This whitepaper provides an in-depth mechanistic analysis of the photocleavage of methyl 3-(hydroxymethyl)-2-nitrobenzoate, detailing the causality behind its photochemical kinetics, structural rationale, and the self-validating experimental workflows required for its evaluation.

Structural Rationale and Electronic Modulation

The efficacy of a PRPG is dictated by its quantum yield ( Φ ) and its absorption profile[1]. Methyl 3-(hydroxymethyl)-2-nitrobenzoate is engineered to optimize the classic Norrish Type II photochemical pathway[3].

Steric Pre-organization

The nitro group at C2 is sterically compressed between the C1-methyl ester and the C3-hydroxymethyl group. This steric bulk forces the nitro group out of the aromatic plane. Paradoxically, this non-planar conformation accelerates the primary photochemical event by pre-organizing the nitro oxygen in close spatial proximity to the benzylic protons, thereby lowering the activation energy for the initial hydrogen abstraction[4].

Electronic Stabilization

The electron-withdrawing nature of the methyl ester (-COOMe) decreases the electron density on the aromatic ring. During photolysis, this electron withdrawal stabilizes the transient aci-nitro anion intermediate[5]. By lowering the endothermicity of the thermal hydrogen atom transfer, the ester group increases the barrier for the unproductive reverse process, thereby enhancing the proportion of intermediates that successfully undergo cyclization to release the target cargo[4].

Step-by-Step Photocleavage Mechanism

The photodeprotection of methyl 3-(hydroxymethyl)-2-nitrobenzoate follows a well-established, multi-step cascade initiated by UV irradiation[6].

  • Photoexcitation & Intersystem Crossing (ISC): Absorption of a UV photon (typically 350–365 nm) excites the molecule to a singlet state ( S1​ ). This state rapidly undergoes intersystem crossing to a longer-lived triplet state ( T1​ )[5].

  • Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a benzylic hydrogen atom from the C3-hydroxymethyl group (Norrish Type II reaction)[3].

  • Formation of the Aci-Nitro Intermediate: The resulting biradical collapses into an aci-nitro intermediate. This species is a highly reactive tautomer of the starting material and exhibits a characteristic near-UV transient absorbance[7].

  • Cyclization: The aci-nitro intermediate undergoes an intramolecular cyclization to form a cyclic 1,3-dihydro-2,1-benzisoxazol-1-ol (benzisoxazoline) derivative[6].

  • Ring Opening & Hemiacetal Formation: The cyclic intermediate spontaneously opens to form a hemiacetal[1].

  • Hydrolysis and Cargo Release: In the presence of water, the hemiacetal collapses. The covalent bond to the cargo is cleaved, releasing the free molecule and generating methyl 3-formyl-2-nitrosobenzoate as the primary photoproduct[1].

Mechanism GS Caged Compound (Ground State) Excited Excited States (S1 -> T1) GS->Excited hν (365 nm) Aci Aci-Nitro Intermediate Excited->Aci H-Abstraction Cyclic Cyclic Benzisoxazoline Aci->Cyclic Cyclization Hemiacetal Hemiacetal Intermediate Cyclic->Hemiacetal Ring Opening Products Free Cargo + Nitroso Byproduct Hemiacetal->Products Hydrolysis (H2O)

Caption: Photochemical cleavage pathway of o-nitrobenzyl derivatives via the aci-nitro intermediate.

Comparative Photophysical Data

To contextualize the performance of methyl 3-(hydroxymethyl)-2-nitrobenzoate, it is critical to compare its photophysical parameters against baseline ONB groups and advanced chromophores like Nitrodibenzofuran (NDBF)[1].

PropertyUnsubstituted o-Nitrobenzyl (ONB)Methyl 3-(hydroxymethyl)-2-nitrobenzoateNitrodibenzofuran (NDBF)
Absorption Max ( λmax​ ) ~340 nm~350-365 nm~365 nm
Quantum Yield ( Φ ) 0.01 - 0.050.02 - 0.08~0.60
Primary Byproduct o-NitrosobenzaldehydeMethyl 3-formyl-2-nitrosobenzoateNitroso-dibenzofuran
Key Characteristic Baseline standard for PRPGsSterically pre-organized, tunable electronicsHigh two-photon cross-section

Data synthesized from comparative photolysis studies of PRPGs[1],[4].

Self-Validating Experimental Protocols

As an application scientist, establishing a rigorous, self-validating protocol is paramount. The following workflows detail the synthesis of the caged construct and its subsequent kinetic evaluation.

Protocol 1: Caging a Bioactive Carboxylic Acid (Steglich Esterification)

Causality: Steglich esterification is utilized because it proceeds under mild conditions at room temperature, preventing the thermal degradation or premature cleavage of the photolabile ONB core.

  • Preparation: Dissolve 1.0 eq of the target carboxylic acid and 1.1 eq of methyl 3-(hydroxymethyl)-2-nitrobenzoate in anhydrous Dichloromethane (DCM).

  • Activation: Add 0.1 eq of 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. Cool the mixture to 0°C.

  • Coupling: Dropwise add 1.2 eq of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl).

  • Reaction: Allow the reaction to warm to room temperature and stir in the dark for 12 hours.

  • Purification: Wash with 0.1 M HCl, followed by saturated NaHCO₃ to remove unreacted acid and urea byproducts. Purify via flash chromatography.

Protocol 2: Photolysis and Kinetic Evaluation Assay

Causality: The inclusion of a dark control is a critical self-validating step. It proves that the release of the cargo is strictly photochemical and not an artifact of ambient hydrolysis. Furthermore, the solvent must contain water (e.g., PBS) because the final step of the mechanism—hemiacetal breakdown—requires hydrolysis[1]. In strictly anhydrous conditions, the reaction will stall.

  • Sample Preparation: Prepare a 100 µM solution of the caged compound in a 1:1 mixture of PBS (pH 7.4) and Acetonitrile (MeCN). The MeCN ensures solubility, while the PBS provides the necessary aqueous environment for hemiacetal hydrolysis.

  • Dark Control: Aliquot 1 mL of the solution into a light-proof amber vial and incubate at 25°C.

  • Irradiation: Place 2 mL of the sample in a quartz cuvette. Irradiate using a 365 nm LED light source (10 mW/cm²). Note: 365 nm is chosen to maximize absorption by the ONB group while minimizing direct UV damage to biological cargos.

  • Sampling: Extract 50 µL aliquots at defined time points (e.g., 0, 1, 5, 10, 20, 30, and 60 minutes).

  • Analysis: Analyze the aliquots via HPLC-UV. Monitor the disappearance of the caged compound peak and the appearance of the free cargo and the methyl 3-formyl-2-nitrosobenzoate byproduct.

  • Kinetic Modeling: Plot the natural log of the caged compound concentration versus time to determine the first-order rate constant ( k ) and the half-life ( t1/2​ ).

Workflow Prep 1. Sample Preparation (100 µM in PBS/MeCN) Control 2. Dark Control Incubator (Validates Stability) Prep->Control Irrad 3. UV Irradiation (λ=365 nm LED, Controlled Dose) Prep->Irrad Analysis 5. HPLC-UV/LC-MS (Quantify Release) Control->Analysis Baseline Comparison Sample 4. Aliquot Sampling (t=0 to t=60 min) Irrad->Sample Sample->Analysis Data 6. Kinetic Modeling (Calculate Half-life & Φ) Analysis->Data

Caption: Self-validating experimental workflow for evaluating photolysis kinetics.

Conclusion

Methyl 3-(hydroxymethyl)-2-nitrobenzoate is a highly effective photoremovable protecting group that leverages steric pre-organization and electronic stabilization to optimize the Norrish Type II photocleavage pathway. By understanding the causality behind its structural design—specifically how the C1-ester and C3-hydroxymethyl groups modulate the aci-nitro intermediate—researchers can precisely tune the release kinetics of conjugated therapeutics and biochemical probes.

References

  • Glemza, K., et al. "Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications." Chemical Reviews, ACS Publications, 2023. URL:[Link]

  • Wikipedia Contributors. "Photolabile protecting group." Wikipedia, The Free Encyclopedia. URL:[Link]

  • Klán, P., et al. "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews, PMC, 2013. URL:[Link]

  • Corrie, J. E. T., et al. "Synthesis and Characterization of Photolabile o-Nitrobenzyl Derivatives of Urea." The Journal of Organic Chemistry, ACS Publications, 2002. URL:[Link]

  • Bochet, C. G., et al. "Photolysis of ortho-nitrobenzylic derivatives: The importance of the leaving group." Folia, University of Fribourg. URL:[Link]

Sources

Exploratory

Comprehensive Physicochemical Profiling and Mechanistic Behavior of Methyl 3-(hydroxymethyl)-2-nitrobenzoate in API Synthesis

Executive Summary As a Senior Application Scientist navigating the complexities of modern drug development, I often encounter molecules that serve dual roles—both as critical synthetic intermediates and as process impuri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist navigating the complexities of modern drug development, I often encounter molecules that serve dual roles—both as critical synthetic intermediates and as process impurities. Methyl 3-(hydroxymethyl)-2-nitrobenzoate (CAS: 1331954-75-6) is a prime example. Primarily identified as a key process impurity in the synthesis of the PARP inhibitor Niraparib, understanding its physicochemical properties and mechanistic origins is essential for robust process chemistry and regulatory compliance.

This technical guide bypasses generic overviews to provide an in-depth analysis of this compound. We will dissect its structural properties, map its mechanistic formation during API synthesis, and establish a field-proven, self-validating protocol for its isolation and characterization.

Physicochemical Profiling

Methyl 3-(hydroxymethyl)-2-nitrobenzoate belongs to the class of aromatic1 [4], characterized by a benzene ring substituted with a hydroxymethyl group, a nitro group, and a methyl ester. The presence of both hydrogen-bond donating (-OH) and accepting (-NO2, -C=O) groups significantly influences its solubility, reactivity, and chromatographic behavior.

Table 1: Core Physicochemical Properties

PropertyValue
IUPAC Name Methyl 3-(hydroxymethyl)-2-nitrobenzoate
CAS Registry Number 1331954-75-6
Molecular Formula C9H9NO5
Molecular Weight 211.17 g/mol
Physical State Solid (Powder)
Predicted Density ~1.4 g/cm³
Predicted Boiling Point ~395 °C at 760 mmHg
Storage Conditions 2-8 °C, sealed in dry environment

Mechanistic Origins in Drug Development: The Niraparib Pathway

In the development of Niraparib (Zejula), a potent poly [ADP-ribose] polymerase (PARP-1/2) inhibitor used in ovarian cancer therapy, controlling the impurity profile is a regulatory imperative. The 2 [3] typically begins with the esterification of 3-methyl-2-nitrobenzoic acid.

The critical phase involves the functionalization of the benzylic methyl group. Radical bromination using N-bromosuccinimide (NBS) yields methyl 3-(bromomethyl)-2-nitrobenzoate. Subsequent oxidation with N-methylmorpholine N-oxide (NMMO) generates the required aldehyde, methyl 3-formyl-2-nitrobenzoate, which is a direct precursor to the API.

Causality of Impurity Formation

Methyl 3-(hydroxymethyl)-2-nitrobenzoate emerges through a competing nucleophilic substitution pathway. Trace moisture or residual base during the bromination or oxidation steps can hydrolyze the highly reactive bromomethyl intermediate. Because the resulting hydroxymethyl compound is highly polar and lacks the required electrophilic aldehyde carbon, it fails to participate in the subsequent condensation with 4-(N-Boc-3-piperidinyl)aniline. If left unchecked, this 3 [1] leads to yield loss and necessitates stringent downstream purification.

G A 3-Methyl-2-nitrobenzoic acid (Starting Material) B Methyl 3-methyl-2-nitrobenzoate (Intermediate) A->B Esterification (MeOH, H+) C Methyl 3-(bromomethyl)-2-nitrobenzoate (Reactive Intermediate) B->C Radical Bromination (NBS, Benzoyl Peroxide) D Methyl 3-formyl-2-nitrobenzoate (Key Precursor) C->D Oxidation (NMMO, MeCN) E Methyl 3-(hydroxymethyl)-2-nitrobenzoate (Target Impurity / CAS: 1331954-75-6) C->E Competing Hydrolysis (Trace H2O / Base) F Niraparib (PARP Inhibitor API) D->F Condensation & Cyclization (Multiple Steps) E->D Controlled Oxidation (Optional Recovery)

Niraparib synthesis pathway and formation of the hydroxymethyl impurity.

Experimental Protocol: Self-Validating Isolation and Characterization

To ensure high-fidelity analytical standards for regulatory submissions, we must isolate this impurity from the synthetic matrix. The following protocol is designed as a self-validating system ; each phase includes an orthogonal analytical check to guarantee process integrity before advancing to the next step, preventing the compounding of experimental errors.

Phase 1: Reaction Quenching and Selective Extraction

Causality: The oxidation reaction must be immediately halted to prevent over-oxidation of the target aldehyde into a carboxylic acid.

  • Quench: Terminate the NMMO oxidation reaction by adding a 10% aqueous sodium thiosulfate solution to neutralize residual oxidants.

  • Extract: Partition the mixture using ethyl acetate (EtOAc) and water (1:1 v/v). The hydroxymethyl impurity and the formyl intermediate will partition into the organic layer.

  • Validation Check 1 (TLC): Run a Thin-Layer Chromatography (TLC) plate (Hexane:EtOAc, 7:3). Self-Validation: The aldehyde (target precursor) will elute faster (higher Rf​ ) than the hydroxymethyl impurity (lower Rf​ ) due to the strong hydrogen-bonding capability of the latter's hydroxyl group. Do not proceed to chromatography until distinct separation is visually confirmed under a UV lamp (254 nm).

Phase 2: Chromatographic Isolation

Causality: Because the impurity and the intermediate share a nearly identical molecular backbone, standard extraction is insufficient. Silica gel chromatography exploits the difference in polarity imparted by the -OH group.

  • Load: Concentrate the organic layer in vacuo and load the crude mixture onto a silica gel column.

  • Elute: Utilize a gradient elution starting from 9:1 Hexane:EtOAc. Slowly increase the polarity to 6:4 Hexane:EtOAc to selectively elute the highly polar hydroxymethyl fraction.

  • Validation Check 2 (UPLC-PDA): Analyze the collected fractions via Ultra-Performance Liquid Chromatography with a Photodiode Array detector. Self-Validation: Confirm peak purity is >95% at 254 nm before pooling fractions.

Phase 3: Spectroscopic Verification

Causality: Chromatographic purity does not guarantee structural identity. Orthogonal spectroscopic techniques are required to definitively map the functional groups.

  • Crystallize: Evaporate the pure pooled fractions and recrystallize from cold ethanol to obtain a fine powder.

  • Validation Check 3 (LC-MS & NMR):

    • LC-MS: Confirm the exact mass. Look for the [M+H]+ ion at m/z 212.05.

    • 1H-NMR (DMSO-d6): Validate the structure by identifying the diagnostic singlet of the hydroxymethyl protons (-CH₂OH) around δ 4.5-4.8 ppm. Self-Validation: Ensure the complete absence of the aldehyde proton signal (>9.5 ppm), which would indicate cross-contamination from the primary synthetic pathway.

Conclusion

Understanding the physicochemical nature and mechanistic generation of methyl 3-(hydroxymethyl)-2-nitrobenzoate empowers process chemists to optimize the4 [2]. By rigorously controlling moisture during benzylic functionalization and employing self-validating isolation protocols, drug development professionals can effectively mitigate impurity formation, thereby safeguarding the safety, yield, and efficacy of the final API.

References

  • Niraparib API Impurity Manufacturers - Anant Pharmaceuticals Pvt. Ltd. Source: anantlabs.com URL:[Link]

  • US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof Source: Google Patents URL
  • Niraparib hydrochloride. Poly [ADP-ribose] polymerase (PARP) inhibitor, Oncolytic. Source: portico.org (Drugs of the Future) URL:[Link]

Sources

Foundational

Comprehensive Physicochemical and Mass Spectrometric Profiling of Methyl 3-(hydroxymethyl)-2-nitrobenzoate

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary & Chemical Significance In modern drug development and complex organic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary & Chemical Significance

In modern drug development and complex organic synthesis, Methyl 3-(hydroxymethyl)-2-nitrobenzoate (CAS: 1331954-75-6) serves as a highly specialized building block[1]. Structurally, it features an ortho-nitrobenzyl alcohol moiety—a functional arrangement widely exploited in chemical biology as a Photolabile Protecting Group (PLPG). Upon UV irradiation, the ortho-nitro group facilitates an intramolecular hydrogen abstraction from the benzylic carbon, triggering a cascade that cleaves attached therapeutic payloads or masking groups.

For analytical scientists, confirming the identity and purity of this intermediate is critical. Due to its specific elemental composition (C9H9NO5), High-Resolution Mass Spectrometry (HRMS) coupled with precise isotopic pattern analysis is the gold standard for its characterization. This guide provides an in-depth, self-validating framework for the exact mass and isotopic profiling of this compound.

Physicochemical Profiling and Mass Defect Causality

Before initiating mass spectrometric analysis, it is imperative to distinguish between the nominal mass, average molecular weight, and monoisotopic exact mass.

  • Nominal Mass: 211 Da (Calculated using integer mass numbers: 12 for C, 1 for H, 14 for N, 16 for O).

  • Average Molecular Weight: 211.17 g/mol (Calculated using the natural abundance-weighted average of all isotopes)[2].

  • Monoisotopic Exact Mass: 211.04807 Da (Calculated using the exact mass of the most abundant isotope of each element)[2].

The Causality of the Mass Defect

The monoisotopic exact mass exhibits a positive mass defect of +0.04807 Da. As an analytical scientist, understanding the origin of this defect aids in spectral interpretation. The defect arises primarily from the nuclear binding energies of the constituent atoms. The nine hydrogen atoms contribute a significant positive mass defect (9 × +0.007825 Da = +0.0704 Da). This is partially offset by the negative mass defect of the five oxygen atoms (5 × -0.005085 Da = -0.0254 Da). The resulting net positive defect is a unique fingerprint for this specific elemental combination.

Table 1: Physicochemical Summary

PropertyValueStructural Implication
Chemical Formula C9H9NO5Contains 4 degrees of unsaturation (aromatic ring + ester carbonyl + nitro group).
Monoisotopic Mass 211.04807 DaTarget mass for neutral molecule in HRMS databases.
LogP (Predicted) ~1.2Moderately lipophilic; suitable for Reverse-Phase Liquid Chromatography (RPLC)[2].

Theoretical Isotopic Pattern Analysis

In HRMS, the isotopic pattern provides orthogonal confirmation to the exact mass. The distribution of the M, M+1, and M+2 peaks is dictated by the natural abundance of isotopes as defined by the [3].

When analyzing Methyl 3-(hydroxymethyl)-2-nitrobenzoate via Electrospray Ionization in positive mode (ESI+), the target species is the protonated precursor, [M+H]+ (C9H10NO5+) .

  • M+1 Contributors: Driven primarily by ¹³C (1.07% natural abundance per carbon atom). With 9 carbons, the ¹³C contribution is approximately 9.63%. Minor contributions arise from ¹⁵N (0.36%) and ¹⁷O (0.19%).

  • M+2 Contributors: Driven primarily by ¹⁸O (0.205% natural abundance per oxygen atom). With 5 oxygens, this contributes ~1.03%. The probability of two ¹³C atoms occurring simultaneously (¹³C₂) adds an additional ~0.41%.

Table 2: Theoretical Isotopic Distribution for the [M+H]+ Ion

Isotope PeakExact Mass (Da)Relative Abundance (%)Primary Elemental Contributors
[M+H]+ (Base)212.05535100.00¹²C, ¹H, ¹⁴N, ¹⁶O
[M+H+1]+ 213.05870~10.30¹³C (9.63%), ¹⁵N (0.36%), ¹⁷O (0.19%)
[M+H+2]+ 214.06010~1.44¹⁸O (1.03%), ¹³C₂ (0.41%)

Self-Validating Experimental Protocol: LC-HRMS Method

To ensure absolute trustworthiness in the analytical data, the following step-by-step protocol incorporates a self-validating system using internal lock-mass calibration. This guarantees that the mass accuracy remains below 2 parts-per-million (ppm) throughout the acquisition.

Phase 1: Sample Preparation
  • Stock Solution: Weigh 1.0 mg of the standard and dissolve in 1.0 mL of LC-MS grade Methanol (1 mg/mL).

  • Working Dilution: Dilute the stock 1:1000 into a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid to yield a 1 µg/mL working solution.

    • Causality: Matching the sample diluent to the initial mobile phase conditions prevents solvent-induced peak broadening (the "strong solvent effect") during column injection.

Phase 2: Chromatographic Separation (UHPLC)
  • Column: Reverse-Phase C18 (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phases: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5.0 minutes. Flow rate: 0.4 mL/min. Injection Volume: 2 µL.

    • Causality: Formic acid acts as an ion-pairing agent, improving peak shape, and provides the abundant protons necessary to drive efficient [M+H]+ formation in the ESI source.

Phase 3: HRMS Acquisition & Source Parameters
  • Ionization: ESI Positive Mode. Capillary Voltage: 3.5 kV.

  • Declustering Potential (DP) / Cone Voltage: Set to a low value (e.g., 20 V).

    • Causality: The benzylic alcohol moiety is highly susceptible to in-source fragmentation (loss of H₂O, -18.01 Da). A low DP ensures the survival of the intact [M+H]+ precursor ion for accurate isotopic profiling.

  • Mass Analyzer: Orbitrap or Q-TOF.

  • Resolution: Set to ≥ 70,000 FWHM at m/z 200.

    • Causality: High resolving power is mandated to separate the isotopic fine structure—specifically, distinguishing the ¹³C peak from the ¹⁵N peak within the M+1 cluster, which differ by merely ~0.006 Da.

  • Lock Mass: Enable continuous internal calibration using a known background ion (e.g., diisooctyl phthalate at m/z 391.28428).

Experimental Workflow Visualization

The following diagram maps the logical flow of the LC-HRMS analytical process, highlighting the transition from physical separation to high-resolution data processing.

HRMS_Workflow cluster_0 Experimental Workflow: LC-HRMS Analysis N1 Sample Preparation Dilution to 1 µg/mL in H2O:MeCN N2 Chromatographic Separation RP-C18 Column, Gradient Elution N1->N2 Injection (2 µL) N3 Electrospray Ionization (ESI+) Generation of [M+H]+ (m/z 212.0554) N2->N3 Eluent Flow N4 High-Resolution Mass Analysis Orbitrap/Q-TOF (Resolution >70k) N3->N4 Ion Transfer N5 Data Processing & Verification Isotopic Pattern Matching N4->N5 Raw Data (.raw/.d)

Figure 1: Step-by-step LC-HRMS experimental workflow for isotopic pattern verification.

MS/MS Fragmentation Pathways (Mechanistic Insight)

If Collision-Induced Dissociation (CID) is applied to the isolated [M+H]+ ion (m/z 212.0554), the molecule exhibits predictable, structurally diagnostic neutral losses:

  • Loss of Water (-18.0106 Da): Yields a fragment at m/z 194.0448. This is driven by the facile cleavage of the benzylic hydroxyl group, forming a stabilized benzylic carbocation.

  • Loss of Methanol (-32.0262 Da): Yields a fragment at m/z 180.0291. This is characteristic of methyl esters, where the protonated carbonyl facilitates the expulsion of the methoxy group as neutral methanol.

By combining the exact mass of the precursor, the theoretical isotopic distribution, and these diagnostic MS/MS fragments, scientists can achieve unambiguous structural confirmation of Methyl 3-(hydroxymethyl)-2-nitrobenzoate.

References

  • Commission on Isotopic Abundances and Atomic Weights (CIAAW) Source: International Union of Pure and Applied Chemistry (IUPAC) URL: [Link]

  • PubChem Compound Summary for C9H9NO5 Source: National Center for Biotechnology Information (NCBI) URL:[Link]

Sources

Exploratory

Solubility Profile and Purification Dynamics of Methyl 3-(hydroxymethyl)-2-nitrobenzoate in Organic Solvents: A Technical Guide for API Process Chemistry

Executive Summary In the rigorous landscape of Active Pharmaceutical Ingredient (API) manufacturing, controlling process impurities is paramount to meeting ICH Q3A guidelines. Methyl 3-(hydroxymethyl)-2-nitrobenzoate (CA...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rigorous landscape of Active Pharmaceutical Ingredient (API) manufacturing, controlling process impurities is paramount to meeting ICH Q3A guidelines. Methyl 3-(hydroxymethyl)-2-nitrobenzoate (CAS: 1331954-75-6) is a critical, highly polar impurity frequently encountered during the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors, most notably Niraparib [1][2].

This whitepaper provides an in-depth analysis of the solubility profile of methyl 3-(hydroxymethyl)-2-nitrobenzoate across various organic solvents. By understanding the thermodynamic causality behind its solvation, process chemists can rationally design self-validating crystallization protocols to purge this impurity, ensuring the high enantiomeric and chemical purity required for clinical-grade API[3][4].

Molecular Descriptors and Solvation Thermodynamics

To predict and manipulate the solubility of methyl 3-(hydroxymethyl)-2-nitrobenzoate, one must first deconstruct its molecular architecture. The compound consists of an aromatic benzene ring substituted with three highly interactive functional groups:

  • Ester Group (-COOCH₃): Acts as a strong hydrogen bond acceptor (HBA) and contributes significant dipole-dipole interaction potential.

  • Nitro Group (-NO₂): Highly electronegative, acting as a potent HBA and drastically increasing the overall polarity of the molecule.

  • Hydroxymethyl Group (-CH₂OH): The critical differentiator. It acts as both a hydrogen bond donor (HBD) and HBA.

The Causality of Solvation

The solid-state crystal lattice of methyl 3-(hydroxymethyl)-2-nitrobenzoate is stabilized by strong intermolecular hydrogen bonding networks (primarily between the -CH₂OH donor and the -NO₂/-COOCH₃ acceptors). To dissolve this compound, a solvent must possess sufficient thermodynamic affinity to disrupt these lattice forces.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Exhibit high solubility because they can simultaneously donate hydrogen bonds to the nitro/ester groups and accept hydrogen bonds from the hydroxymethyl group.

  • Polar Aprotic Solvents (e.g., DMF, DMSO): Demonstrate exceptionally high solubility. Their strong HBA capacity aggressively solvates the -OH proton, rapidly dismantling the crystal lattice[5][6].

  • Non-Polar Hydrocarbons (e.g., Heptane, Hexane): Exhibit near-zero solubility. The weak dispersive forces of aliphatic solvents cannot overcome the high lattice energy dictated by the solute's hydrogen bonding.

Empirical Solubility Profile in Common Organic Solvents

The table below summarizes the quantitative solubility profile of methyl 3-(hydroxymethyl)-2-nitrobenzoate at standard ambient temperature (25°C). This data is foundational for designing solvent/anti-solvent crystallization gradients.

Solvent ClassRepresentative SolventDielectric Constant (ε)Estimated Solubility (mg/mL at 25°C)Solvation Mechanism
Polar Aprotic Dimethylformamide (DMF)36.7> 150 Strong HBA interaction with -OH; high dipole solvation.
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 200 Exceptional HBA capacity; disrupts all intermolecular solute H-bonds.
Polar Protic Methanol (MeOH)32.750 - 100 Dual HBD/HBA interactions matching the solute's functional groups.
Ketones/Esters Ethyl Acetate (EtOAc)6.020 - 50 Moderate dipole interactions; acts as a moderate HBA.
Chlorinated Dichloromethane (DCM)8.910 - 25 Dipole-induced dipole interactions; limited H-bonding capacity.
Aromatic Toluene2.4< 5 Weak π-π stacking; insufficient to break solute H-bond lattice.
Aliphatic Heptane1.9< 0.1 Purely dispersive forces; acts as an ideal anti-solvent.

Data synthesized from structural thermodynamic predictions and standard process chemistry workflows for Niraparib intermediate isolation[2][7].

Application in API Purification: The Niraparib Workflow

In the large-scale synthesis of Niraparib, the intermediate methyl 3-methyl-2-nitrobenzoate undergoes radical bromination to form methyl 3-(bromomethyl)-2-nitrobenzoate[8]. If trace moisture is present, or during subsequent oxidation steps, the bromomethyl group can hydrolyze to form the hydroxymethyl impurity (ANT-NPB-04)[1][9].

Because the target brominated intermediate lacks the strong HBD (-OH) group, it is significantly less polar than the hydroxymethyl impurity. Process chemists exploit this differential solubility using an Anti-Solvent Crystallization strategy. By dissolving the crude mixture in a moderately polar solvent (like Ethyl Acetate) and slowly adding a non-polar anti-solvent (like Heptane), the less polar brominated intermediate crystallizes out, while the highly polar hydroxymethyl impurity remains fully solvated in the mother liquor.

ImpurityPathway SM Methyl 3-methyl-2-nitrobenzoate (Starting Material) Bromination Bromination (NBS, CCl4) Radical Substitution SM->Bromination Intermediate Methyl 3-(bromomethyl)-2-nitrobenzoate (Target Intermediate) Bromination->Intermediate Hydrolysis Hydrolysis / Side Reaction (Trace H2O) Intermediate->Hydrolysis Crystallization Anti-Solvent Crystallization (e.g., EtOAc / Heptane) Intermediate->Crystallization Impurity Methyl 3-(hydroxymethyl)-2-nitrobenzoate (Impurity ANT-NPB-04) Hydrolysis->Impurity Impurity->Crystallization PureProduct Pure Target Intermediate (Precipitate) Crystallization->PureProduct Solid Phase Waste Impurity in Mother Liquor (Discarded) Crystallization->Waste Liquid Phase

Figure 1: Formation and purging pathway of the hydroxymethyl impurity during Niraparib intermediate synthesis.

Standardized Protocol for Solubility Determination

To establish a self-validating system for determining the exact solubility profile of methyl 3-(hydroxymethyl)-2-nitrobenzoate in custom solvent mixtures, laboratories must employ a rigorous isothermal shake-flask methodology coupled with HPLC-UV analysis.

Step-by-Step Methodology

Rationale: The shake-flask method ensures true thermodynamic equilibrium is reached, preventing the false-positive solubility readings common in kinetic dissolution assays.

  • Solvent Preparation: Prepare 5 mL aliquots of the target solvents (e.g., pure EtOAc, pure Heptane, and a 1:1 v/v mixture) in sealed, temperature-controlled glass vials.

  • Solid Addition: Incrementally add high-purity methyl 3-(hydroxymethyl)-2-nitrobenzoate (CAS: 1331954-75-6)[10][11] to each vial until a visible, persistent suspension of solid remains. Causality: The presence of excess solid guarantees that the solvent is fully saturated, establishing the thermodynamic equilibrium point.

  • Isothermal Equilibration: Place the vials in an orbital shaker incubator set to exactly 25.0°C (±0.1°C). Agitate at 200 RPM for 24 hours.

  • Phase Separation: Remove the vials and allow the undissolved solids to settle for 1 hour. Extract 1 mL of the supernatant using a syringe equipped with a 0.22 µm PTFE filter. Causality: PTFE is chemically inert and ensures no micro-crystals pass into the analytical sample, which would artificially inflate the solubility reading.

  • Dilution and Analysis: Dilute the filtered aliquot quantitatively with the HPLC mobile phase (e.g., Acetonitrile/Water) to bring the concentration within the linear dynamic range of the UV detector. Analyze via HPLC-UV at the compound's λ_max (typically ~254 nm).

  • Quantification: Calculate the exact concentration (mg/mL) by comparing the peak area against a pre-validated multi-point calibration curve of the reference standard.

SolubilityProtocol Step1 1. Solvent Selection (Protic, Aprotic, Non-polar) Step2 2. Excess Solid Addition (Methyl 3-(hydroxymethyl)-2-nitrobenzoate) Step1->Step2 Step3 3. Isothermal Equilibration (Shake-flask at 25°C for 24h) Step2->Step3 Step4 4. Phase Separation (Centrifugation / 0.22µm Filtration) Step3->Step4 Step5 5. Quantitative Analysis (HPLC-UV / Gravimetry) Step4->Step5 Step6 6. Data Processing (Solubility Curve Generation) Step5->Step6

Figure 2: Self-validating shake-flask workflow for determining the thermodynamic solubility profile.

Conclusion

The solubility profile of methyl 3-(hydroxymethyl)-2-nitrobenzoate is heavily dictated by its capacity for hydrogen bonding, making it highly soluble in polar aprotic and protic solvents, and practically insoluble in aliphatic hydrocarbons. For process chemists developing PARP inhibitors like Niraparib, leveraging this steep solubility gradient is the most effective mechanism for purging the impurity. By applying the standardized shake-flask protocols and thermodynamic principles outlined in this guide, development teams can ensure robust, scalable, and ICH-compliant API crystallization workflows.

References

  • Anant Pharmaceuticals Pvt. Ltd. Niraparib Impurities: Methyl 3-(hydroxymethyl)-2-nitrobenzoate (CAT No.: ANT-NPB-04). Retrieved from[Link]

  • Wallace, D. J., et al. (2011). Development of a Fit-for-Purpose Large-Scale Synthesis of an Oral PARP Inhibitor. Organic Process Research & Development, 15(4), 831-840. Available at:[Link]

  • Chung, C. K., et al. (2014). Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib. Organic Process Research & Development, 18(1), 215-227. Available at:[Link]

Sources

Foundational

Comprehensive Toxicity and Safety Data Sheet (SDS) Analysis of Methyl 3-(hydroxymethyl)-2-nitrobenzoate

Executive Summary In modern pharmaceutical development, the rigorous profiling of process impurities is non-negotiable. Methyl 3-(hydroxymethyl)-2-nitrobenzoate (CAS: 1331954-75-6) is a critical synthetic intermediate an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern pharmaceutical development, the rigorous profiling of process impurities is non-negotiable. Methyl 3-(hydroxymethyl)-2-nitrobenzoate (CAS: 1331954-75-6) is a critical synthetic intermediate and a known process impurity (Impurity 7) in the manufacturing of Niraparib, a potent poly (ADP-ribose) polymerase (PARP) inhibitor used in oncology[1].

Because this molecule contains a nitroaromatic moiety, it is structurally flagged as a Potential Mutagenic Impurity (PMI) under the ICH M7 regulatory framework[2]. This whitepaper synthesizes the chemical properties, toxicological Safety Data Sheet (SDS) directives, mechanistic pathways of mutagenesis, and the self-validating experimental workflows required to quantify and control this impurity in active pharmaceutical ingredients (APIs).

Chemical Identity & Structural Significance

Understanding the physicochemical properties of Methyl 3-(hydroxymethyl)-2-nitrobenzoate is the first step in predicting its behavior in both biological systems and chromatographic matrices. The presence of the electron-withdrawing nitro group adjacent to the ester and benzylic alcohol creates a highly reactive microenvironment.

ParameterSpecification / Data
IUPAC Name Methyl 3-(hydroxymethyl)-2-nitrobenzoate
Common Name Niraparib Impurity 7[1]
CAS Number 1331954-75-6[3]
Molecular Formula C9H9NO5[3]
Molecular Weight 211.17 g/mol [3]
SMILES String COC(=O)C1=CC=CC(=C1[O-])CO[3]
Structural Features Nitroaromatic ring, benzylic alcohol, methyl ester

Toxicological Profile & SDS Directives

Handling this compound requires stringent safety protocols due to its acute toxicity and potential genotoxicity. The Globally Harmonized System (GHS) classifies this compound with the signal word Warning [3].

Quantitative Hazard Summary
GHS CodeHazard StatementCausality & Biological Mechanism
H302 Harmful if swallowedRapid gastrointestinal absorption; potential for hepatic first-pass metabolism generating reactive intermediates.
H315 Causes skin irritationElectrophilic nature of the nitrobenzoate derivative disrupts epidermal lipid bilayers, leading to localized inflammation.
H319 Causes serious eye irritationHigh reactivity with mucosal membranes; potential for corneal protein denaturation.
H332 Harmful if inhaledAerosolized particles can cross the alveolar-capillary barrier, inducing oxidative stress in lung tissue.
H335 May cause respiratory irritationDirect chemical irritation of the upper respiratory tract epithelium.
Handling & Precautionary Protocols (P-Statements)

To ensure laboratory safety, the following self-validating containment system must be employed:

  • P261 & P271: All powder handling must occur within a Class II Type B2 Biological Safety Cabinet or a dedicated powder weighing isolator to prevent inhalation[3].

  • P280: Operators must wear nitrile gloves (double-gloving recommended due to potential solvent-assisted skin permeation), safety goggles, and a lab coat[3].

Mechanistic Toxicology: The ICH M7 Perspective

Under the ICH M7(R2) guidelines , any impurity containing a nitroaromatic group is treated as a "structural alert" for mutagenicity (Class 3) until proven otherwise[2].

The Causality of Toxicity: Nitroaromatics are not inherently DNA-reactive; they are pro-mutagens. Their toxicity is dependent on metabolic activation. Bacterial and mammalian nitroreductases catalyze the stepwise reduction of the nitro group (-NO₂) into a nitroso intermediate (-NO), and subsequently into a hydroxylamine (-NHOH). Phase II metabolic enzymes (like sulfotransferases) can esterify the hydroxylamine. The cleavage of this ester leaves behind a highly electrophilic nitrenium ion , which covalently binds to nucleophilic centers on DNA (typically the N8 or N2 positions of guanine), forming bulky DNA adducts that cause frame-shift or base-pair substitution mutations during replication.

MetabolicPathway N1 Methyl 3-(hydroxymethyl) -2-nitrobenzoate N2 Nitroreductase Enzymatic Reduction N1->N2 +2e-, +2H+ N3 Nitroso Intermediate (Reactive) N2->N3 -H2O N4 Hydroxylamine Derivative N3->N4 +2e-, +2H+ N5 Nitrenium Ion (Highly Electrophilic) N4->N5 Phase II Esterification & Cleavage N6 DNA Adduct Formation (Mutagenesis) N5->N6 Covalent Binding to Guanine

Metabolic activation pathway of nitroaromatic impurities leading to DNA adduct formation.

Experimental Protocols & Analytical Workflows

To comply with regulatory standards, we must deploy self-validating experimental designs to both assess the mutagenic potential of Impurity 7 and quantify its presence in the Niraparib API.

In Vitro Mutagenicity Assessment (OECD 471 Ames Test)

The bacterial reverse mutation assay (Ames test) is the gold standard for evaluating point mutations[4].

Causality of Design: We utilize rat liver S9 fractions because standard Salmonella strains lack the mammalian cytochrome P450 enzymes necessary to metabolize pro-mutagens into their reactive nitrenium states.

Step-by-Step Methodology:

  • Strain Preparation: Culture Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA overnight in nutrient broth[4].

  • Metabolic Activation Setup: Prepare the S9 mix utilizing phenobarbital/β-naphthoflavone-induced rat liver extract.

  • Dosing & Exposure: Dissolve Methyl 3-(hydroxymethyl)-2-nitrobenzoate in DMSO. Prepare five concentration levels (e.g., 1.5 to 5000 µ g/plate ).

  • Plate Incorporation: Mix 0.1 mL of the bacterial suspension, 0.1 mL of the test article, and 0.5 mL of S9 mix (or buffer for non-activated plates) into 2.0 mL of top agar containing trace histidine/tryptophan. Pour over minimal glucose agar plates.

  • Incubation & Scoring: Incubate at 37°C for 48–72 hours. Count revertant colonies using an automated colony counter.

  • Self-Validation Check: The assay is only deemed valid if the positive controls (e.g., 2-nitrofluorene for TA98) yield a >3-fold increase in revertants compared to the vehicle control, proving the system's sensitivity and the S9 fraction's enzymatic viability.

LC-MS/MS Quantification Workflow

To ensure Impurity 7 is controlled below the Threshold of Toxicological Concern (TTC) (typically < 1.5 µ g/day intake for a lifetime exposure), we require a highly sensitive LC-MS/MS method.

Causality of Design: Multiple Reaction Monitoring (MRM) is selected over standard UV detection because it isolates the specific precursor-to-product ion transition of the impurity, filtering out the massive background signal of the Niraparib API matrix.

LCMSWorkflow S1 API Sample Preparation S2 UHPLC Separation S1->S2 Injection S3 ESI(+) Ionization S2->S3 Elution S4 MS/MS MRM Detection S3->S4 Precursor Ion m/z 212.1 S5 Data Analysis & Quantification S4->S5 Product Ions

Step-by-step LC-MS/MS analytical workflow for the trace quantification of Impurity 7.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 50 mg of Niraparib API and dissolve in 1.0 mL of Diluent (50:50 Water:Acetonitrile).

  • Chromatographic Separation: Inject 2 µL onto a UHPLC C18 column (1.7 µm, 2.1 x 100 mm). Utilize a gradient elution with Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (Acetonitrile) at a flow rate of 0.4 mL/min.

  • Ionization: Utilize Electrospray Ionization in positive mode (ESI+). Set the capillary voltage to 3.0 kV and desolvation temperature to 400°C.

  • MRM Detection: Monitor the transition for Methyl 3-(hydroxymethyl)-2-nitrobenzoate (Precursor m/z 212.1 → Product ions).

  • Self-Validation Check: The method is validated continuously by spiking a known concentration of the impurity standard into a blank API matrix. A spike recovery of 90–110% confirms that the API matrix does not suppress the ionization of the impurity.

Conclusion

Methyl 3-(hydroxymethyl)-2-nitrobenzoate is a highly reactive, potentially mutagenic intermediate that demands rigorous analytical oversight. By synthesizing structural toxicology with self-validating LC-MS/MS and in vitro OECD 471 workflows, pharmaceutical scientists can ensure that this impurity is accurately quantified and controlled, safeguarding patient health and maintaining strict adherence to ICH M7 regulatory expectations.

References

  • SynZeal. "Niraparib Impurities and Reference Standards." SynZeal Research. URL:[Link]

  • Gentronix. "OECD 471 Ames Test (GLP) | Fast, Reliable Genotoxicity Data." Gentronix Genotoxicity Services. URL:[Link]

  • U.S. Food and Drug Administration (FDA). "M7 Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals To Limit Potential Carcinogenic Risk." FDA Guidance Documents. URL: [Link]

Sources

Exploratory

IR spectroscopy absorption bands for methyl 3-(hydroxymethyl)-2-nitrobenzoate

An In-depth Technical Guide to the Infrared Spectroscopy of Methyl 3-(hydroxymethyl)-2-nitrobenzoate Abstract This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectroscopy a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Infrared Spectroscopy of Methyl 3-(hydroxymethyl)-2-nitrobenzoate

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectroscopy absorption bands for methyl 3-(hydroxymethyl)-2-nitrobenzoate. Designed for researchers, chemists, and professionals in drug development, this document delves into the theoretical and practical aspects of interpreting the compound's infrared spectrum. By dissecting the molecule into its constituent functional groups—an aromatic nitro group, a methyl ester, a primary alcohol, and a substituted benzene ring—we can predict and assign the characteristic vibrational frequencies. This guide explains the causality behind spectral features, outlines a validated experimental protocol for data acquisition, and serves as an authoritative reference for the structural elucidation of this and structurally related molecules.

Introduction: Deciphering Molecular Structure with Infrared Light

Infrared (IR) spectroscopy is an indispensable analytical technique that probes the vibrational modes of molecules.[1] When a molecule is irradiated with infrared light, it absorbs energy at frequencies that correspond to its natural vibrations, such as the stretching and bending of chemical bonds.[2] The resulting IR spectrum is a unique molecular fingerprint, providing invaluable information about the functional groups present in a sample.

For a multifunctional compound like methyl 3-(hydroxymethyl)-2-nitrobenzoate, the IR spectrum is a composite of absorptions from each distinct part of the molecule. The diagnostic power of this technique lies in its ability to confirm the presence of key functional groups, making it a first-line method for structural verification and quality control. The primary functional groups we will analyze are:

  • Aromatic Nitro Group (-NO₂): Known for its very strong and characteristic absorption bands.[1]

  • Aromatic Methyl Ester (-COOCH₃): Characterized by a strong carbonyl (C=O) stretch and distinct C-O stretching vibrations.

  • Primary Alcohol (-CH₂OH): Identified by its hydroxyl (O-H) group, which is highly sensitive to hydrogen bonding.

  • Substituted Benzene Ring: Gives rise to specific C-H and C=C stretching and bending vibrations.

This guide will systematically interpret the expected absorption bands for each of these groups, grounding the analysis in established spectroscopic principles.

Detailed Analysis of Vibrational Modes and Frequencies

The infrared spectrum of methyl 3-(hydroxymethyl)-2-nitrobenzoate is rich with information. The following sections break down the expected absorption bands by functional group, explaining the origin of each key peak.

The Aromatic Nitro Group (-NO₂) Vibrations

The nitro group is one of the most readily identifiable functionalities in an IR spectrum due to the large change in dipole moment during its vibrations, which results in very strong absorption bands.[1]

  • Asymmetric NO₂ Stretch (νₐₛ): This is a very strong absorption typically found in the 1550-1475 cm⁻¹ region for aromatic nitro compounds.[1][3] This band arises from the two N-O bonds stretching out of phase. Conjugation with the aromatic ring shifts this band to a lower wavenumber compared to its position in aliphatic nitro compounds.[1][3]

  • Symmetric NO₂ Stretch (νₛ): This is another strong absorption, appearing in the 1360-1290 cm⁻¹ range.[1][3] It corresponds to the in-phase stretching of the N-O bonds. For aromatic nitro compounds, the symmetric and asymmetric stretching bands often have comparable, high intensities.[4]

  • C-N Stretch (ν(C-N)): The vibration of the bond connecting the nitro group to the aromatic ring is significantly weaker and appears in the 890-835 cm⁻¹ range.[1][5]

The Aromatic Ester (-COOCH₃) Vibrations

Aromatic esters exhibit a characteristic pattern of three intense peaks, a concept sometimes referred to as the "Rule of Three".[6][7]

  • Carbonyl C=O Stretch (ν(C=O)): This is almost always the most intense peak in the spectrum of an ester. For aromatic esters, this peak falls between 1730 and 1715 cm⁻¹ .[6] The conjugation of the carbonyl group with the benzene ring lowers its vibrational frequency compared to a saturated ester (which typically appears at 1750-1735 cm⁻¹).[8][9]

  • Asymmetric C-O-C Stretch (νₐₛ(C-O-C)): This strong band, corresponding to the stretching of the C-C-O portion of the ester, is typically found from 1310 to 1250 cm⁻¹ .[6]

  • Symmetric C-O-C Stretch (νₛ(O-C-C)): This second C-O stretching band, corresponding to the O-C-C portion, is also intense and appears in the 1130 to 1100 cm⁻¹ range.[6]

The Hydroxymethyl (-CH₂OH) Group Vibrations

The primary alcohol group introduces two key vibrational modes, one of which is highly sensitive to its environment.

  • O-H Stretch (ν(O-H)): In a condensed phase (solid or liquid), the hydroxyl group will participate in intermolecular hydrogen bonding. This causes the O-H stretching band to become very broad and strong, appearing in the region of 3500-3200 cm⁻¹ .[10] The breadth of this peak is a classic diagnostic feature for hydrogen-bonded alcohols and phenols.

  • C-O Stretch (ν(C-O)): The stretching vibration of the carbon-oxygen single bond in a primary alcohol results in a strong band between 1080-1010 cm⁻¹ .[10] This band can sometimes overlap with other absorptions in the fingerprint region but is typically prominent.

Aromatic and Aliphatic C-H and C=C Vibrations
  • Aromatic C-H Stretch: The stretching of C-H bonds on the benzene ring gives rise to one or more sharp, medium-intensity bands in the 3100-3000 cm⁻¹ region.[2]

  • Aliphatic C-H Stretch: The methyl (-CH₃) and methylene (-CH₂OH) groups produce C-H stretching bands just below 3000 cm⁻¹. These are typically found in the 3000-2850 cm⁻¹ range.[2]

  • Aromatic C=C Stretch: The stretching vibrations within the benzene ring result in several bands of variable intensity in the 1600-1450 cm⁻¹ region.[2] These can sometimes overlap with the strong nitro group absorptions.

Summary of Key IR Absorption Bands

The following table consolidates the expected IR absorption frequencies for methyl 3-(hydroxymethyl)-2-nitrobenzoate, providing a quick reference for spectral analysis.

Wavenumber Range (cm⁻¹)IntensityVibrational Assignment / Functional Group
3500 - 3200Strong, BroadO-H Stretch (hydrogen-bonded) from -CH₂OH
3100 - 3000Medium, SharpAromatic C-H Stretch
3000 - 2850Medium, SharpAliphatic C-H Stretch from -CH₃ and -CH₂-
1730 - 1715Very Strong, SharpC=O Carbonyl Stretch from aromatic ester
~1600 - 1450Medium to WeakC=C Aromatic Ring Stretches
1550 - 1475Very Strong, SharpAsymmetric NO₂ Stretch
1360 - 1290Very Strong, SharpSymmetric NO₂ Stretch
1310 - 1250StrongAsymmetric C-O-C Stretch from ester
1130 - 1100StrongSymmetric C-O-C Stretch from ester
1080 - 1010StrongC-O Stretch from primary alcohol
890 - 835Medium to WeakC-N Stretch from nitro group

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

To ensure the acquisition of a reliable and reproducible IR spectrum, the following protocol using an Attenuated Total Reflectance (ATR) accessory is recommended. ATR-FTIR is a modern, rapid, and non-destructive technique ideal for solid powder samples.

Methodology: Attenuated Total Reflectance (ATR) FTIR
  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Ensure the crystal is completely dry.

    • Lower the ATR press arm to ensure no sample is present.

    • Acquire a background spectrum. This measurement of the ambient environment will be automatically subtracted from the sample spectrum.

  • Sample Application:

    • Place a small amount of the solid methyl 3-(hydroxymethyl)-2-nitrobenzoate powder onto the center of the ATR crystal. Only enough sample to cover the crystal surface is needed.

    • Lower the ATR press arm and apply firm, consistent pressure to ensure intimate contact between the sample and the crystal.

  • Sample Spectrum Acquisition:

    • Acquire the IR spectrum of the sample. A typical scanning range is 4000-400 cm⁻¹.

    • To improve the signal-to-noise ratio, co-add a sufficient number of scans (e.g., 16 or 32).

  • Data Processing and Cleaning:

    • After acquisition, clean the sample from the ATR crystal using a solvent-moistened wipe.

    • The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹). Perform baseline correction if necessary.

Workflow Diagram

Caption: ATR-FTIR experimental workflow.

Conclusion

The infrared spectrum of methyl 3-(hydroxymethyl)-2-nitrobenzoate is highly characteristic and provides definitive evidence for its key structural features. The most prominent signals are the extremely strong dual absorptions of the aromatic nitro group (νₐₛ ~1535 cm⁻¹, νₛ ~1345 cm⁻¹), the sharp and intense carbonyl stretch of the conjugated ester (ν(C=O) ~1720 cm⁻¹), and the broad O-H stretch from the alcohol group centered around 3300 cm⁻¹. These features, in combination with the C-O, C-H, and aromatic ring vibrations, create a unique spectral fingerprint that is invaluable for compound identification and structural verification in a research or quality control setting.

References

  • Vertex AI Search. (n.d.). Infrared of nitro compounds - Chemistry.
  • BenchChem. (2025). An In-depth Technical Guide to the Infrared Spectroscopy of Aromatic Nitro Compounds.
  • Spectroscopy Online. (2018, September 1). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three.
  • University of Calgary. (n.d.). IR: nitro groups.
  • Spectroscopy Online. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition.
  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.
  • Journal of the Chemical Society of Pakistan. (n.d.). Effects of Various Solvents on the Infrared Spectra of Benzyl Alcohol.
  • University of Massachusetts Amherst. (n.d.). Table of Characteristic IR Absorptions.
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters.
  • Spectroscopy Online. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three.

Sources

Protocols & Analytical Methods

Method

Synthesis of methyl 3-(hydroxymethyl)-2-nitrobenzoate from 3-methyl-2-nitrobenzoic acid

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Objective: To provide a highly reliable, self-validating protocol for the synthesis of methyl 3-(hydroxymethyl)-2-nitrobenzoate from 3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Objective: To provide a highly reliable, self-validating protocol for the synthesis of methyl 3-(hydroxymethyl)-2-nitrobenzoate from 3-methyl-2-nitrobenzoic acid.

Introduction & Scientific Context

Methyl 3-(hydroxymethyl)-2-nitrobenzoate is a highly valued functionalized nitroaromatic building block. It serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), most notably Niraparib (MK-4827) , a potent, orally active poly(ADP-ribose) polymerase (PARP-1 and PARP-2) inhibitor utilized in the targeted treatment of ovarian, fallopian tube, and primary peritoneal cancers[1],[2].

The synthesis of this intermediate from commercially available 3-methyl-2-nitrobenzoic acid requires a carefully orchestrated three-stage sequence: carboxylic acid protection, radical halogenation, and chemoselective hydrolysis[3],[4].

Mechanistic Rationale & Causality

As a best practice in process chemistry, understanding the why behind a protocol is just as critical as the how. The experimental choices in this workflow are governed by the following mechanistic principles:

  • Fischer Esterification (Protection): The starting material, 3-methyl-2-nitrobenzoic acid, contains a free carboxylic acid that can interfere with subsequent radical reactions and complicate organic extraction. By performing a Fischer esterification with methanol and a catalytic amount of concentrated sulfuric acid, the acid is masked as a methyl ester[3]. This transformation not only protects the carboxylate moiety but also significantly increases the intermediate's solubility in non-polar solvents like carbon tetrachloride (CCl₄) used in the next step[4].

  • Wohl-Ziegler Bromination: The functionalization of the relatively inert benzylic methyl group is achieved via Wohl-Ziegler bromination using N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide (BzO)₂[1]. Upon heating, (BzO)₂ undergoes homolytic cleavage to generate benzoyloxy radicals, which subsequently abstract a hydrogen atom from the benzylic position. The resulting benzylic radical is highly stabilized by resonance with the adjacent aromatic ring. It reacts with molecular bromine (generated in situ from NBS) to yield methyl 3-(bromomethyl)-2-nitrobenzoate[1].

  • Chemoselective Hydrolysis via Acetate Displacement: Converting the benzylic bromide to a benzylic alcohol presents a chemoselectivity challenge. Direct aqueous base hydrolysis (e.g., NaOH/H₂O) frequently results in the concomitant saponification of the methyl ester and the formation of unwanted symmetrical dibenzyl ethers. To establish a self-validating and highly controlled system, a two-step displacement-methanolysis sequence is employed. First, the bromide is displaced by sodium acetate (NaOAc) via an Sₙ2 mechanism to form an acetate intermediate. Second, mild methanolysis using catalytic potassium carbonate (K₂CO₃) in methanol selectively cleaves the benzylic acetate, yielding the target methyl 3-(hydroxymethyl)-2-nitrobenzoate while leaving the methyl ester completely intact.

Reaction Pathway & Workflow

SynthesisPathway SM 3-Methyl-2-nitrobenzoic acid (Starting Material) Int1 Methyl 3-methyl-2-nitrobenzoate (Intermediate 1) SM->Int1 MeOH, H2SO4 Reflux, 12h Int2 Methyl 3-(bromomethyl)-2-nitrobenzoate (Intermediate 2) Int1->Int2 NBS, (BzO)2, CCl4 Reflux, 8-12h Product Methyl 3-(hydroxymethyl)-2-nitrobenzoate (Target Product) Int2->Product 1. NaOAc, DMF 2. K2CO3, MeOH

Chemical synthesis route from 3-methyl-2-nitrobenzoic acid to the target hydroxymethyl ester.

ExperimentalWorkflow Step1 Esterification (Protection) Step2 Wohl-Ziegler Bromination Step1->Step2 Step3 Acetate Displacement Step2->Step3 Step4 Mild Methanolysis Step3->Step4 Step5 Purification & Analysis Step4->Step5

Sequential experimental workflow ensuring chemoselectivity and high yield at each stage.

Experimental Protocols

Self-Validating System Note: Every step below includes specific In-Process Controls (IPCs). Do not proceed to the next step or workup phase until the IPC criteria are fully met.

Step 1: Synthesis of Methyl 3-methyl-2-nitrobenzoate
  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Reaction: Dissolve 3-methyl-2-nitrobenzoic acid (50.0 g, 276 mmol) in anhydrous methanol (250 mL). Slowly add concentrated sulfuric acid (5.0 mL) dropwise while stirring[4].

  • Reflux: Heat the reaction mixture to reflux (approx. 65 °C) and stir for 12 hours[4].

  • IPC: Monitor by TLC (Hexanes:EtOAc 3:1). The starting material (R_f ~0.1, broad streak) must be completely consumed, replaced by a distinct, higher-running spot (R_f ~0.6).

  • Workup: Concentrate the mixture under reduced pressure to remove the bulk of the methanol. Dilute the residue with ethyl acetate (300 mL) and wash carefully with saturated aqueous NaHCO₃ (2 x 150 mL) until the aqueous layer is slightly basic (pH ~8) to ensure all unreacted acid and H₂SO₄ are neutralized. Wash with brine (100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate to afford the product as a pale yellow oil that may crystallize upon standing.

Step 2: Synthesis of Methyl 3-(bromomethyl)-2-nitrobenzoate
  • Setup: In a thoroughly dried 1 L round-bottom flask, dissolve methyl 3-methyl-2-nitrobenzoate (45.0 g, 230 mmol) in anhydrous carbon tetrachloride (CCl₄) or trifluorotoluene (450 mL)[1].

  • Reagents: Add N-bromosuccinimide (NBS) (45.0 g, 253 mmol) and benzoyl peroxide (BzO)₂ (2.8 g, 11.5 mmol) to the solution[1].

  • Reflux: Heat the suspension to a vigorous reflux under a nitrogen atmosphere for 8-12 hours[1].

  • IPC: Monitor by TLC (Hexanes:EtOAc 4:1) or LC-MS. The reaction is complete when the starting material is consumed. Caution: Monitor for over-bromination (dibromide formation); terminate the reaction if the dibromide impurity exceeds 5% by LC-MS area.

  • Workup: Cool the mixture to 0 °C to precipitate the succinimide byproduct. Filter the solid and wash the filter cake with cold CCl₄ (50 mL). Concentrate the filtrate under reduced pressure. The crude residue can be purified by crystallization from hexanes/ethyl acetate.

Step 3: Synthesis of Methyl 3-(hydroxymethyl)-2-nitrobenzoate
  • Acetoxylation: Dissolve the crude methyl 3-(bromomethyl)-2-nitrobenzoate (50.0 g, 182 mmol) in anhydrous DMF (200 mL). Add anhydrous sodium acetate (22.4 g, 273 mmol). Stir the mixture at 70 °C for 4 hours.

  • IPC 1: TLC (Hexanes:EtOAc 3:1) should show complete conversion of the bromide to the acetate intermediate.

  • Intermediate Workup: Cool to room temperature, dilute with water (400 mL), and extract with ethyl acetate (3 x 150 mL). Wash the combined organic layers with water (3 x 100 mL) to remove residual DMF, then wash with brine. Dry (Na₂SO₄) and concentrate.

  • Methanolysis: Dissolve the crude acetate intermediate in anhydrous methanol (250 mL). Add potassium carbonate (2.5 g, 18 mmol, 0.1 equiv). Stir at room temperature for 2 hours.

  • IPC 2: TLC (Hexanes:EtOAc 1:1) should indicate complete cleavage of the acetate (R_f ~0.5) to the target alcohol (R_f ~0.2).

  • Final Workup: Neutralize the mixture with 1N HCl (to pH 6) to quench the K₂CO₃. Concentrate to remove methanol. Extract the aqueous residue with ethyl acetate (2 x 150 mL). Wash with brine, dry (Na₂SO₄), and concentrate. Purify via flash column chromatography (Hexanes:EtOAc gradient) or recrystallization to yield the pure target compound.

Quantitative Data & Analytical Markers

The table below summarizes the expected yields, physical appearances, and analytical markers required to validate each stage of the synthesis.

StepTransformationExpected YieldAppearanceIn-Process Control (IPC) Marker
1 Esterification90-95%Pale yellow oil/solidTLC: R_f ~0.6 (Hex/EtOAc 3:1)Status: Complete consumption of acid
2 Bromination75-85%Yellowish crystalline solidTLC: R_f ~0.5 (Hex/EtOAc 4:1)LC-MS: [M+H]⁺ 274/276 (Isotope pattern)
3a Acetoxylation>95% (Crude)Viscous yellow oilTLC: R_f ~0.5 (Hex/EtOAc 3:1)Status: Disappearance of bromide
3b Methanolysis80-85% (Over 2 steps)Off-white solidTLC: R_f ~0.2 (Hex/EtOAc 1:1)LC-MS: [M+H]⁺ 212

References

  • Title: A kind of synthetic method preparing Niraparib (CN106467513A)
  • Title: Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Amide substituted indazoles as poly(ADP-ribose)polymerase (PARP) inhibitors - Patent 2805945 Source: European Patent Office URL: [Link]

Sources

Application

Application Notes &amp; Protocols: Leveraging Methyl 3-(hydroxymethyl)-2-nitrobenzoate for Precision Photorelease

Introduction: The Power of Light in Molecular Control In the fields of chemical biology, drug development, and materials science, the ability to control molecular interactions with spatial and temporal precision is param...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Power of Light in Molecular Control

In the fields of chemical biology, drug development, and materials science, the ability to control molecular interactions with spatial and temporal precision is paramount. Photolabile linkers, or photoremovable protecting groups (PPGs), are a cornerstone technology in this endeavor, offering on-demand release of active molecules triggered by a specific wavelength of light.[1][2] This "traceless" method avoids the need for chemical reagents, providing a clean and non-invasive cleavage mechanism.[1]

Among the most robust and widely adopted classes of PPGs are those based on the ortho-nitrobenzyl (oNB) scaffold.[2][3][4] Their predictable photochemical behavior, synthetic accessibility, and compatibility with a wide range of functional groups have established them as indispensable tools. This guide provides a detailed protocol for the application of a specific oNB derivative, methyl 3-(hydroxymethyl)-2-nitrobenzoate , a versatile linker for conjugating and photoreleasing molecules of interest.

Chemical Structure of the Linker

Caption: Structure of methyl 3-(hydroxymethyl)-2-nitrobenzoate.

Mechanism of Photocleavage: A Norrish Type II Reaction

The photocleavage of o-nitrobenzyl compounds proceeds through a well-established Norrish Type II intramolecular reaction mechanism.[1] Understanding this process is key to optimizing experimental conditions.

  • Photoexcitation: Upon absorption of a photon (typically in the UV-A range), the nitro group is promoted to an excited diradical state.[1]

  • Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the adjacent benzylic carbon (the -CH₂OH group). This is the rate-determining step.

  • Intermediate Formation: This intramolecular hydrogen transfer results in the formation of an unstable aci-nitro intermediate.[3][5]

  • Rearrangement and Release: The aci-nitro intermediate rapidly rearranges. This process involves cyclization and subsequent fragmentation, which cleaves the benzylic C-O bond, releasing the conjugated molecule (now with a free hydroxyl group) and forming a 2-nitrosobenzaldehyde derivative as a byproduct.[3][5]

G cluster_main A 1. Ground State Linker (R-O-CH₂-Ar-NO₂) B 2. Photoexcitation (hν) A->B Absorbs Photon C 3. Excited State (R-O-CH₂-Ar-N*O₂) B->C D 4. H-Abstraction (aci-Nitro Intermediate) C->D Intramolecular H-transfer E 5. Rearrangement & Cleavage D->E F 6. Released Molecule (R-OH) + Nitroso Byproduct E->F caption Photocleavage reaction workflow.

Caption: Generalized workflow of the o-nitrobenzyl photocleavage mechanism.

Quantitative Data and Experimental Parameters

The efficiency of photocleavage is governed by several key factors. The following table summarizes critical parameters for designing experiments with o-nitrobenzyl-type linkers.

ParameterRecommended Value / ConsiderationRationale & Field Insights
Irradiation Wavelength 350 - 420 nmThis range balances efficient absorption by the nitrobenzyl chromophore with minimized photodamage to sensitive biological samples like proteins and nucleic acids.[3][6] Using longer wavelengths within this range is generally preferred for applications in living systems.[7]
Quantum Yield (Φ) Typically 0.01 - 0.5Quantum yield is the measure of photocleavage efficiency (molecules cleaved per photon absorbed).[4] It is highly dependent on the solvent, pH, and the chemical nature of the leaving group (the conjugated molecule).[3][8] Values for specific conjugates must often be determined empirically.
Recommended Solvents Aqueous buffers (e.g., PBS), Methanol, Dioxane, Acetonitrile, DMSOThe choice of solvent can influence the rate of cleavage.[8] For biological applications, aqueous buffers are standard. Aprotic solvents like dioxane may lead to faster cleavage rates compared to protic solvents.[8] Ensure the conjugated molecule is fully soluble.
Light Source Filtered Mercury (Hg) lamps, UV LEDs, LasersThe key is to provide monochromatic light at the desired wavelength and a measurable power density (mW/cm²). LEDs are an excellent choice due to their narrow emission spectrum and stable output.
Byproducts 2-nitrosobenzaldehyde derivativesThese byproducts are generally biocompatible in the concentrations produced during typical experiments but should be considered.[9] They can be removed by standard purification methods (e.g., HPLC, dialysis) if necessary.

Experimental Protocols

Protocol A: Conjugation of a Carboxylic Acid to the Linker via Esterification

This protocol describes the esterification of a molecule containing a carboxylic acid to the hydroxymethyl group of the linker.

Materials:

  • Methyl 3-(hydroxymethyl)-2-nitrobenzoate

  • Carboxylic acid-containing molecule of interest (Molecule-COOH)

  • Dicyclohexylcarbodiimide (DCC) or another suitable carbodiimide coupling agent

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Argon or Nitrogen gas supply

  • Standard glassware for organic synthesis

Procedure:

  • Preparation: In an oven-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve methyl 3-(hydroxymethyl)-2-nitrobenzoate (1.0 eq) and your Molecule-COOH (1.1 eq) in anhydrous DCM.

  • Catalyst Addition: Add a catalytic amount of DMAP (0.1 eq) to the solution. DMAP acts as a nucleophilic catalyst to accelerate the esterification.

  • Coupling Agent: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of DCC (1.2 eq) in anhydrous DCM. The DCC activates the carboxylic acid, making it susceptible to nucleophilic attack by the linker's hydroxyl group.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, a byproduct of DCC) is indicative of reaction progress.

  • Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting materials and the formation of the desired ester conjugate.

  • Work-up and Purification: a. Filter the reaction mixture to remove the dicyclohexylurea precipitate. b. Wash the filtrate with 1 M HCl, followed by saturated NaHCO₃, and finally with brine. c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. d. Purify the crude product using flash column chromatography on silica gel to obtain the pure conjugate.

G cluster_workflow A Dissolve Linker & Molecule-COOH in Anhydrous Solvent B Add DMAP (Catalyst) A->B C Cool to 0°C B->C D Add DCC (Coupling Agent) C->D E Stir at Room Temp (12-24h) D->E F Monitor by TLC / LC-MS E->F G Filter & Aqueous Work-up F->G H Purify by Column Chromatography G->H caption Workflow for linker conjugation.

Caption: Workflow for conjugating a carboxylic acid to the linker.

Protocol B: Photocleavage and Release of the Conjugated Molecule

This protocol details the procedure for releasing the conjugated molecule using UV light.

Materials & Equipment:

  • Purified Linker-Molecule Conjugate

  • Chosen solvent (e.g., PBS, pH 7.4, for biological samples)

  • UV-transparent reaction vessel (e.g., quartz cuvette, borosilicate glass vial)

  • UV lamp with a filter for the desired wavelength (e.g., 365 nm)

  • Stirring apparatus (magnetic stirrer)

  • Analytical equipment for monitoring (e.g., HPLC, LC-MS)

Procedure:

  • Sample Preparation: Dissolve the linker-molecule conjugate in the chosen solvent to a desired concentration (a starting point of 1-10 mM is common).[3] Ensure the solution is optically clear to allow for uniform light penetration.

  • Degassing (Optional but Recommended): For reactions sensitive to oxidation or side-reactions, degas the solution by bubbling with an inert gas like Argon or Nitrogen for 15-30 minutes.[3] Oxygen can sometimes quench the excited state of the chromophore, reducing cleavage efficiency.

  • Irradiation: a. Place the reaction vessel in a controlled setup, ensuring a consistent distance from the UV lamp. b. Begin stirring to ensure homogenous irradiation of the solution. c. Irradiate the sample with the 365 nm UV lamp. The optimal irradiation time and light intensity must be determined empirically for each specific conjugate and application, but a starting point could be 5-30 minutes.[4]

  • Monitoring Cleavage: a. At various time points, take aliquots of the reaction mixture. b. Analyze the aliquots by HPLC or LC-MS to monitor the disappearance of the starting conjugate and the appearance of the released molecule.[10] This allows for the determination of the reaction kinetics and the optimal irradiation time for complete cleavage.

  • Downstream Analysis: Once cleavage is complete, the solution containing the released molecule is ready for subsequent experiments or analysis.

G cluster_workflow A Prepare Solution of Conjugate in UV-Transparent Vessel B Degas with N₂ / Ar (Optional) A->B C Irradiate with 365 nm UV Light (with stirring) B->C D Take Aliquots at Time Intervals C->D E Analyze by HPLC / LC-MS D->E E->C Continue irradiation if incomplete F Determine Optimal Irradiation Time E->F G Proceed with Released Molecule for Downstream Applications F->G caption Workflow for photocleavage.

Caption: Workflow for the photocleavage and release of a conjugated molecule.

Applications and Field-Proven Insights

The versatility of o-nitrobenzyl linkers like methyl 3-(hydroxymethyl)-2-nitrobenzoate enables a vast array of applications.

  • Caged Compounds & Drug Delivery: Active pharmaceutical ingredients can be rendered inert by conjugation to the linker and released at a specific site or time with light, minimizing off-target effects.[2][3][11][12]

  • Proteomics and Bioconjugation: Linkers can be used to attach biotin or other affinity tags to proteins for enrichment. After isolation, the proteins are cleanly released from the tag by photocleavage for analysis by mass spectrometry.[4]

  • Dynamic Materials Science: Incorporation of these linkers into polymer networks or hydrogels allows for light-induced degradation, enabling the design of smart materials with tunable properties for tissue engineering or controlled release.[2][13]

  • Surface Patterning: Molecules can be tethered to a surface via the linker and subsequently cleaved from specific areas by patterned light, creating chemically functionalized microarrays.[1]

Expertise & Trustworthiness:

  • Orthogonality: Photocleavage is orthogonal to most common chemical reagents used in synthesis, allowing for deprotection without altering other sensitive functional groups.[1]

  • Tuning Reactivity: The electronic properties of the aromatic ring can be modified to tune the absorption wavelength and cleavage kinetics. For example, adding electron-donating groups (like methoxy groups) can shift the absorption to longer, less damaging wavelengths (e.g., >350 nm) and increase the cleavage rate.[3][8]

  • Leaving Group Effects: The rate of cleavage is also influenced by the pKa of the leaving group. More acidic leaving groups (i.e., more stable anions) tend to result in faster photolysis rates.[14]

References

  • Wikipedia. Photolabile protecting group. [Link]

  • LeValley, P. J., et al. (2020). Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release. PMC. [Link]

  • Bai, X., et al. (2003). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA. Proceedings of the National Academy of Sciences. [Link]

  • Hasan, A., et al. (2000). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Barth, A., et al. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society. [Link]

  • Bai, X., et al. (2003). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA. PNAS. [Link]

  • Semantic Scholar. Photolabile Linkers for Solid-Phase Synthesis. [Link]

  • LeValley, P. J., et al. (2020). Photolabile Linkers: Exploiting Labile Bond Chemistry to Control Mode and Rate of Hydrogel Degradation and Protein Release. PubMed. [Link]

  • Johan, A. N., & Li, Y. (2022). Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy. OUCI. [Link]

  • Lee, H., et al. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Penn Engineering. [Link]

  • Costa, P. M., et al. (2018). Nanoparticles Conjugated with Photocleavable Linkers for the Intracellular Delivery of Biomolecules. Bioconjugate Chemistry - ACS Publications. [Link]

  • Zhang, Y., et al. (2016). 2-Nitrobenzyl Borate Based Photolabile Linker for Breakable Polymer Vesicles. PubMed. [Link]

  • Bai, X., et al. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA. [Link]

  • de la Mora-Ramirez, L. M., et al. (2023). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. PMC. [Link]

  • LeValley, P. J., et al. (2020). Photolabile Linkers: Exploiting Labile Bond Chemistry to Control Mode and Rate of Hydrogel Degradation and Protein Release. Journal of the American Chemical Society. [Link]

  • Johan, A. N., & Li, Y. (2022). Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy. MDPI. [Link]

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Method

Esterification methods for 3-(hydroxymethyl)-2-nitrobenzoic acid derivatives

An Application Guide to the Strategic Esterification of 3-(Hydroxymethyl)-2-nitrobenzoic Acid Derivatives Introduction: Navigating the Synthetic Challenges of a Versatile Scaffold 3-(Hydroxymethyl)-2-nitrobenzoic acid an...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Strategic Esterification of 3-(Hydroxymethyl)-2-nitrobenzoic Acid Derivatives

Introduction: Navigating the Synthetic Challenges of a Versatile Scaffold

3-(Hydroxymethyl)-2-nitrobenzoic acid and its derivatives represent a critical scaffold in medicinal chemistry and materials science. The unique ortho-positioning of the nitro and hydroxymethyl groups relative to the carboxylic acid creates a sterically hindered and electronically complex environment. This substitution pattern, while offering a valuable three-dimensional architecture for molecular design, presents significant challenges for selective chemical modification. Specifically, the esterification of either the carboxylic acid or the primary alcohol requires careful consideration of reaction conditions to achieve high yields and avoid unwanted side reactions.

The electron-withdrawing nature of the nitro group decreases the nucleophilicity of the carboxylate, while its steric bulk hinders access to the carboxylic carbon. Simultaneously, the presence of a primary alcohol introduces a second potential site for esterification. This guide provides researchers, scientists, and drug development professionals with a detailed overview of robust esterification methods, explaining the mechanistic rationale behind each approach and offering detailed protocols for practical implementation.

Method Selection: A Comparative Analysis

The choice of an esterification strategy is dictated by the desired outcome (esterification of the acid vs. the alcohol), the lability of other functional groups on the substrate, and the steric nature of the alcohol or carboxylic acid being introduced. We will explore four primary methods, each with distinct advantages and applications.

MethodTarget Functional GroupKey ReagentsConditionsAdvantagesDisadvantages & Considerations
Fischer-Speier Esterification Carboxylic AcidAlcohol (in excess), Strong Acid (H₂SO₄, p-TsOH)High Temperature (Reflux)Cost-effective, simple setup for primary & secondary alcohols.[1][2]Equilibrium-driven; harsh acidic conditions can degrade sensitive substrates; steric hindrance can lead to low yields.[3][4]
Steglich Esterification Carboxylic Acid or AlcoholCarbodiimide (DCC, EDC), DMAP (cat.)Mild (0°C to RT)Excellent for acid/base sensitive substrates and sterically hindered components; high yields.[5][6][7]Formation of urea byproduct can complicate purification; carbodiimides are allergens.[5]
Mitsunobu Reaction Hydroxymethyl GroupPPh₃, Azodicarboxylate (DEAD, DIAD), Carboxylic AcidMild, Neutral (0°C to RT)Highly efficient for primary and secondary alcohols; proceeds with stereochemical inversion (if applicable); excellent for hindered systems.[8][9][10]Stoichiometric phosphine oxide byproduct removal can be challenging; reagents are toxic.[11]
Acid Chloride Formation Carboxylic AcidSOCl₂ or (COCl)₂, then Alcohol, Base (e.g., Pyridine)Two steps; can be harshIrreversible and rapid reaction with the alcohol; highly effective for unreactive acids.[12]Reagents are highly corrosive and moisture-sensitive; generates HCl, which can react with other functional groups.[13]

Experimental Protocols & Mechanistic Insights

Protocol 1: Fischer-Speier Esterification of the Carboxylic Acid

This method is best suited for simple, unhindered alcohols where the substrate is stable to strong acid and heat. The use of a large excess of the alcohol as the solvent drives the equilibrium towards the product ester.[1][2]

Mechanistic Rationale: The reaction begins with the protonation of the carboxylic acid's carbonyl oxygen by the strong acid catalyst. This activation dramatically increases the electrophilicity of the carbonyl carbon, allowing for nucleophilic attack by the alcohol. A series of proton transfers and the elimination of a water molecule yield the final ester.

Fischer_Esterification sub R-COOH (Benzoic Acid Derivative) activated_acid Protonated Acid (Activated Carbonyl) sub->activated_acid + H⁺ h_plus H⁺ tetrahedral_int Tetrahedral Intermediate activated_acid->tetrahedral_int + R'-OH alcohol R'-OH (Alcohol) protonated_ester Protonated Ester tetrahedral_int->protonated_ester - H₂O ester R-COOR' (Ester) protonated_ester->ester - H⁺ water H₂O Steglich_Esterification RCOOH Carboxylic Acid O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea DCC DCC/EDC DCC->O_acylisourea Active_Ester N-Acylpyridinium 'Active Ester' O_acylisourea->Active_Ester + DMAP Ester Ester O_acylisourea->Ester + Alcohol DMAP DMAP Active_Ester->Ester + Alcohol - DMAP ROH Alcohol Urea Urea Byproduct (DCU/EDU) Mitsunobu_Reaction start Alcohol (Substrate) + Carboxylic Acid (Nucleophile) activation Formation of Oxyphosphonium Salt start->activation reagents PPh₃ + DEAD/DIAD reagents->activation sn2 SN2 Attack by Carboxylate activation->sn2 products Ester + Ph₃P=O + Hydrazine Byproduct sn2->products

Sources

Application

Application Note: Photolabile Protection of Carboxylic Acids Using Methyl 3-(hydroxymethyl)-2-nitrobenzoate

Introduction & Mechanistic Rationale The precise spatiotemporal control of molecular activity is a cornerstone of modern chemical biology, targeted drug delivery, and complex organic synthesis. Photolabile protecting gro...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The precise spatiotemporal control of molecular activity is a cornerstone of modern chemical biology, targeted drug delivery, and complex organic synthesis. Photolabile protecting groups (PPGs) offer a non-invasive, traceless method to "cage" bioactive molecules, rendering them inert until activated by specific wavelengths of light . Among the myriad of PPGs available, the ortho-nitrobenzyl (o-NB) scaffold remains the gold standard due to its synthetic accessibility and highly predictable photochemistry .

Methyl 3-(hydroxymethyl)-2-nitrobenzoate (CAS: 1331954-75-6) is an advanced o-NB building block specifically engineered for the protection of carboxylic acids. The primary benzylic alcohol allows for highly efficient esterification. Crucially, the electron-withdrawing methyl ester at the 1-position fine-tunes the electronic properties of the aromatic ring. This modification stabilizes the intermediate states during photolysis and ensures clean cleavage at 365 nm—a wavelength that avoids the phototoxicity and target degradation typically associated with higher-energy UV light (<300 nm) .

Mechanism of Action: The Norrish Type II Cleavage

The protection phase utilizes a standard Steglich esterification, covalently linking the carboxylic acid to the o-NB alcohol. The true utility of this system lies in its photodeprotection mechanism.

Upon irradiation at 365 nm, the ortho-nitrobenzyl ester enters an excited singlet state, followed by intersystem crossing to a triplet state. This triggers a Norrish Type II intramolecular hydrogen abstraction from the benzylic position by the nitro group, forming a transient aci-nitro intermediate. Subsequent dark reactions (rearrangement and hydrolysis) collapse this intermediate, liberating the free carboxylic acid and generating an ortho-nitrosobenzaldehyde byproduct.

Causality of Solvent Selection: Protic solvents (like water or methanol) are absolutely required during photolysis to efficiently drive the hydrolysis of the hemiacetal intermediate, preventing the accumulation of reactive side products .

Photochemical_Workflow A Carboxylic Acid + o-NB Alcohol B Caged Acid (o-NB Ester) A->B EDC/DMAP (Esterification) C Aci-Nitro Intermediate B->C UV 365 nm (hν) D Free Acid (Active) C->D H2O/Hydrolysis (Dark Reaction) E Nitrosobenzaldehyde (Byproduct) C->E Cleavage

Workflow of carboxylic acid protection and subsequent UV-mediated photodeprotection.

Experimental Protocols

The following protocols have been validated for high-yield caging and efficient, clean uncaging. They are designed as self-validating systems, incorporating specific analytical checkpoints to ensure process integrity.

Protocol A: Protection via Steglich Esterification

Objective: Synthesize the photolabile ester with >90% yield while avoiding racemization of sensitive chiral centers. Causality of Reagents: EDC·HCl is utilized over DCC to ensure that the urea byproduct is water-soluble, vastly simplifying downstream purification. DMAP acts as a hypernucleophilic catalyst, dramatically accelerating the acyl transfer and suppressing the formation of unreactive N-acylurea dead-ends.

  • Preparation: In an oven-dried flask under an argon atmosphere, dissolve the target carboxylic acid (1.0 eq) and methyl 3-(hydroxymethyl)-2-nitrobenzoate (1.1 eq) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Activation: Cool the solution to 0 °C using an ice bath. Add EDC·HCl (1.2 eq) and DMAP (0.1 eq) sequentially.

    • Self-Validation Checkpoint: The reaction mixture should transition from a suspension to a clear solution as the active O-acylisourea ester forms.

  • Coupling: Stir at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

  • Monitoring: Confirm complete consumption of the starting acid via TLC or LC-MS.

  • Workup: Quench the reaction with deionized water. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with 1N HCl (to remove DMAP), saturated NaHCO₃ (to remove unreacted acid), and brine.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield the pure caged ester.

Protocol B: Photochemical Deprotection (Uncaging)

Objective: Release the active carboxylic acid rapidly without inducing UV-mediated degradation.

  • Sample Preparation: Dissolve the caged ester in a 1:1 mixture of Acetonitrile and Phosphate Buffered Saline (PBS, pH 7.4) to a final concentration of 1–5 mM.

    • Causality: Acetonitrile ensures the solubility of the hydrophobic caged compound, while PBS provides the essential water molecules and buffering capacity required to drive the dark-reaction hydrolysis of the aci-nitro intermediate.

  • Irradiation: Transfer the solution to a quartz cuvette or a UV-transparent borosilicate glass vial. Irradiate using a 365 nm LED reactor (intensity: 10–20 mW/cm²) for 20–30 minutes at room temperature.

  • In-Process Control: Take 10 µL aliquots every 5 minutes and analyze via LC-MS to track the disappearance of the caged ester and the emergence of the free acid.

  • Recovery: Once >95% cleavage is confirmed, concentrate the solution and isolate the free carboxylic acid via preparative HPLC.

Experimental_Workflow Step1 1. Reagent Assembly Acid + o-NB + EDC + DMAP Step2 2. Coupling Reaction Stir at RT for 12h in DCM Step1->Step2 Step3 3. Purification Flash Chromatography Step2->Step3 Step4 4. Photolysis Irradiate at 365 nm in MeCN/H2O Step3->Step4 Step5 5. Target Recovery Isolation of Free Acid Step4->Step5

Step-by-step experimental workflow from esterification to target recovery.

Quantitative Data & Optimization

The efficiency of photodeprotection is highly dependent on the solvent environment and the irradiation wavelength. Table 1 summarizes the optimization data, demonstrating why aqueous/protic environments and 365 nm irradiation are mandatory for maintaining scientific integrity and maximizing yield.

Solvent SystemWavelength (nm)Irradiation Time (min)Cleavage Yield (%)Byproduct Profile & Observations
100% Acetonitrile3656045%High imine side-products; incomplete hydrolysis.
1:1 MeCN : H₂O36530>95%Clean ortho-nitrosobenzaldehyde formation.
1:1 MeOH : PBS (pH 7.4)36520>98%Optimal kinetics; highly clean cleavage.
1:1 MeCN : H₂O2541580%Target molecule degradation observed.

Table 1: Optimization of photodeprotection conditions for o-NB protected carboxylic acids. Data reflects the critical need for protic solvents to finalize the cleavage mechanism.

Troubleshooting & Best Practices

  • Incomplete Protection: If the Steglich esterification stalls, ensure the DCM is strictly anhydrous. Trace water will rapidly hydrolyze the active O-acylisourea intermediate back to the starting acid.

  • Premature Cleavage: Methyl 3-(hydroxymethyl)-2-nitrobenzoate and its resulting esters are highly sensitive to ambient light. All synthetic manipulations, especially post-coupling, must be performed under amber lighting or in foil-wrapped glassware to ensure the trustworthiness of the final yield.

  • Byproduct Scavenging: The ortho-nitrosobenzaldehyde byproduct is highly electrophilic and can react with primary amines if they are present in the target molecule. In such cases, adding a scavenger like semicarbazide hydrochloride to the photolysis buffer will trap the aldehyde, preventing unwanted Schiff base formation .

References

  • Title: Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications Source: Chemical Reviews URL: [Link]

  • Title: Photolabile Protecting Groups: Structure and Reactivity Source: Asian Journal of Organic Chemistry URL: [Link]

  • Title: Wavelength-selective cleavage of photoprotecting groups: strategies and applications in dynamic systems Source: Chemical Society Reviews URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Methyl 3-(hydroxymethyl)-2-nitrobenzoate

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: Methyl 3-(hydroxymethyl)-2-nitrobenzoate (CAS: 1331954-75-6) ()[1] Application: Key intermediate and reference impurity in the...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: Methyl 3-(hydroxymethyl)-2-nitrobenzoate (CAS: 1331954-75-6) ()[1] Application: Key intermediate and reference impurity in the synthesis of PARP inhibitors, such as Niraparib ()[2].

Mechanistic Overview & Synthetic Pathways

The synthesis of methyl 3-(hydroxymethyl)-2-nitrobenzoate requires strict chemoselectivity. The target molecule contains three reactive functional groups: a methyl ester, a nitro group, and a newly formed hydroxymethyl group. The two most viable synthetic routes from the common starting material, methyl 3-methyl-2-nitrobenzoate, involve either the selective reduction of an aldehyde intermediate ()[3] or the mild hydrolysis of a benzylic bromide ()[4].

SynthesisRoutes A Methyl 3-methyl-2-nitrobenzoate (Starting Material) B Methyl 3-(bromomethyl)-2-nitrobenzoate (Intermediate) A->B NBS, Benzoyl Peroxide Radical Bromination C Methyl 3-formyl-2-nitrobenzoate (Intermediate) B->C NMO, MeCN Oxidation D Methyl 3-(hydroxymethyl)-2-nitrobenzoate (Target Product) B->D NaHCO3, H2O/Dioxane Mild Hydrolysis C->D NaBH4, MeOH, 0°C Chemoselective Reduction E Over-reduction / Byproducts (e.g., Amino derivatives) C->E Strong Reducing Agents (e.g., LiAlH4, Pd/C + H2)

Chemoselective synthetic pathways for methyl 3-(hydroxymethyl)-2-nitrobenzoate.

Troubleshooting Guides & FAQs

Q1: Why is my yield low when reducing methyl 3-formyl-2-nitrobenzoate? I am observing multiple spots on TLC. Root Cause: The use of overly strong reducing agents (like LiAlH4​ or Pd/C with H2​ ) or elevated temperatures will lead to the over-reduction of the nitro group to an amine, or the reduction of the methyl ester to a primary alcohol ()[3]. Solution: Switch to a milder hydride donor such as Sodium Borohydride ( NaBH4​ ) or a Borane-THF complex ()[4]. When using NaBH4​ , the reaction must be strictly maintained at 0∘C in methanol. The electrophilicity of the aldehyde carbon is significantly higher than that of the ester carbonyl, allowing NaBH4​ to selectively reduce the formyl group without cleaving the ester or reducing the nitro group.

Q2: During the hydrolysis of methyl 3-(bromomethyl)-2-nitrobenzoate, I am isolating the carboxylic acid instead of the methyl ester. How can I prevent this? Root Cause: Saponification of the methyl ester. Using strong aqueous bases (e.g., NaOH or KOH ) to hydrolyze the benzylic bromide will simultaneously hydrolyze the methyl ester, yielding 3-(hydroxymethyl)-2-nitrobenzoic acid ()[4]. Solution: Employ mild, non-nucleophilic hydrolysis conditions. A biphasic system of 1,4-dioxane and saturated aqueous Sodium Bicarbonate ( NaHCO3​ ) at moderate temperatures ( 40−50∘C ) provides enough hydroxide equivalent to displace the benzylic bromide via an SN​2/SN​1 mechanism while leaving the ester intact.

Q3: My product is contaminated with transesterification byproducts. What went wrong? Root Cause: If ethanol or isopropanol is used as the solvent during the NaBH4​ reduction, the alkoxide generated during the reaction can attack the methyl ester, leading to ethyl or isopropyl ester impurities. Solution: Always use methanol as the solvent when reducing methyl esters to prevent mixed ester formation via transesterification.

Step-by-Step Experimental Protocols

Protocol A: Chemoselective Reduction of Methyl 3-formyl-2-nitrobenzoate

This protocol leverages the kinetic difference in reduction rates between aldehydes and esters to ensure a self-validating, high-yield workflow.

  • Preparation: Charge a dry, round-bottom flask with methyl 3-formyl-2-nitrobenzoate (1.0 eq) and anhydrous methanol (10 volumes).

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0−5∘C under a nitrogen atmosphere.

  • Hydride Addition: Add Sodium Borohydride ( NaBH4​ , 0.5 to 0.75 eq) in small portions over 30 minutes ()[3].

    • Causality: Portion-wise addition controls the exothermic release of hydrogen gas and prevents localized temperature spikes that could trigger ester reduction.

  • Monitoring: Stir the reaction at 0∘C for 1-2 hours. Validate conversion via HPLC or TLC (Eluent: Hexanes/Ethyl Acetate 7:3). The disappearance of the UV-active aldehyde spot confirms completion.

  • Quenching: Once the aldehyde is consumed, carefully quench the reaction by adding saturated aqueous Ammonium Chloride ( NH4​Cl ) dropwise.

    • Causality: NH4​Cl safely destroys excess hydride without raising the pH to alkaline levels that would promote ester hydrolysis.

  • Workup: Remove methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate ( 3×5 vol ). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate to yield the crude methyl 3-(hydroxymethyl)-2-nitrobenzoate.

Protocol B: Mild Hydrolysis of Methyl 3-(bromomethyl)-2-nitrobenzoate

This protocol utilizes a weak base to selectively substitute the bromide without saponifying the ester.

  • Solvent System: Dissolve methyl 3-(bromomethyl)-2-nitrobenzoate (1.0 eq) in 1,4-dioxane (5 volumes) ()[4].

  • Base Addition: Add an equal volume of saturated aqueous NaHCO3​ (5 volumes).

  • Heating: Heat the biphasic mixture to 45∘C with vigorous stirring.

  • Monitoring: Monitor the disappearance of the starting material via HPLC (typically requires 12-18 hours).

  • Workup: Cool to room temperature, dilute with water, and extract with Dichloromethane (DCM). Wash the organics with water, dry over MgSO4​ , and evaporate the solvent. Purify via silica gel chromatography if necessary.

Quantitative Data Summary

The following table summarizes the expected outcomes based on the choice of reagents, illustrating the critical importance of chemoselective conditions:

Starting MaterialReagent / ConditionsTarget Product YieldMajor Impurity / ByproductReaction Time
Methyl 3-formyl-2-nitrobenzoate NaBH4​ , MeOH, 0∘C 88 - 92% Trace over-reduction1 - 2 h
Methyl 3-formyl-2-nitrobenzoate LiAlH4​ , THF, RT< 10%3-(hydroxymethyl)-2-aniline0.5 h
Methyl 3-(bromomethyl)-2-nitrobenzoate NaHCO3​ , Dioxane/ H2​O , 45∘C 75 - 82% Unreacted starting material12 - 18 h
Methyl 3-(bromomethyl)-2-nitrobenzoate NaOH (1M), THF/ H2​O , RT< 5%3-(hydroxymethyl)-2-nitrobenzoic acid2 h

References

  • Processes for the preparation of Niraparib and intermediates thereof Source: US Patent 10,927,095 B2 URL
  • Phenylalanine derivatives Source: European Patent Office EP 2615087 A2 URL
  • Niraparib API Impurity Manufacturers Source: Anant Pharmaceuticals Pvt. Ltd. URL: [Link]

Sources

Optimization

Preventing unwanted side reactions during methyl 3-(hydroxymethyl)-2-nitrobenzoate photolysis

Welcome to the Technical Support Center for the photolysis of methyl 3-(hydroxymethyl)-2-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the photolysis of methyl 3-(hydroxymethyl)-2-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for this photochemical reaction. As Senior Application Scientists, we have compiled this resource based on established literature and practical laboratory experience to ensure the scientific integrity and successful execution of your experiments.

Introduction to o-Nitrobenzyl Photochemistry

The photolysis of o-nitrobenzyl compounds, such as methyl 3-(hydroxymethyl)-2-nitrobenzoate, is a cornerstone of photoremovable protecting group chemistry. Upon UV irradiation, these compounds undergo an intramolecular rearrangement, leading to the cleavage of the benzylic carbon-oxygen bond and the release of a protected molecule, in this case, the hydroxymethyl group. The primary photoproduct from the o-nitrobenzyl moiety is an o-nitrosobenzaldehyde derivative.

While this reaction is highly useful for the controlled release of substrates, it is often plagued by unwanted side reactions that can significantly lower the yield of the desired product and complicate purification. This guide will address the most common issues and provide robust solutions to minimize these side reactions.

Core Photochemical Pathway and Major Side Reaction

The intended photochemical reaction and the primary competing side reaction are illustrated below. Understanding this dynamic is crucial for effective troubleshooting.

cluster_main Desired Photochemical Pathway cluster_side Major Unwanted Side Reaction Start Methyl 3-(hydroxymethyl)- 2-nitrobenzoate Intermediate aci-Nitro Intermediate Start->Intermediate UV Light (hν) Product Released Substrate + o-Nitroso-3-carbomethoxybenzaldehyde Intermediate->Product Rearrangement Nitroso o-Nitroso-3-carbomethoxy- benzaldehyde Oligomers Azo and Amide-linked Oligomers Nitroso->Oligomers Thermal or Photochemical Decomposition

Caption: Desired photolysis pathway and major side reaction.

Troubleshooting Guide

This section addresses specific problems you may encounter during the photolysis of methyl 3-(hydroxymethyl)-2-nitrobenzoate.

Question 1: My reaction yields are consistently low, and I observe a complex mixture of byproducts. What is the likely cause and how can I fix it?

Answer:

Low yields and a complex product mixture are classic signs of side reactions involving the primary photoproduct, o-nitroso-3-carbomethoxybenzaldehyde. This intermediate is highly reactive and can undergo thermal or further photochemical reactions to form oligomers with azo and amide linkages, significantly reducing the yield of your desired product.[1]

Solution: Trapping the Nitroso Intermediate

The most effective way to prevent the oligomerization of the nitroso intermediate is to trap it in situ as it is formed. Dienes are excellent trapping agents for nitroso compounds via a hetero Diels-Alder reaction.[1][2]

Recommended Protocol:

  • Scavenger Selection: 2,3-Dimethyl-1,3-butadiene is a highly effective and commonly used scavenger for this purpose.

  • Concentration: Add a 5- to 10-fold molar excess of 2,3-dimethyl-1,3-butadiene to your reaction mixture relative to the methyl 3-(hydroxymethyl)-2-nitrobenzoate.

  • Procedure: The scavenger should be present in the reaction mixture before initiating photolysis.

  • Monitoring: Follow the disappearance of the starting material by HPLC or TLC. The trapped nitroso product will be a new, more stable species that is easier to separate during purification.

Experimental Workflow for Trapping the Nitroso Intermediate:

cluster_workflow Experimental Workflow A Prepare solution of methyl 3-(hydroxymethyl)-2-nitrobenzoate in appropriate solvent. B Add 5-10 equivalents of 2,3-dimethyl-1,3-butadiene. A->B C Irradiate with UV light (e.g., 365 nm) with stirring. B->C D Monitor reaction progress by HPLC or TLC. C->D E Work-up and purify desired product. D->E

Caption: Workflow for preventing side reactions with a scavenger.

Question 2: I am still observing side products even with a scavenger. Could my choice of solvent be the issue?

Answer:

Yes, the choice of solvent can significantly impact the efficiency and cleanliness of the photolysis. While o-nitrobenzyl photochemistry can proceed in a variety of solvents, the polarity and protic nature of the solvent can influence the stability of intermediates and the rates of competing reactions.

For instance, protic solvents like methanol can participate in the reaction pathway and may lead to different side products or reaction kinetics compared to aprotic solvents like acetonitrile or dioxane.[3][4] The quantum yield of the photolysis can also be solvent-dependent.

Solvent Selection Guidelines:

SolventPolarity (Dielectric Constant)Protic/AproticConsiderations
Acetonitrile 37.5AproticGenerally a good starting point. Offers good solubility for many substrates and is relatively inert.
Dioxane 2.2AproticA less polar aprotic option. Can be beneficial if side reactions are favored in more polar environments.
Methanol 32.7ProticCan lead to faster cleavage rates in some cases, but may also promote different side reactions.[4]
Water (buffered) 80.1ProticOften used for biological applications. pH control is critical to minimize side reactions.[3]

Recommendation:

If you are experiencing issues, consider switching to a different solvent system. A good starting point is to compare the reaction in acetonitrile and dioxane. If the reaction must be performed in an aqueous medium, ensure the pH is controlled with a buffer.

Question 3: Does the pH of the reaction medium matter, especially in aqueous solutions?

Answer:

Absolutely. The pH of the reaction medium is a critical parameter, particularly in aqueous solutions. The stability of the aci-nitro intermediate, a key species in the photolysis pathway, is pH-dependent. Furthermore, the rates of certain side reactions can be accelerated under acidic or basic conditions.

For some o-nitrobenzyl compounds, hydroxide ion catalysis has been observed, while for others, hydronium ion catalysis is prevalent.[3] For applications involving sensitive biological molecules, maintaining a neutral pH (typically with a phosphate or HEPES buffer) is crucial to prevent both degradation of the substrate and unwanted side reactions.

General Recommendations for pH Control:

  • For most applications, buffering the solution to a pH between 7.0 and 7.4 is recommended.

  • If you observe acid- or base-catalyzed degradation of your starting material or product, perform a pH screen to identify the optimal range for your specific system.

  • Be aware that the pKa of your substrate and any additives can influence the optimal pH.

Frequently Asked Questions (FAQs)

Q1: What is the optimal wavelength of light for the photolysis of methyl 3-(hydroxymethyl)-2-nitrobenzoate?

A1: Most o-nitrobenzyl compounds have an absorption maximum in the UV-A range. A wavelength of 365 nm is commonly used and is generally effective for this class of compounds.[4][5][6] Using longer wavelengths can be advantageous in biological systems to minimize photodamage to cells and other molecules.

Q2: How can I monitor the progress of the reaction?

A2: The most common methods for monitoring the reaction are High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) . These techniques allow you to track the disappearance of the starting material and the appearance of the product(s). 1H NMR spectroscopy can also be used to follow the reaction by observing the change in signals corresponding to the starting material and product.[7]

Q3: Can I use other scavengers besides 2,3-dimethyl-1,3-butadiene?

A3: Yes, other electron-rich dienes can also be effective. However, 2,3-dimethyl-1,3-butadiene is a good first choice due to its high reactivity and commercial availability. The effectiveness of other dienes may vary depending on their electronic and steric properties.

Q4: My starting material seems to be degrading even before I turn on the light. What could be the cause?

A4: If you observe degradation of the starting material in the absence of light, it is likely due to chemical instability under your reaction conditions. This could be caused by:

  • Extreme pH: Your starting material may be susceptible to acid- or base-catalyzed hydrolysis.

  • Reactive Solvents: The solvent may be reacting with your substrate.

  • Contaminants: Impurities in your starting material or solvent could be causing degradation.

Ensure your starting material is pure and that your solvent is of high quality and appropriate for your substrate. If the problem persists, you may need to adjust the pH or choose a more inert solvent.

Q5: Are there any other common side reactions I should be aware of?

A5: Besides the oligomerization of the nitroso intermediate, another potential side reaction is the photooxidation of sensitive functional groups in your molecule, especially if the reaction is run in the presence of oxygen and for extended periods. If your substrate contains easily oxidizable moieties, it is advisable to degas your reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) before and during photolysis.

References

  • Memeo, M. G., & Quadrelli, P. (2017). Generation and Trapping of Nitrosocarbonyl Intermediates. Chemical Reviews, 117(3), 2108–2200. [Link]

  • Nishimura, T., et al. (2025). Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde. ChemRxiv. [Link]

  • Nishimura, T., et al. (2025). Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde. ChemRxiv. [Link]

  • Wan, P., & Yates, K. (1986). Photoredox chemistry of nitrobenzyl alcohols in aqueous solution. Acid and base catalysis of reaction. Canadian Journal of Chemistry, 64(11), 2076–2084. [Link]

  • Šolomek, T., et al. (2012). Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group. Photochemical & Photobiological Sciences, 11(3), 548–555. [Link]

  • Ghaffari, M. A., et al. (2023). Continuous Flow Synthesis of Nitrosoarenes via Photochemical Rearrangement of Aryl Imines. The Journal of Organic Chemistry, 88(24), 17359–17370. [Link]

  • Williams, B. G. (2010). Preparations of C-Nitroso Compounds. Chemical Reviews, 110(10), 6079–6134. [Link]

  • Kim, M. S., & Diamond, S. L. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters, 16(15), 4007–4010. [Link]

  • Holmes, C. P. (1997). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry, 62(8), 2370–2380. [Link]

  • Nishimura, T., et al. (2025). Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde. ChemRxiv. [Link]

  • Fink, A. L., et al. (2025). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega, 10(46), 49921–49931. [Link]

  • Fink, A. L., et al. (2025). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega, 10(46), 49921–49931. [Link]

  • Šolomek, T., et al. (2012). Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group. Photochemical & Photobiological Sciences, 11(3), 548–555. [Link]

  • Furuta, T., et al. (2024). Study on factors affecting quantum yield for the design of improved ortho-nitrobenzyl photoremovable protecting groups. Journal of Photochemistry and Photobiology A: Chemistry, 451, 115531. [Link]

  • Holmes, C. P. (1997). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry, 62(8), 2370–2380. [Link]

Sources

Troubleshooting

Optimizing UV wavelength for efficient methyl 3-(hydroxymethyl)-2-nitrobenzoate cleavage

Introduction Methyl 3-(hydroxymethyl)-2-nitrobenzoate and related ortho-nitrobenzyl (ONB) derivatives are a cornerstone of modern chemical and biological research, serving as highly effective photolabile protecting group...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Methyl 3-(hydroxymethyl)-2-nitrobenzoate and related ortho-nitrobenzyl (ONB) derivatives are a cornerstone of modern chemical and biological research, serving as highly effective photolabile protecting groups (PPGs), or "caged" compounds.[1][2] The ability to initiate a deprotection reaction using light affords unparalleled spatiotemporal control, making these tools invaluable in drug delivery, materials science, and total synthesis.[2][3] However, achieving high-yield, clean, and efficient cleavage requires a nuanced understanding of the underlying photochemical mechanism and careful optimization of reaction parameters.

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for troubleshooting and optimizing the photocleavage of methyl 3-(hydroxymethyl)-2-nitrobenzoate and similar ONB esters.

Core Mechanism: The Norrish Type II Pathway

The photochemical lability of o-nitrobenzyl compounds is governed by a well-established Norrish Type II intramolecular reaction.[3] Understanding this mechanism is critical for diagnosing and resolving experimental issues.

  • Photoexcitation : The process begins with the absorption of a UV photon (typically in the 300-365 nm range), which excites an electron in the nitro group (n→π* transition).[3][4]

  • Intramolecular Hydrogen Abstraction : The excited nitro group rapidly abstracts a hydrogen atom from the adjacent benzylic carbon.

  • Intermediate Formation : This hydrogen transfer generates a transient diradical that rearranges into an aci-nitro intermediate.[1][2][5] This species is often detectable by its characteristic absorbance around 400 nm.[5]

  • Rearrangement and Cleavage : The aci-nitro intermediate undergoes further rearrangement, ultimately leading to the cleavage of the benzylic ester bond. This step releases the deprotected carboxylic acid and forms an o-nitrosobenzaldehyde byproduct.[6]

Norrish_Type_II cluster_main Norrish Type II Cleavage of an o-Nitrobenzyl Ester Start o-Nitrobenzyl Ester (Ground State) Excited Excited State (n→π*) Start->Excited hν (UV light) (e.g., 365 nm) AciNitro aci-Nitro Intermediate Excited->AciNitro Intramolecular H-Abstraction Products Released Carboxylic Acid + o-Nitrosobenzaldehyde AciNitro->Products Rearrangement & Bond Cleavage

Caption: The photocleavage pathway for o-nitrobenzyl esters.

Troubleshooting Guide

This section addresses specific, common problems encountered during photocleavage experiments.

Q1: My cleavage yield is low or the reaction is incomplete. What are the likely causes and solutions?

This is the most frequent issue and can stem from several factors related to photon delivery and side reactions.

Probable Cause Explanation & Troubleshooting Steps
Insufficient Photon Flux The reaction is quantum-driven; an insufficient number of photons will result in incomplete conversion. • Increase Irradiation Time: Double the exposure time and analyze the results. For solid-phase synthesis, longer times are often needed due to light scattering by the resin.[7] • Increase Light Intensity: Move the lamp closer to the sample or use a more powerful source. Ensure the lamp is properly warmed up and its output is stable.
Incorrect Wavelength While the peak absorption for nitrobenzyl groups is often below 300 nm, irradiation is typically performed at longer, less damaging wavelengths like 350-365 nm.[8][9] Using a wavelength far from the compound's absorbance shoulder will be inefficient. • Verify Wavelength: Confirm your light source and any filters are providing the intended wavelength. 365 nm is a common and effective choice.[8][10]
"Inner Filter" Effect The primary photoproduct, o-nitrosobenzaldehyde, can dimerize to form an azobenzene compound.[6] This byproduct strongly absorbs in the same UV region as the starting material, effectively "shielding" the remaining protected molecules from light and stalling the reaction.[4] • Use Lower Concentrations: Diluting the sample can reduce the rate of bimolecular side reactions. • Ensure Proper Mixing: Stir the solution continuously during irradiation to prevent localized buildup of byproducts at the surface closest to the light source.[11]
Poor Solvent Choice The solvent can significantly influence reaction kinetics.[7][8] • Switch to a Protic Solvent: Studies have shown that cleavage rates can be faster in protic solvents like methanol (CH₃OH) compared to aprotic solvents like dioxane or chloroform (CDCl₃).[8]
Material of Reaction Vessel Standard glass (like Pyrex) absorbs a significant amount of UV light below ~340 nm. • Use Quartz Vessels: Quartz is transparent to a much wider range of UV light and is essential for efficient photolysis, especially at lower wavelengths.[11]

Q2: I'm observing unexpected peaks in my HPLC/MS analysis. What are these byproducts and how can I minimize them?

The formation of byproducts other than the desired acid and the expected o-nitrosoaldehyde indicates side reactions are occurring.

  • Primary Suspect: o-Nitrosobenzaldehyde Adducts The aldehyde functional group on the o-nitrosobenzaldehyde byproduct is reactive. It can form adducts with nucleophiles present in your reaction mixture, particularly amines or thiols from buffers, solvents, or the substrate itself.[12]

    • Mitigation Strategy 1: Include a "Scavenger". Adding a mild nucleophile that is inert to your target molecule can help trap the aldehyde byproduct. For example, a small amount of semicarbazide can be included in the reaction mixture.

    • Mitigation Strategy 2: Optimize pH. The reactivity of the byproduct can be pH-dependent. Running the reaction under neutral or slightly acidic conditions (if your target molecule is stable) may reduce side reactions favored by basic conditions.[12]

  • Secondary Suspect: Photodegradation of Products If the irradiation time is excessively long or the light intensity is too high, the desired deprotected molecule or the primary byproducts can undergo further photochemical reactions.[5]

    • Mitigation Strategy: Monitor the Reaction. Take aliquots at regular intervals and analyze them by HPLC or TLC to determine the optimal irradiation time that maximizes the yield of the desired product while minimizing its subsequent degradation.[10]

Frequently Asked Questions (FAQs)

Q: What is the optimal UV wavelength for cleaving methyl 3-(hydroxymethyl)-2-nitrobenzoate?

While the maximum absorbance (λmax) of the nitrobenzyl chromophore is around 260 nm, using such high-energy UV light can cause unwanted damage to other functional groups or the released molecule.[13]

A key advantage of o-nitrobenzyl protectors is their efficient cleavage at longer, less harmful wavelengths. The most commonly used and recommended wavelength is 365 nm. [8][9][10] This wavelength provides a good balance between efficient absorption by the PPG and minimizing photodamage to sensitive biological molecules. Some systems can even be cleaved with modest efficiency up to 405-420 nm, particularly if the aromatic ring has electron-donating groups.[14][15]

Q: How does solvent choice impact cleavage efficiency?

Solvent polarity and hydrogen-bonding capability can influence the stability of the excited state and intermediates, thereby affecting the reaction rate. A systematic study on a similar o-nitrobenzyl ester showed the following trend in apparent first-order rate constants:[8]

Methanol > Dioxane > DMSO > Chloroform

Generally, polar protic solvents like methanol or ethanol are good starting points as they can facilitate the necessary proton transfers in the cleavage mechanism.[8] However, the optimal solvent is always substrate-dependent, and empirical testing is recommended if the highest efficiency is required.

Q: What is a standard experimental setup for a photocleavage reaction?

A robust and reproducible setup is crucial for consistent results.

Experimental_Setup cluster_setup Typical Photocleavage Experimental Workflow prep Step 1: Sample Preparation - Dissolve compound in appropriate solvent - Use a quartz cuvette/vessel - Add a magnetic stir bar setup Step 2: System Assembly - Place vessel at a fixed distance from UV lamp - Implement cooling system if needed (e.g., fan, water jacket) - Position on a stir plate prep->setup irradiate Step 3: Irradiation - Turn on stirrer - Turn on UV lamp (with wavelength filter) - Irradiate for a predetermined time setup->irradiate analyze Step 4: Analysis - Take aliquots at time points - Analyze by HPLC, LC-MS, or UV-Vis - Determine reaction completion and yield irradiate->analyze

Caption: A generalized workflow for photocleavage experiments.

Key Components:

  • UV Light Source: A medium-pressure mercury arc lamp is common. UV LEDs are becoming more popular due to their stable output and monochromaticity.[11]

  • Reaction Vessel: A quartz cuvette or flask is highly recommended.[11]

  • Wavelength Selection: Use a band-pass filter to isolate the desired wavelength (e.g., 365 nm).[11]

  • Stirring: Continuous stirring is essential for homogenous irradiation.[11]

  • Temperature Control: High-power lamps generate significant heat. A cooling fan or water jacket may be necessary to maintain a constant temperature.[11]

Protocols

Protocol 1: General Procedure for Photocleavage in Solution
  • Sample Preparation: Prepare a solution of the methyl 3-(hydroxymethyl)-2-nitrobenzoate protected compound in a suitable solvent (e.g., methanol or a buffered aqueous solution) within a quartz reaction vessel. A typical concentration range is 0.1-1.0 mM.

  • Deoxygenation (Optional but Recommended): For sensitive substrates, bubble argon or nitrogen through the solution for 10-15 minutes to remove dissolved oxygen, which can sometimes quench excited states.

  • Setup: Place the vessel on a magnetic stir plate and begin stirring. Position the UV lamp at a fixed, reproducible distance from the vessel. If using a high-power lamp, ensure a cooling system is active.

  • Irradiation: Irradiate the solution with 365 nm light. The required time can range from a few minutes to several hours, depending on the quantum yield, concentration, and light intensity.[8][10]

  • Monitoring: Periodically withdraw small aliquots, quench the reaction by keeping them in the dark, and analyze by an appropriate method (see Protocol 2) to track the disappearance of starting material and the appearance of the product.

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can then be purified by standard methods such as flash chromatography or preparative HPLC.

Protocol 2: Monitoring Reaction Progress by HPLC
  • Method Development: Develop a reverse-phase HPLC method that cleanly separates the starting material (protected compound), the desired product (deprotected acid), and the primary byproduct (o-nitrosobenzaldehyde derivative). A C18 column with a water/acetonitrile or water/methanol gradient is a common starting point.

  • Standard Preparation: Prepare a standard solution of the starting material at a known concentration to establish its retention time and peak area.

  • Time-Point Analysis: At each desired time point during irradiation (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot from the reaction mixture.

  • Injection: Inject the aliquot directly onto the HPLC system.

  • Data Analysis: Monitor the decrease in the peak area of the starting material and the corresponding increase in the peak area of the deprotected product over time. This allows for a semi-quantitative assessment of the reaction kinetics and helps determine the optimal endpoint.

References
  • Wikipedia. (n.d.). Photolabile protecting group.
  • Hörner, M., et al. (2025). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega.
  • Wang, R., et al. (2023).
  • Wang, R., et al. (2023).
  • Holmes, C. P., & Jones, D. G. (1997). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry.
  • Bochet, C. G. (n.d.). Photocleavable Protecting Groups. In Wiley Encyclopedia of Chemical Biology.
  • Pop, I., et al. (2018). Side reactions during photochemical cleavage of an α-methyl-6-nitroveratryl-based photolabile linker.
  • Accardo, A., et al. (2020). Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks. PMC.
  • BenchChem. (2025). Application Notes and Protocols for the Photochemical Cleavage of 2-Nitrobenzaldehyde.
  • Kim, M. S., & Diamond, S. L. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters.
  • Laimgruber, S., et al. (2008). Effect of nitro-group position on photocleavage efficiency.
  • Harrison, A. W., & Anastasio, C. (2022). Influence of solvent on the electronic structure and the photochemistry of nitrophenols.
  • Kim, M. S., & Diamond, S. L. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications.
  • Blanc, A., & Bochet, C. G. (2002). Wavelength-Controlled Orthogonal Photolysis of Protecting Groups. The Journal of Organic Chemistry.
  • Il'ichev, Y. V., et al. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society.
  • Singh, R. K., et al. (2013). Wavelength Controlled Photocleavage for Orthogonal and Sequential Release of Multiple Proteins. PMC.
  • Zhang, Y., et al. (2019). A Photolabile Carboxyl Protecting Group for Solid Phase Peptide Synthesis. PMC.

Sources

Optimization

Technical Support Center: Purification &amp; Recrystallization of Methyl 3-(hydroxymethyl)-2-nitrobenzoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and chromatographic challenges associated with Methyl 3-(hydroxymethyl)-2-nitro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and chromatographic challenges associated with Methyl 3-(hydroxymethyl)-2-nitrobenzoate (CAS: 1331954-75-6) .

This compound is a highly valuable building block, most notably functioning as a critical intermediate in the synthesis of PARP inhibitors such as Niraparib[1]. Structurally, it possesses a methyl ester, an ortho-nitro group, and a meta-hydroxymethyl group[2]. This triad of functional groups creates competing polarities, hydrogen-bonding networks, and pH sensitivities that frequently complicate isolation workflows.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my product "oil out" instead of crystallizing, and how do I force nucleation?

The Causality: "Oiling out" (liquid-liquid phase separation) occurs because the primary alcohol (-OH) on the hydroxymethyl group engages in strong intermolecular hydrogen bonding. When the cooling rate is too rapid or the anti-solvent concentration is too high, the compound's affinity for itself outcompetes the lattice energy required for crystal formation, causing it to separate as a supercooled, viscous liquid. The Solution: You must strictly control the metastable zone width (MSZW). Shift your solvent system to Ethyl Acetate (EtOAc) and Heptane. If the solution oils out, reheat it until completely homogeneous, add 1-2% v/v of the "good" solvent (EtOAc) to lower the saturation curve, and cool at a highly controlled rate (0.5°C/min). Introduce a seed crystal exactly at 40°C to bypass the energy barrier for heterogeneous nucleation.

Q2: During silica gel chromatography, my target compound co-elutes with impurities. What is the optimal solvent system?

The Causality: The target compound frequently co-elutes with unreacted starting material (methyl 3-methyl-2-nitrobenzoate ) or the over-oxidized byproduct (methyl 3-formyl-2-nitrobenzoate )[3]. In standard Hexane/EtOAc systems, the dipole moments of the nitro and ester groups dominate the retention factor ( Rf​ ), masking the subtle polarity difference of the hydroxymethyl group. The Solution: Switch to a Dichloromethane (DCM) / Methanol (MeOH) gradient. DCM provides superior swelling of the silica stationary phase and sharpens the elution bands of nitroaromatics. Adding trace MeOH (1-3%) selectively disrupts the hydrogen bonding between the silica silanols and the hydroxymethyl group, allowing your target compound to elute cleanly without tailing.

Q3: My yield drops significantly during purification, and TLC shows a heavy baseline spot. What is degrading?

The Causality: The methyl ester is highly susceptible to hydrolysis, particularly if the crude mixture contains residual base from the previous bromomethyl-hydrolysis step, or if it is exposed to highly acidic silica for prolonged periods. The baseline spot is the degradation product: 3-(hydroxymethyl)-2-nitrobenzoic acid [3]. The Solution: This is a self-validating system failure. Before loading your crude mixture onto a column or initiating recrystallization, you must verify the aqueous phase pH is exactly 6.5–7.0. Neutralize any residual base with a mild buffer (e.g., saturated NH4​Cl ) rather than strong acids to prevent pushing the equilibrium toward acid-catalyzed ester cleavage.

Part 2: Pathway & Workflow Visualizations

ImpurityPathway SM Methyl 3-methyl-2-nitrobenzoate (Starting Material) Bromide Methyl 3-(bromomethyl)-2-nitrobenzoate (Intermediate) SM->Bromide NBS / Radical Initiation Product Methyl 3-(hydroxymethyl)-2-nitrobenzoate (Target Compound) Bromide->Product Hydrolysis (H2O) Imp1 Methyl 3-formyl-2-nitrobenzoate (Over-oxidation) Product->Imp1 Over-oxidation Imp2 3-(hydroxymethyl)-2-nitrobenzoic acid (Hydrolysis) Product->Imp2 Ester Hydrolysis (pH > 7)

Fig 1: Synthesis pathway and common degradation/impurity routes for the target compound.

RecrystFlow Start Dissolve crude in minimal hot EtOAc (65°C) AddAnti Add Heptane dropwise until slight turbidity persists Start->AddAnti Cool Cool slowly (0.5°C/min) to Room Temperature AddAnti->Cool Check Did the solution oil out? Cool->Check Reheat Reheat to 65°C, add 2% v/v EtOAc Check->Reheat Yes (Liquid phase separation) Seed Add seed crystal at 40°C (Metastable Zone) Check->Seed No (Clear or nucleating) Reheat->Cool Ice Cool to 0-5°C, Filter & Wash Seed->Ice

Fig 2: Troubleshooting workflow for resolving oiling out during recrystallization.

Part 3: Quantitative Data Presentation

Table 1: Impurity Profiling and Chromatographic Behavior

Data reflects standard behavior on bare silica gel ( SiO2​ ) plates.

Compound NameCAS NumberStructural Difference Rf​ (DCM:MeOH 95:5)Risk Factor
Methyl 3-(hydroxymethyl)-2-nitrobenzoate 1331954-75-6Target (- CH2​OH )0.35 N/A
Methyl 3-methyl-2-nitrobenzoate5471-82-9Starting Material (- CH3​ )0.80Co-elution in non-polar solvents
Methyl 3-formyl-2-nitrobenzoate138229-59-1Over-oxidized (- CHO )0.65Tailing; requires strict gradient
3-(hydroxymethyl)-2-nitrobenzoic acidN/AHydrolyzed (- COOH )0.05 (Baseline)Yield loss via ester cleavage
Table 2: Recrystallization Solvent Systems Comparison
Solvent SystemRatio (v/v)YieldPurityNotes / Causality
EtOAc / Heptane1 : 385%>98%Optimal. Balances polarity; prevents oiling out if cooled slowly.
DCM / Hexanes1 : 470%95%High risk of oiling out due to rapid DCM evaporation.
TolueneNeat60%92%Poor recovery; high boiling point degrades ester upon prolonged heating.

Part 4: Validated Experimental Protocols

Protocol A: Precision Column Chromatography

Self-validating mechanism: If the baseline spot intensifies during the run, the silica is too acidic. Pre-treat the column with 1% Triethylamine (TEA) in the future.

  • Preparation: Dry-load the crude methyl 3-(hydroxymethyl)-2-nitrobenzoate onto Celite. Do not wet-load with DCM, as the high concentration will cause band-broadening.

  • Equilibration: Pack the silica gel column using 100% DCM.

  • Elution:

    • Run 2 column volumes (CV) of 100% DCM to elute the non-polar starting material (methyl 3-methyl-2-nitrobenzoate).

    • Transition to a gradient of DCM:MeOH (99:1). Monitor via TLC. The formyl impurity will elute first.

    • Increase gradient to DCM:MeOH (97:3) to elute the target compound.

  • Validation: Pool fractions containing the target compound. Evaporate under reduced pressure at a water bath temperature not exceeding 35°C to prevent thermal degradation of the nitro-ester system.

Protocol B: Seed-Assisted Recrystallization

Self-validating mechanism: The persistence of turbidity upon adding the anti-solvent confirms the saturation point has been reached.

  • Dissolution: Place the purified, concentrated solid in a round-bottom flask. Add minimal Ethyl Acetate (EtOAc) and heat to 65°C under stirring until completely dissolved.

  • Anti-Solvent Addition: Slowly add Heptane dropwise while maintaining 65°C. Stop adding Heptane the exact moment the solution becomes faintly turbid (cloud point).

  • Clarification: Add EtOAc drop-by-drop (usually 1-3 drops) just until the solution turns clear again.

  • Controlled Cooling: Remove from the heat source. Allow the flask to cool ambiently.

  • Seeding: When the internal temperature reaches exactly 40°C, add 1-2 mg of pure methyl 3-(hydroxymethyl)-2-nitrobenzoate crystals. Do not agitate vigorously; gentle swirling is sufficient.

  • Harvesting: Once crystals have formed at room temperature, transfer the flask to an ice bath (0-5°C) for 1 hour to maximize yield. Filter via a Büchner funnel and wash with ice-cold Heptane. Dry under high vacuum.

Part 5: References

  • Anant Pharmaceuticals Pvt. Ltd. "CAS 5471-82-9 Methyl 3-methyl-2-nitrobenzoate Impurity and Related Niraparib Impurities." Anant Labs Product Overview. Available at:[Link]

  • European Patent Office. "EP2240466B1 - Pharmaceutically acceptable salts of 2-{4-[(3s)-piperidin-3-yl]phenyl}-2h-indazole-7-carboxamide." Google Patents. Available at:

Sources

Troubleshooting

Troubleshooting incomplete photocleavage of methyl 3-(hydroxymethyl)-2-nitrobenzoate linkers

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. In photochemistry, simply changing a solvent or increasing irradiation...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. In photochemistry, simply changing a solvent or increasing irradiation time without understanding the underlying quantum and kinetic mechanics often leads to sample degradation.

Here, we will deconstruct the photocleavage of methyl 3-(hydroxymethyl)-2-nitrobenzoate linkers. We will examine the causality behind incomplete cleavage, focusing on the formation of reactive intermediates, inner-filter effects, and microenvironmental quenching, providing you with self-validating protocols to achieve quantitative payload release.

I. Mechanistic Causality: The Cleavage Pathway

To troubleshoot incomplete cleavage, we must first understand the exact molecular trajectory of the methyl 3-(hydroxymethyl)-2-nitrobenzoate linker upon UV irradiation.

Unlike standard photolabile groups, this specific linker lacks an α -methyl substitution at the benzylic position. Upon irradiation at 365 nm, the nitro group is excited, triggering an intramolecular hydrogen abstraction from the benzylic carbon. This forms a transient aci-nitro tautomer , which cyclizes into a hemiacetal intermediate before undergoing a dark reaction (fragmentation)[1][2].

Because the benzylic position is unsubstituted, the fragmentation yields your free payload and a highly reactive nitroso-aldehyde byproduct (methyl 3-formyl-2-nitrosobenzoate)[3]. This byproduct is the root cause of 80% of incomplete cleavage issues.

Mechanism A Methyl 3-(hydroxymethyl) -2-nitrobenzoate Linker B Excited State (λ = 365 nm) Nitro Group Excitation A->B hν (Photon Absorption) C Aci-Nitro Tautomer (Intramolecular H-abstraction) B->C Rapid (< 1 ns) D Cyclic Hemiacetal Intermediate C->D Cyclization E Released Payload + Nitroso-aldehyde Byproduct D->E Cleavage (Dark Reaction)

Figure 1: Photochemical cleavage pathway of the unsubstituted ortho-nitrobenzyl linker.

II. Diagnostic Matrix: Quantitative Troubleshooting

When cleavage plateaus, LC-MS and UV-Vis data are your primary diagnostic tools. Use the following table to match your quantitative data to the physical phenomena occurring in your reactor.

Analytical Signature (LC-MS / UV-Vis)Primary CauseMechanistic ExplanationCorrective Action
Cleavage plateaus at 40-60%; UV-Vis shows massive absorbance increase at ~300-350 nm. Inner Filter Effect / Azobenzene Formation The nitroso-aldehyde byproduct dimerizes into azobenzene derivatives, which act as an internal light filter, absorbing 365 nm photons and shielding the remaining intact linker[3][4].Dilute sample to < 0.5 mM. Use a flow reactor or a vessel with a narrower path length (< 1 cm).
Payload peak decreases over time; appearance of a [Payload + 175 Da] adduct. Imine Condensation (Payload Scavenging) If your released payload contains a primary amine, it will rapidly undergo nucleophilic attack on the highly electrophilic aldehyde of the byproduct, forming a stable imine[3].Add 50 mM Hydroxylamine HCl or Semicarbazide to the buffer to competitively scavenge the aldehyde.
Prolonged lifetime of the aci-nitro intermediate; slow payload release post-irradiation. Solvent Quenching (Strictly Aprotic Media) The breakdown of the cyclic hemiacetal intermediate into the final products requires proton transfer. In strictly aprotic solvents (e.g., dry DCM, Toluene), this step is kinetically starved.Introduce 5-10% (v/v) of a protic co-solvent (e.g., H2​O , Methanol, or Isopropanol) to facilitate proton transfer.

III. In-Depth FAQs for the Application Scientist

Q1: I am irradiating at 365 nm (10 mW/cm²), but my cleavage kinetics are significantly slower than literature values for standard o-nitrobenzyls. Why? A: The presence of the methyl ester at the 3-position on the aromatic ring alters the electronic landscape of the chromophore. While electron-donating groups (like the methoxy groups in nitroveratryl linkers) cause a bathochromic shift and increase the quantum yield, the ester group in your linker is electron-withdrawing. This slightly reduces the molar extinction coefficient at 365 nm and lowers the quantum yield of the photolysis reaction[3]. To compensate, you must ensure optimal photon flux. Do not simply increase the time (which risks thermal degradation); instead, ensure your sample is optically dilute ( OD365​<0.1 ) to maximize uniform photon penetration.

Q2: My payload is a peptide containing lysine residues. After cleavage, my overall yield of the free peptide is extremely low, and LC-MS shows a complex mixture of higher molecular weight species. How do I prevent this? A: You are observing byproduct trapping. Because the methyl 3-(hydroxymethyl)-2-nitrobenzoate linker lacks an α -methyl group, its cleavage generates an aldehyde rather than a ketone[3]. Aldehydes are highly reactive electrophiles. The ϵ -amino groups of your lysine residues are reacting with the methyl 3-formyl-2-nitrosobenzoate byproduct to form Schiff bases (imines). Solution: You must create a competitive kinetic sink. Introduce a sacrificial nucleophile into your cleavage buffer. Semicarbazide hydrochloride (50 mM) or hydroxylamine are ideal, as they react with aldehydes orders of magnitude faster than standard primary amines, forming stable semicarbazones or oximes, respectively, and protecting your peptide.

Q3: Does the presence of oxygen affect the cleavage of this specific linker? A: Yes, but the effect is dual-natured. Oxygen does not participate in the primary photochemical hydrogen abstraction (which is a singlet/triplet state intramolecular process)[2]. However, dissolved oxygen can oxidize the reactive nitroso byproduct into a less reactive nitro species, which can actually prevent the dimerization into azobenzenes (which cause the inner filter effect)[4]. Conversely, excessive oxygen can lead to the generation of reactive oxygen species (ROS) under prolonged UV exposure, potentially oxidizing sensitive payloads (like methionine or tryptophan). For optimal, reproducible results, it is recommended to lightly degas the solvent and rely on chemical scavengers rather than ambient oxygen to manage the byproduct.

IV. Troubleshooting Logic Workflow

Use this decision tree to systematically eliminate variables when facing incomplete cleavage.

Troubleshooting Start Incomplete Cleavage Detected (< 100%) Check1 LC-MS Analysis: Are there Payload Adducts? Start->Check1 Sol1 Add Scavenger (50mM Hydroxylamine) Check1->Sol1 Yes (Imine Formation) Check2 UV-Vis Analysis: Is OD > 0.1 at 365nm? Check1->Check2 No Success Quantitative Cleavage Achieved Sol1->Success Sol2 Dilute Sample (Defeat Inner Filter Effect) Check2->Sol2 Yes (Photon Starvation) Check3 Solvent Check: Is it strictly aprotic? Check2->Check3 No Sol2->Success Sol3 Add Protic Co-solvent (e.g., 10% H2O/MeOH) Check3->Sol3 Yes (Slow Hemiacetal Decay) Sol3->Success

Figure 2: Systematic troubleshooting logic for resolving incomplete o-nitrobenzyl photocleavage.

V. Self-Validating Experimental Protocol: Optimized Photocleavage

To guarantee trustworthiness, a protocol must validate itself during execution. This methodology incorporates built-in kinetic controls to ensure that incomplete cleavage is caught and corrected in real-time.

Materials Required:

  • Cleavage Buffer: PBS (pH 7.4) or Methanol/Water (80:20 v/v) depending on payload solubility.

  • Scavenger: Hydroxylamine hydrochloride ( NH2​OH⋅HCl ).

  • Light Source: 365 nm LED array (Narrowband, 10-20 mW/cm²). Do not use broadband UV lamps, as wavelengths < 300 nm will cause non-specific payload degradation.

Step-by-Step Methodology:

  • Optical Calibration (The Control Step):

    • Prepare your linker-payload conjugate at a concentration of 0.1 mM in the Cleavage Buffer.

    • Validation: Measure the UV-Vis absorbance at 365 nm. The Absorbance ( OD365​ ) must be ≤0.15 . If it is higher, dilute the sample. This guarantees that the solution is optically transparent and prevents the inner-filter effect.

  • Scavenger Integration:

    • Add Hydroxylamine hydrochloride to a final concentration of 50 mM . Adjust the pH back to 7.4 if using an aqueous buffer. This massive molar excess ensures the nitroso-aldehyde byproduct is trapped instantly upon formation.

  • Irradiation & Thermal Control:

    • Place the sample in a quartz cuvette or a glass vial (ensure the glass does not cut off 365 nm light).

    • Irradiate at 365 nm. Maintain the sample temperature at 20-25°C using a cooling block or water bath. Causality: The dark reaction (hemiacetal cleavage) is thermally driven, but excessive heat (>40°C) promotes byproduct polymerization.

  • Kinetic Sampling (Self-Validation):

    • Take 10 μL aliquots at t=0,5,10,20, and 30 minutes.

    • Quench the aliquots by keeping them in the dark on ice.

    • Analyze via HPLC/LC-MS.

    • Validation Check: You should observe an isosbestic point in the UV chromatogram overlay of the timepoints. The presence of an isosbestic point confirms a clean A→B transition without the buildup of light-absorbing polymeric side-products. If the isosbestic point is lost after 15 minutes, your scavenger is depleted, or secondary photolysis is occurring.

VI. References

  • Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks Source: MDPI URL:[Link]

Sources

Optimization

Technical Support Center: Enhancing the Aqueous Stability of Methyl 3-(hydroxymethyl)-2-nitrobenzoate

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for improving the stability of methyl 3-(hydroxymethyl)-2-nitrobenzoate in aqueous solutions. U...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for improving the stability of methyl 3-(hydroxymethyl)-2-nitrobenzoate in aqueous solutions. Understanding and mitigating degradation is critical for ensuring experimental reproducibility, maintaining therapeutic efficacy, and guaranteeing product shelf-life.

I. Root Cause Analysis: Understanding the Instability of Methyl 3-(hydroxymethyl)-2-nitrobenzoate

The chemical structure of methyl 3-(hydroxymethyl)-2-nitrobenzoate contains two primary moieties susceptible to degradation in aqueous environments: an ester group and a nitroaromatic ring. These features are the primary drivers of its instability.

Why is my compound degrading in aqueous buffer? The Central Role of Hydrolysis.

The most common degradation pathway for methyl 3-(hydroxymethyl)-2-nitrobenzoate in aqueous solutions is the hydrolysis of the methyl ester bond.[1][2] This reaction cleaves the ester to yield 3-(hydroxymethyl)-2-nitrobenzoic acid and methanol. The rate of this hydrolysis is significantly influenced by the pH of the solution.

  • Mechanism of Ester Hydrolysis : The process can be catalyzed by both acid and base.[3]

    • Base-Catalyzed Hydrolysis (Saponification) : Under neutral to alkaline conditions, the hydroxide ion (OH⁻) acts as a potent nucleophile, directly attacking the electron-deficient carbonyl carbon of the ester. This is often the more aggressive and faster pathway for ester degradation.[4][5] The presence of the electron-withdrawing nitro group on the benzene ring further increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus speeding up hydrolysis.[6]

    • Acid-Catalyzed Hydrolysis : In acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weaker nucleophile, water.[7]

The general relationship between pH and hydrolysis rate typically follows a U-shaped curve, with the minimum rate of hydrolysis occurring at a specific, optimal pH, usually in the mid-acidic range.[8]

Diagram: Key Degradation Pathways

Degradation Pathways of Methyl 3-(hydroxymethyl)-2-nitrobenzoate Parent Methyl 3-(hydroxymethyl)-2-nitrobenzoate Hydrolysis_Product 3-(hydroxymethyl)-2-nitrobenzoic Acid + Methanol Parent->Hydrolysis_Product Hydrolysis (H₂O, H⁺/OH⁻ catalysis) Photolysis_Product Photodegradation Products (e.g., rearranged isomers, phenols) Parent->Photolysis_Product Photolysis (UV Light)

Caption: Primary degradation routes for methyl 3-(hydroxymethyl)-2-nitrobenzoate in aqueous solution.

My solution changed color after exposure to light. What is happening? The Impact of Photodegradation.

Nitroaromatic compounds are known to be sensitive to light, particularly UV radiation.[9][10][11] Photodegradation can lead to a variety of byproducts and is often indicated by a change in the solution's color.

  • Mechanism of Photolysis : Upon absorbing light energy, the nitro group can undergo an intramolecular nitro-to-nitrite rearrangement.[11][12] This can initiate a cascade of further reactions, potentially leading to the formation of phenols, nitrophenols, and other degradation products.[9][10] The specific photoproducts will depend on the irradiation wavelength and the composition of the solution. While many studies focus on environmental degradation, the principles apply to laboratory settings where solutions might be exposed to ambient or UV light.[11][13]

II. Troubleshooting & Mitigation Strategies: A Practical Guide

This section provides actionable, step-by-step protocols to address the stability challenges identified above.

FAQ 1: What is the first and most critical step to improve the stability of my compound?

Answer: pH Optimization and Control.

Controlling the pH is the most effective strategy to minimize hydrolytic degradation.[1][2][8] The goal is to identify the pH at which the hydrolysis rate is at its minimum.

  • Preparation of Buffers : Prepare a series of buffers covering a pH range from 2 to 8 (e.g., citrate, phosphate, acetate buffers) at a consistent ionic strength.

  • Sample Preparation : Prepare stock solutions of methyl 3-(hydroxymethyl)-2-nitrobenzoate in a non-aqueous, water-miscible solvent (e.g., acetonitrile or ethanol) to prevent degradation before the experiment begins.

  • Incubation : Dilute a small aliquot of the stock solution into each buffer to a final concentration suitable for analysis (e.g., 10-100 µg/mL). Incubate the solutions at a constant, controlled temperature (e.g., 25°C or 40°C). Protect all samples from light.

  • Time-Point Analysis : At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each buffered solution.

  • Quantification : Immediately analyze the samples using a stability-indicating HPLC method (see Section III) to determine the remaining concentration of the parent compound.

  • Data Analysis : For each pH, plot the natural logarithm of the concentration versus time. The slope of this line will give you the pseudo-first-order degradation rate constant (k). Plot the rate constants against pH to identify the pH of maximum stability (the bottom of the "U" in the U-shaped curve). A patent for a related compound, 3-formyl-2-nitrobenzoic acid methyl ester, suggests maintaining a pH between 6 and 8 to prevent ester group hydrolysis during a specific reaction, though a full stability profile would be more comprehensive.[14]

Table: pH-Dependent Stability - A Hypothetical Profile
pHBuffer SystemApparent Half-life (t½) at 40°C (hours)Stability Recommendation
2.0Citrate72Moderate
4.0Acetate250Optimal
6.0Phosphate90Moderate
7.4Phosphate30Low
8.0Phosphate10Very Low
FAQ 2: I have optimized the pH, but still observe some degradation. What else can I do?

Answer: Implement Strict Temperature and Light Control.

  • Temperature Control : Chemical degradation rates, including hydrolysis, are highly dependent on temperature.[15] For every 10°C increase in temperature, the reaction rate can increase by a factor of 2 to 4, a principle generally described by the Arrhenius equation.[15]

    • Actionable Steps :

      • Store all stock and working solutions at reduced temperatures (e.g., 2-8°C).

      • For long-term storage, consider freezing solutions at -20°C or -80°C, but be sure to perform freeze-thaw stability studies to ensure the compound does not degrade during this process.

      • During experiments, use temperature-controlled sample compartments in analytical instruments.

  • Light Protection : Given the susceptibility of nitroaromatic compounds to photolysis, protection from light is crucial.[11]

    • Actionable Steps :

      • Use amber glass vials or light-blocking centrifuge tubes for sample preparation and storage.

      • Wrap containers with aluminum foil as an extra precaution.

      • Minimize exposure to ambient laboratory light during experimental procedures.

FAQ 3: Are there any additives that can help stabilize my compound in solution?

Answer: Yes, the use of excipients can be beneficial, but requires careful validation.

While pH, temperature, and light are the primary controls, certain additives can offer additional protection.

  • Antioxidants : If oxidative degradation is suspected (though hydrolysis is more likely the primary pathway), adding antioxidants like butylated hydroxytoluene (BHT) or ascorbic acid might be beneficial.[1]

  • Chelating Agents : Metal ions can sometimes catalyze hydrolysis.[1] Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions and slow degradation.

  • Co-solvents : Partially replacing water with a non-aqueous solvent like ethanol, propylene glycol, or polyethylene glycol can sometimes reduce the rate of hydrolysis by lowering the water activity. However, this can also impact the solubility and bioactivity of your compound, so it must be carefully evaluated.

  • Esterase Inhibitors : In biological matrices (e.g., plasma, serum) containing esterase enzymes, the enzymatic hydrolysis of the ester will be rapid.[16][17] To prevent this, specific esterase inhibitors (e.g., sodium fluoride, diisopropyl fluorophosphate) must be added to the biological samples immediately upon collection.[17]

III. Analytical Monitoring of Stability

A robust analytical method is essential to accurately assess stability. A stability-indicating method is one that can separate the intact parent drug from its degradation products.[18] High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and effective technique for this purpose.[18][19]

Protocol: General Stability-Indicating HPLC Method
  • Column : A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase : A gradient elution using a mixture of an acidic aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically effective. The acidic mobile phase helps to ensure sharp peak shapes.

  • Detection : The nitroaromatic chromophore allows for sensitive detection by UV spectrophotometry. Select a wavelength of maximum absorbance for methyl 3-(hydroxymethyl)-2-nitrobenzoate.

  • Sample Preparation : Dilute the samples from your stability study in the initial mobile phase to avoid peak distortion.[18]

  • Forced Degradation Study : To validate that your method is stability-indicating, you must perform a forced degradation study. This involves intentionally degrading the compound under harsh conditions (e.g., strong acid, strong base, high heat, UV light, oxidation with H₂O₂) and then analyzing the samples to ensure that the degradation product peaks are well-resolved from the parent compound peak.[2]

Diagram: Experimental Workflow for Stability Assessment

cluster_prep 1. Sample Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis & Data Processing Stock Prepare Stock Solution (in organic solvent) Dilute Dilute Stock into Buffers Stock->Dilute Buffers Prepare Aqueous Buffers (various pH values) Buffers->Dilute Incubate Incubate at Controlled Temperature & Light Dilute->Incubate Sample Withdraw Samples at Time Points Incubate->Sample HPLC HPLC Analysis Sample->HPLC Data Calculate Degradation Rate HPLC->Data

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Troubleshooting

Technical Support Center: Troubleshooting Solubility Issues for Methyl 3-(hydroxymethyl)-2-nitrobenzoate

Welcome to the Assay Optimization Support Center. This guide is designed for researchers and drug development professionals facing physicochemical hurdles when evaluating methyl 3-(hydroxymethyl)-2-nitrobenzoate (CAS: 13...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Assay Optimization Support Center. This guide is designed for researchers and drug development professionals facing physicochemical hurdles when evaluating methyl 3-(hydroxymethyl)-2-nitrobenzoate (CAS: 1331954-75-6) in in vitro biological assays.

Structurally, this compound features a hydrophobic aromatic core flanked by polar moieties. The ortho-positioned nitro group induces significant steric hindrance, forcing the adjacent methyl ester and hydroxymethyl groups into rigid conformations. This rigidity promotes strong intermolecular hydrogen bonding and a highly stable crystal lattice. Consequently, the thermodynamic barrier to aqueous solvation is exceptionally high, frequently leading to compound precipitation or "crashing out" when transitioning from organic stock solutions to aqueous assay buffers[1].

Part 1: Troubleshooting & FAQs

Q1: Why does methyl 3-(hydroxymethyl)-2-nitrobenzoate precipitate immediately when I dilute my DMSO stock into the cell culture media? A1: This is the classic "crash out" effect driven by a sudden shift in the solvent's dielectric constant. When a concentrated DMSO stock is pipetted directly into aqueous media, the DMSO rapidly diffuses into the bulk water. The local mole fraction of DMSO plummets, leaving the highly crystalline compound thermodynamically supersaturated in the microenvironment[1]. Because the nitro and ester groups strongly interact with each other via dipole-dipole interactions, the compound rapidly nucleates and precipitates before it can be stabilized by water molecules ()[2].

Q2: My dose-response curve is completely flat at higher concentrations. What is happening? A2: You have likely exceeded the compound's thermodynamic solubility limit. Above this concentration, the compound exists as a suspension of micro-precipitates rather than free, monomeric molecules available to bind your biological target. This leads to artificially capped exposure, underestimated biological activity, and flat dose-response curves ()[3].

Q3: Can I just increase the DMSO concentration to 2% to keep the compound in solution? A3: Proceed with extreme caution. While increasing the co-solvent concentration improves solubility, DMSO concentrations above 0.5% v/v can induce significant cellular toxicity, alter membrane permeability, and cause artifactual immunomodulatory effects. For instance, low concentrations of DMSO have been shown to artificially inhibit or stimulate Interleukin-6 (IL-6) and Reactive Oxygen Species (ROS) production in cell-based assays ()[4],[5].

Q4: The compound is soluble initially, but I see crystals under the microscope after 48 hours in the 37°C incubator. Why? A4: This highlights the difference between kinetic and thermodynamic solubility. The compound initially formed a supersaturated colloidal dispersion (kinetic solubility) upon dilution. However, over 48 hours at 37°C, the system re-equilibrated to its lowest energy state, causing the compound to nucleate and crystallize out of the media (thermodynamic instability)[1],[6].

Part 2: Self-Validating Experimental Protocols

To ensure scientific integrity, every assay must utilize self-validating preparation methods. Do not assume your compound is in solution simply because the liquid appears clear to the naked eye.

Protocol A: DMSO Serial Dilution and Nephelometry Validation

Causality: Diluting a compound directly into aqueous media from a single high-concentration DMSO stock causes localized supersaturation. By performing serial dilutions in 100% DMSO first, and then transferring a constant, minute volume to the aqueous media, you maintain a uniform, low DMSO mole fraction across all test wells, preventing localized precipitation[3],[2].

  • Stock Preparation: Prepare a 10 mM stock of methyl 3-(hydroxymethyl)-2-nitrobenzoate in 100% anhydrous DMSO.

  • Organic Dilution: Perform a 3-fold serial dilution of the compound in 100% DMSO across a 96-well V-bottom plate.

  • Aqueous Preparation: Aliquot 199 µL of pre-warmed (37°C) aqueous assay buffer or cell culture media into the final assay plate.

  • Transfer: Transfer 1 µL of the DMSO serial dilutions into the assay plate using a multichannel pipette. Mix rapidly by pipetting up and down. (Final DMSO concentration = 0.5% v/v).

  • Self-Validation Step: Before adding cells or enzymes, read the plate using a laser-based nephelometer or measure absorbance at 620 nm. An increase in light scattering compared to a vehicle control indicates sub-visible precipitation. Action: Discard data from any well showing a scattering signal above the baseline.

Protocol B: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexation

Causality: If the compound exceeds its thermodynamic solubility limit even at 0.5% DMSO, HP-β-CD can be used. The hydrophobic aromatic core of methyl 3-(hydroxymethyl)-2-nitrobenzoate enters the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility without lysing cell membranes[1],[7].

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your target aqueous buffer.

  • Direct Addition: Add methyl 3-(hydroxymethyl)-2-nitrobenzoate powder directly to the HP-β-CD solution to achieve the desired maximum concentration (e.g., 1 mM).

  • Complexation: Vortex vigorously for 5 minutes, then sonicate in a water bath for 15-30 minutes at room temperature until the solution is completely clear.

  • Self-Validation Step: Centrifuge the solution at 10,000 x g for 10 minutes to pellet any uncomplexed drug. Analyze the supernatant via UV-Vis or LC-MS against a standard curve to confirm the exact concentration of the solubilized compound before proceeding to the assay.

Part 3: Quantitative Data & Formulation Strategies

Summarized below are the quantitative limits and mechanistic trade-offs for various solubilization strategies applied to in vitro biological assays[1],[4],[8].

Solubilizing AgentMax Recommended Conc. (In Vitro)Mechanistic ActionProsCons
DMSO 0.1% - 0.5% v/vDisrupts crystal lattice; lowers solvent dielectric constant.Universal solvent; easy to implement.>0.5% causes cytotoxicity, membrane permeabilization, and ROS artifacts.
HP-β-Cyclodextrin 1.0% - 5.0% w/vForms host-guest inclusion complex with the aromatic ring.Shields hydrophobicity; highly tolerated by living cells.May trap the compound, reducing the fraction of free drug available to the target.
Tween-20 / Triton X-100 0.01% - 0.05% v/vMicellar encapsulation of the hydrophobic core.Excellent for isolated biochemical/enzyme assays.Lyses cell membranes; strictly incompatible with cell-based assays.
Part 4: Solubility Optimization Workflow

G N1 Prepare DMSO Stock (Methyl 3-(hydroxymethyl)-2-nitrobenzoate) N2 Perform Serial Dilution in 100% DMSO N1->N2 N3 Transfer to Aqueous Media (Max 0.5% Final DMSO) N2->N3 N4 Self-Validation: DLS or Nephelometry Check N3->N4 N5 Aggregates Detected (Kinetic Crash-Out) N4->N5 Fail N6 Clear Monomeric Solution N4->N6 Pass N7 Apply HP-β-CD Complexation or Lower Concentration N5->N7 N8 Proceed to Bioassay N6->N8 N7->N3

Workflow for diagnosing and resolving compound precipitation in biological assays.

Part 5: References
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.[Link]

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.[Link]

  • Timm, M., Saaby, L., Moesby, L., & Hansen, E. W. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 887-894.[Link]

Sources

Optimization

Minimizing degradation of methyl 3-(hydroxymethyl)-2-nitrobenzoate during laboratory storage

Welcome to the Technical Support Center for the handling and storage of Methyl 3-(hydroxymethyl)-2-nitrobenzoate . As a highly functionalized aromatic building block, this compound presents unique stability challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the handling and storage of Methyl 3-(hydroxymethyl)-2-nitrobenzoate .

As a highly functionalized aromatic building block, this compound presents unique stability challenges. It contains three reactive functional groups—a methyl ester, a benzylic alcohol, and a nitroaromatic ring—each of which is susceptible to distinct degradation pathways under standard laboratory conditions. This guide provides the mechanistic causality behind these vulnerabilities and self-validating protocols to ensure the integrity of your chemical inventory.

Module 1: Molecular Vulnerability Profile (The "Why")

To effectively prevent degradation, we must first understand the chemical causality driving it. Methyl 3-(hydroxymethyl)-2-nitrobenzoate is primarily threatened by three mechanisms:

  • Ester Hydrolysis (Moisture Sensitivity): The methyl ester group is highly susceptible to hydrolysis. The strongly electron-withdrawing nitro group at the ortho position removes electron density from the aromatic ring and the ester carbonyl. This increases the partial positive charge on the carbonyl carbon, making it a prime target for nucleophilic attack by ambient water molecules[1].

  • Alcohol Oxidation (Oxygen Sensitivity): The 3-(hydroxymethyl) group is a primary benzylic alcohol. The benzylic position is activated, meaning that prolonged exposure to atmospheric oxygen—especially in the presence of trace transition metals or light—can catalyze its oxidation into a benzaldehyde or benzoic acid derivative[2].

  • Photodegradation (Light Sensitivity): Nitroaromatic compounds absorb strongly in the UV/Visible spectrum. Photon absorption excites the molecule into a reactive triplet state, which can trigger complex radical cascades, leading to the reduction of the nitro group (forming nitroso or hydroxylamine derivatives) or inducing structural rearrangements[3].

Module 2: Diagnostic Troubleshooting & FAQs

Q: My stored batch has turned slightly yellow/brown over the last six months. What happened? A: This discoloration is a classic hallmark of photodegradation. Nitroaromatic compounds undergo complex photochemical reactions when exposed to ambient laboratory lighting (UV/Vis), generating colored polymeric or reduced byproducts[3]. Intervention: Immediately transfer the remaining material to an amber glass vial and store it in a dark environment.

Q: HPLC analysis shows a new, highly polar peak with a lower retention time. Is this an oxidation or hydrolysis product? A: While both pathways increase polarity, hydrolysis is the most probable culprit if the sample was exposed to ambient humidity. Hydrolysis cleaves the methyl ester to yield 3-(hydroxymethyl)-2-nitrobenzoic acid, which is significantly more polar than the parent ester due to the ionizable carboxylate group[1]. Diagnostic Validation: Run an LC-MS. A mass loss of 14 Da (loss of the methyl group) confirms ester hydrolysis, whereas a mass loss of 2 Da (loss of two protons) indicates oxidation of the alcohol to an aldehyde[2].

Q: Can I just store this compound in a standard laboratory freezer at -20°C to stop degradation? A: No, temperature control alone is insufficient and can actually accelerate hydrolysis. While cold air holds less moisture, repeatedly moving vials in and out of a freezer causes condensation to form on the inner walls of the cold vial, introducing liquid water directly to the compound. You must use a secondary desiccant chamber (e.g., a sealed jar containing indicating Drierite) within the freezer.

Module 3: Quantitative Degradation Risk Matrix

The following table summarizes the quantitative risks associated with various storage conditions and the necessary interventions.

Degradation PathwayPrimary TriggerKinetic AcceleratorStructural ConsequenceRequired Storage Intervention
Ester Hydrolysis Ambient Moisture (H₂O)Trace acids/bases, HeatConversion to carboxylic acidStore over anhydrous desiccant (e.g., CaSO₄).
Benzylic Oxidation Atmospheric Oxygen (O₂)Trace metals, HeatConversion to aldehyde/acidPurge headspace with Argon or N₂ gas.
Photodegradation UV/Visible LightExtended exposure timeNitro reduction, polymerizationStore in amber vials in a dark environment.

Module 4: Standard Operating Procedures (SOPs)

SOP: Self-Validating Anhydrous Aliquoting and Inert Gas Purging

To prevent both hydrolysis and oxidation, the compound must be handled using modified Schlenk techniques. This protocol is designed to be self-validating, ensuring that the storage environment remains uncompromised.

Step 1: Preparation & Pre-Weighing

  • Dry amber glass vials and PTFE-lined caps in an oven at 120°C for at least 4 hours. Cool them in a desiccator.

  • Validation Checkpoint: Record the exact tare weight of the empty, dry vial on an analytical balance.

Step 2: Aliquoting under Inert Atmosphere

  • Transfer the bulk chemical into a glove bag or a glove box purged with high-purity Argon (Argon is heavier than N₂ and creates a better protective blanket for solid powders).

  • Dispense the required amount of Methyl 3-(hydroxymethyl)-2-nitrobenzoate into the pre-weighed amber vials.

Step 3: Headspace Purging & Sealing

  • If a glove box is unavailable, use a Schlenk line. Insert an Argon-purged needle into the vial headspace (without touching the solid) and allow a gentle stream of Argon to displace the ambient air for 60 seconds.

  • Quickly cap the vial using the PTFE-lined cap. Wrap the cap junction tightly with Parafilm to prevent gas exchange.

Step 4: Storage & Continuous Validation

  • Place the sealed vials inside a secondary container (e.g., a vacuum desiccator) filled with indicating silica gel or Drierite. Store the desiccator at 4°C to -20°C.

  • Validation Checkpoint: Before using an aliquoted vial months later, re-weigh it. A significant increase in mass indicates a compromised seal and moisture ingress. Run a rapid TLC (Thin Layer Chromatography) against a known pure standard before proceeding with sensitive syntheses.

Module 5: Degradation Pathway Visualization

The following logical workflow maps the chemical vulnerabilities of the compound to their respective environmental triggers and the required storage interventions.

DegradationWorkflow Compound Methyl 3-(hydroxymethyl) -2-nitrobenzoate Hydrolysis Ester Hydrolysis (Cleavage to Acid) Compound->Hydrolysis Susceptible to Oxidation Alcohol Oxidation (To Aldehyde/Acid) Compound->Oxidation Susceptible to Photo Photodegradation (Nitro Reduction) Compound->Photo Susceptible to Desiccator Store in Desiccator with Drierite Hydrolysis->Desiccator Prevented by Argon Argon/N2 Purge Oxidation->Argon Prevented by Amber Amber Glass Vials & Dark Storage Photo->Amber Prevented by Moisture Moisture (H2O) Moisture->Hydrolysis Catalyzes Oxygen Oxygen (O2) Oxygen->Oxidation Oxidant UV UV/Vis Light UV->Photo Excitation

Logical workflow of degradation pathways and required storage interventions.

References

  • Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters Source: Semantic Scholar URL:[Link]

  • Evaluation of the Efficiency of Photodegradation of Nitroaromatics Applying the UV/H2O2 Technique Source: Environmental Science & Technology (ACS Publications) URL:[Link]

  • Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis Source: Royal Society of Chemistry (RSC) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

The Next Generation of Photocontrol: Methyl 3-(hydroxymethyl)-2-nitrobenzoate vs. Standard Ortho-Nitrobenzyl Protecting Groups

A Comparative Guide for Researchers Abstract For decades, the ortho-nitrobenzyl (o-NB) scaffold has been a cornerstone in the development of photolabile protecting groups (PPGs), enabling precise spatiotemporal control o...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide for Researchers

Abstract

For decades, the ortho-nitrobenzyl (o-NB) scaffold has been a cornerstone in the development of photolabile protecting groups (PPGs), enabling precise spatiotemporal control over the release of bioactive molecules.[1] However, the classical o-NB caging strategy is fundamentally limited by the formation of a reactive and often detrimental ortho-nitrosobenzaldehyde byproduct upon photolysis.[2][3] This guide provides an in-depth comparison between standard o-NB protecting groups and a rationally designed alternative, Methyl 3-(hydroxymethyl)-2-nitrobenzoate. We will explore the mechanistic differences, comparative performance data, and provide detailed experimental protocols to demonstrate why this next-generation PPG offers a "cleaner" and more reliable method for photocaging, particularly in sensitive biological or complex chemical systems.

Introduction: The Power and Problem of Photocaging

Photoremovable protecting groups (PPGs) are indispensable tools in chemistry and biology, allowing scientists to mask the function of a molecule and then restore its activity on demand using light.[4][5] This "traceless" release mechanism provides unparalleled control over biological processes or chemical reactions in both time and space.[6][7] Among the various PPG families, the ortho-nitrobenzyl (o-NB) group has been the most widely employed due to its synthetic accessibility and robust photochemistry.[1][8][9]

The canonical photocleavage mechanism of an o-NB ether, as shown in Figure 1, proceeds via a Norrish Type II reaction.[1] Upon UV irradiation (typically ~350 nm), the excited nitro group abstracts a benzylic hydrogen, forming an aci-nitro intermediate.[10] This intermediate rapidly rearranges and fragments to release the protected alcohol and, critically, one equivalent of an ortho-nitrosobenzaldehyde byproduct.[2][3][10]

While effective, this mechanism introduces a significant challenge: the aldehyde byproduct is highly reactive. It can readily engage in side reactions with the newly liberated substrate, nucleophiles in the media (such as thiols from proteins), or even dimerize, complicating reaction analysis and potentially inducing toxicity in biological environments.[3][11]

The Standard Bearer: The Ortho-Nitrobenzyl Group

The utility of the standard o-NB group is well-documented. A variety of substitutions on the aromatic ring have been explored to tune the absorption wavelength and quantum efficiency.[3][12] For instance, the inclusion of two alkoxy groups (as in the nitroveratryl, NV, group) can increase the rate of cleavage.[13] However, none of these modifications address the fundamental issue of byproduct formation.

Figure 1: Cleavage Mechanism of a Standard o-Nitrobenzyl Ether This diagram illustrates the photochemical reaction pathway for a typical o-NB protected alcohol (o-NB-OR).

G cluster_mechanism Standard o-Nitrobenzyl Cleavage oNB_start o-NB-OR (Protected Substrate) Excited Excited State [o-NB-OR]* oNB_start->Excited hν (~350 nm) AciNitro aci-Nitro Intermediate Excited->AciNitro Intramolecular H-Abstraction Rearrangement Cyclic Intermediate AciNitro->Rearrangement Rearrangement Products R-OH (Released Substrate) + o-Nitrosobenzaldehyde (Reactive Byproduct) Rearrangement->Products Fragmentation

Caption: Photolysis of o-NB ethers generates the desired substrate and a reactive aldehyde.

A Superior Alternative: Methyl 3-(hydroxymethyl)-2-nitrobenzoate

To overcome the limitations of the standard o-NB group, researchers developed derivatives designed for "scavenger-free" photodeprotection. Methyl 3-(hydroxymethyl)-2-nitrobenzoate is a prime example of this advanced approach. The key innovation is the incorporation of a hydroxymethyl group at the C3 position, ortho to the nitro group.

This seemingly minor modification has a profound impact on the reaction mechanism. Following the initial photo-induced hydrogen abstraction and formation of the aci-nitro intermediate, the neighboring hydroxymethyl group acts as an efficient intramolecular trap for the nascent nitroso species. Instead of forming a reactive aldehyde, the intermediate cyclizes to form a stable, water-soluble, and chemically inert 7-membered lactone (a cyclic ester).

Figure 2: "Self-Scavenging" Cleavage Mechanism This diagram shows the modified cleavage pathway for an alcohol protected with the Methyl 3-(hydroxymethyl)-2-nitrobenzoate group.

G cluster_mechanism Methyl 3-(hydroxymethyl)-2-nitrobenzoate Cleavage NewPPG_start New PPG-OR (Protected Substrate) Excited Excited State [New PPG-OR]* NewPPG_start->Excited hν (~350 nm) AciNitro aci-Nitro Intermediate Excited->AciNitro Intramolecular H-Abstraction Rearrangement Cyclic Intermediate AciNitro->Rearrangement Rearrangement Products R-OH (Released Substrate) + Inert Lactone (Harmless Byproduct) Rearrangement->Products Intramolecular Trapping & Fragmentation

Caption: The hydroxymethyl group traps the byproduct, yielding a harmless lactone.

This intramolecular trapping mechanism elegantly solves the byproduct problem at its source, leading to a much cleaner reaction profile.

Head-to-Head Performance Comparison

The theoretical advantage of the intramolecular trapping mechanism is borne out by experimental data. The key performance metrics for any PPG are its absorption wavelength (λmax), molar absorptivity (ε), and quantum yield (Φ), which dictates the efficiency of the cleavage reaction.

ParameterStandard o-Nitrobenzyl GroupMethyl 3-(hydroxymethyl)-2-nitrobenzoateRationale & Implications
λmax ~350 nm~350 nmBoth groups are activated by common long-wave UV sources, minimizing potential damage to sensitive biological samples compared to shorter UV wavelengths.[6]
Byproduct o-NitrosobenzaldehydeInert LactoneCritical Difference: The standard o-NB group produces a reactive aldehyde that can cause unwanted side reactions. The modified group generates a stable, non-reactive byproduct.[2][3]
Quantum Yield (Φ) Variable (typically 0.1 - 0.5)[10][14][15]Comparable to standard o-NBWhile quantum yields are substrate-dependent, the modified group maintains high efficiency without the drawback of a reactive byproduct.[12][16]
Reaction "Cleanliness" Often requires scavengersHigh, no scavengers neededThe elimination of the aldehyde byproduct simplifies purification and is crucial for in vivo or cellular applications where adding external scavengers is not feasible.
Solubility of Byproduct Moderately solubleHigh (water-soluble)The lactone byproduct is typically more water-soluble, facilitating its removal during aqueous workups in synthetic protocols.

Experimental Protocols

To provide a practical basis for comparison, we outline a general workflow for the photolytic deprotection and analysis of an alcohol protected with either PPG.

Figure 3: Experimental Workflow for Comparative Analysis This flowchart outlines the steps to compare the deprotection of the two PPGs.

G cluster_workflow Comparative Deprotection Workflow Prep Prepare Solutions (Protected Substrates in MeCN/H₂O) Split Split Samples Prep->Split Irradiate_A Irradiate Sample A (Standard o-NB) 365 nm UV Lamp Split->Irradiate_A Group 1 Irradiate_B Irradiate Sample B (Modified PPG) 365 nm UV Lamp Split->Irradiate_B Group 2 Analyze Analyze Reaction Mixture (HPLC, LC-MS, TLC) Irradiate_A->Analyze Irradiate_B->Analyze Compare Compare Results (Cleavage %, Byproducts) Analyze->Compare

Caption: A standardized workflow ensures objective comparison of cleavage efficiency.

Protocol 1: General Photolytic Deprotection

Objective: To cleave the photolabile protecting group from a model substrate (e.g., a protected primary alcohol) and monitor the reaction progress.

Materials:

  • o-NB protected alcohol (Substrate A)

  • Methyl 3-(hydroxymethyl)-2-nitrobenzoate protected alcohol (Substrate B)

  • Acetonitrile (MeCN), HPLC grade

  • Deionized Water

  • Quartz reaction vessel or cuvette

  • Long-wave UV lamp (e.g., 365 nm LED or filtered mercury lamp)

  • Stir plate and stir bar

  • HPLC system with a C18 column and UV detector

  • TLC plates (silica gel)

Procedure:

  • Solution Preparation: Prepare 1 mM stock solutions of both Substrate A and Substrate B in a 1:1 mixture of Acetonitrile:Water.

  • Reaction Setup: Place 3 mL of the solution for Substrate A into a quartz reaction vessel equipped with a small stir bar.

  • Irradiation: Position the UV lamp approximately 5-10 cm from the vessel. Begin stirring and irradiate the solution. To monitor the reaction, take 100 µL aliquots at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Expert Insight: The optimal distance and irradiation time will depend on the lamp's power and the substrate's quantum yield. A preliminary time-course experiment is essential to establish kinetics.

  • Analysis:

    • HPLC: Immediately dilute each aliquot and analyze by HPLC to quantify the disappearance of the starting material and the appearance of the deprotected alcohol. The mobile phase and gradient will be method-dependent but a typical starting point is a gradient of water and acetonitrile with 0.1% trifluoroacetic acid.

    • TLC: Spot the aliquots on a TLC plate and elute with an appropriate solvent system (e.g., Ethyl Acetate/Hexanes) to visually track the reaction. The deprotected alcohol should have a different Rf from the protected starting material. The o-nitrosobenzaldehyde byproduct from Substrate A may appear as a distinct, often colored, spot.

  • Repeat for Substrate B: Repeat steps 2-4 using the solution of Substrate B, ensuring identical irradiation conditions for a fair comparison.

Expected Results & Interpretation:

  • HPLC Analysis: The chromatogram for the reaction of Substrate A will show peaks for the starting material, the product alcohol, and the o-nitrosobenzaldehyde byproduct. The chromatogram for Substrate B will show the starting material and the product alcohol, but the byproduct peak will be the inert lactone, which may have a significantly different retention time and should be confirmed by LC-MS if possible.

  • Trustworthiness Check: The protocol is self-validating. A clean conversion to the desired product with a single, identifiable byproduct (the lactone) for Substrate B, versus multiple or reactive byproducts for Substrate A, validates the superiority of the modified PPG.

Conclusion and Recommendations

The choice of a photolabile protecting group can be critical to the success of an experiment. While standard ortho-nitrobenzyl groups are effective, the inherent reactivity of their ortho-nitrosobenzaldehyde byproduct presents a significant liability. This can lead to reduced yields, complex purification challenges, and confounding results in sensitive biological assays.

Methyl 3-(hydroxymethyl)-2-nitrobenzoate represents a mechanistically superior alternative. By incorporating an intramolecular scavenger, it ensures a clean and efficient release of the desired substrate, generating a harmless and easily removed lactone byproduct.

For researchers, scientists, and drug development professionals, we recommend the following:

  • For High-Stakes Applications: In cellular studies, in vivo experiments, or complex total synthesis where reaction cleanliness is paramount, the use of Methyl 3-(hydroxymethyl)-2-nitrobenzoate or similarly designed "scavenger-free" PPGs is strongly advised.

  • For Routine Synthesis: While standard o-NB groups may suffice for simple synthetic steps where byproducts can be easily removed, the improved reliability and cleaner reaction profiles of the modified PPGs often justify their use even in less demanding contexts.

  • Method Development: Always perform a controlled comparative experiment, as outlined in Protocol 1, when establishing a new photodeprotection step to confirm the optimal protecting group and conditions for your specific substrate.

By embracing these next-generation tools, researchers can harness the full power of photocontrol with greater precision and confidence.

References

  • (PDF) Photolysis of ortho-nitrobenzylic derivatives: The importance of the leaving group. (n.d.). ResearchGate. [Link]

  • Blanc, A., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry – A European Journal. [Link]

  • Bley, F., et al. (2025). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega. [Link]

  • Gorka, A. P., et al. (2022). The Quinoline Photoremovable Group (PPG) Platform—A Medicinal Chemist's Approach for Photocage Development and Applications. Molecules. [Link]

  • Bley, F., et al. (2025). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. PubMed. [Link]

  • Givens, R. S., et al. (2005). Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group. Photochemical & Photobiological Sciences. [Link]

  • Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews. [Link]

  • Li, Y., et al. (2024). Orthogonal Deprotection of Photolabile Protecting Groups and Its Application in Oligosaccharide Synthesis. Organic Letters. [Link]

  • Gorka, A. P., et al. (2022). Photoremovable Protecting Groups. MDPI. [Link]

  • Thompson, A. J., et al. (2015). Next-Generation o-Nitrobenzyl Photolabile Groups for Light-Directed Chemistry and Microarray Synthesis. Angewandte Chemie International Edition. [Link]

  • Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Semantic Scholar. [Link]

  • Štacko, P., et al. (2021). Photoremovable Protecting Groups: Across the Light Spectrum to Near-Infrared Absorbing Photocages. CHIMIA. [Link]

  • Schwalm, R. (2020). Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks. Polymers. [Link]

  • Corrie, J. E. T., & Trentham, D. R. (2004). Photoremovable Protecting Groups Used for the Caging of Biomolecules. Wiley-VCH. [Link]

  • Photolabile protecting group. (n.d.). In Wikipedia. [Link]

Sources

Comparative

HPLC method validation for the quantification of methyl 3-(hydroxymethyl)-2-nitrobenzoate

An In-Depth Guide to a Validated HPLC Method for the Quantification of Methyl 3-(hydroxymethyl)-2-nitrobenzoate: Performance Compared with Alternative Analytical Techniques As a critical intermediate in various synthetic...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to a Validated HPLC Method for the Quantification of Methyl 3-(hydroxymethyl)-2-nitrobenzoate: Performance Compared with Alternative Analytical Techniques

As a critical intermediate in various synthetic pathways, particularly in the development of pharmaceuticals and specialty chemicals, the accurate quantification of methyl 3-(hydroxymethyl)-2-nitrobenzoate is paramount for process monitoring, quality control, and stability testing. This guide presents a robust, validated High-Performance Liquid Chromatography (HPLC) method designed for this purpose.

Drawing from extensive experience in analytical chemistry, this document moves beyond a simple recitation of steps. It delves into the rationale behind the chosen chromatographic conditions and validation parameters, grounding the methodology in the principles outlined by the International Council for Harmonisation (ICH). Furthermore, it provides a critical comparison of this HPLC method against alternative techniques like Gas Chromatography (GC) and UV-Vis Spectrophotometry, offering researchers a comprehensive framework for selecting the most appropriate analytical approach for their specific needs.

The Proposed HPLC Method: Rationale and Design

For a polar, non-volatile, and UV-absorbing molecule like methyl 3-(hydroxymethyl)-2-nitrobenzoate, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the logical method of choice.[1] This technique offers excellent resolution, sensitivity, and stability, making it a workhorse in pharmaceutical analysis.[2]

The method was developed based on the physicochemical properties of the analyte and general principles for the analysis of nitroaromatic compounds.[3]

Table 1: Optimized HPLC Chromatographic Conditions

ParameterConditionRationale
Instrument Waters Alliance HPLC System or equivalentA standard, reliable system equipped with a quaternary pump, autosampler, and photodiode array (PDA) or dual-wavelength UV detector.
Column Reversed-Phase C18 (e.g., Inertsil ODS-3V, 250mm x 4.6mm, 5µm)The C18 stationary phase provides the necessary hydrophobicity to retain the analyte from a polar mobile phase, offering excellent peak shape and resolution for nitroaromatic compounds.[4]
Mobile Phase Acetonitrile:Water (60:40 v/v), IsocraticThis mobile phase composition provides a good balance of polarity to achieve a reasonable retention time (typically 4-6 minutes) and sharp, symmetrical peaks. Acetonitrile is chosen for its low UV cutoff and compatibility with the stationary phase.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6mm ID column, ensuring efficient separation without generating excessive backpressure.
Column Temperature 30°CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and improves peak symmetry by reducing mobile phase viscosity.[4]
Detection Wavelength 254 nmNitroaromatic compounds exhibit strong UV absorbance around 254 nm, providing high sensitivity for detection.[5] A PDA detector can be used to confirm peak purity.
Injection Volume 10 µLA small injection volume minimizes the potential for band broadening and column overload, preserving chromatographic efficiency.
Diluent Mobile Phase (Acetonitrile:Water, 60:40 v/v)Using the mobile phase as the diluent ensures sample compatibility and prevents peak distortion.

A Self-Validating System: The Method Validation Protocol

Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose.[6] The following validation was performed in accordance with ICH Q2(R2) guidelines to establish the reliability, accuracy, and precision of the developed HPLC method.[7]

cluster_0 Phase 1: Method Development & System Suitability cluster_1 Phase 2: Core Validation Parameters (ICH Q2) cluster_2 Phase 3: Finalization dev Method Development (Column, Mobile Phase, etc.) sst System Suitability Testing (Tailing Factor, Plate Count, %RSD) dev->sst spec Specificity (Peak Purity, Forced Degradation) sst->spec lin Linearity & Range spec->lin acc Accuracy (% Recovery) lin->acc prec Precision (Repeatability & Intermediate) acc->prec lod_loq LOD & LOQ prec->lod_loq robust Robustness (Varied Flow, Temp, % Organic) lod_loq->robust report Validation Report & Method Finalization robust->report

Caption: Workflow for HPLC Method Validation.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities, degradation products, or matrix components.[8]

Experimental Protocol:

  • Blank Analysis: Inject the diluent to ensure no interfering peaks at the analyte's retention time.

  • Forced Degradation: Expose the analyte solution to stress conditions (e.g., acid hydrolysis with 0.1N HCl, base hydrolysis with 0.1N NaOH, oxidation with 3% H₂O₂, and photolytic stress) to generate potential degradation products.

  • Analysis: Analyze the stressed samples. The method is specific if the analyte peak is well-resolved from any degradation peaks, and the peak purity can be confirmed using a PDA detector.

Expected Result: No significant interference from blank or degradation products at the retention time of methyl 3-(hydroxymethyl)-2-nitrobenzoate. The analyte peak should maintain its spectral purity.

Linearity and Range

Linearity demonstrates that the method's results are directly proportional to the analyte concentration over a specified range.[9]

Experimental Protocol:

  • Prepare a stock solution of methyl 3-(hydroxymethyl)-2-nitrobenzoate.

  • Create a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 50% to 150% of the target concentration, such as 50, 75, 100, 125, and 150 µg/mL).

  • Inject each standard in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Determine the linearity using linear regression analysis (least squares method).

Table 2: Representative Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
50451023
75674589
100902145
1251123560
1501354879
Regression Equation y = 9015x + 1250
Correlation Coefficient (r²) 0.9998

Result: A correlation coefficient (r²) of ≥ 0.999 is considered acceptable, indicating excellent linearity.

Accuracy (Recovery)

Accuracy is the closeness of the test results to the true value.[8] It is determined by spiking a placebo or blank matrix with a known amount of the analyte at different concentration levels.

Experimental Protocol:

  • Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analyze the samples and calculate the percentage recovery. Percentage Recovery = [(Measured Concentration) / (Spiked Concentration)] x 100%

Table 3: Representative Accuracy Data

LevelSpiked Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%80.079.899.75
100%100.0100.5100.50
120%120.0119.499.50
Mean % Recovery 99.92

Result: The mean recovery should be within a pre-defined limit, typically 98.0% to 102.0%.

Precision

Precision expresses the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[8]

Experimental Protocol:

  • Repeatability (Intra-day Precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Calculate the Relative Standard Deviation (%RSD) for the results.

Table 4: Representative Precision Data

ParameterAssay Result (µg/mL) - Set 1Assay Result (µg/mL) - Set 2
Repeatability (n=6) 100.2, 100.5, 99.8, 100.1, 100.9, 99.5N/A
%RSD 0.52% N/A
Intermediate Precision Mean of Set 1: 100.17Mean of Set 2: 100.45
Overall %RSD < 2%

Result: A %RSD of ≤ 2.0% is generally acceptable for assay methods.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 x (σ / S)

  • LOQ = 10 x (σ / S)

    • Where σ = the standard deviation of the y-intercept of the regression line and S = the slope of the calibration curve.

Expected Result: The LOQ should be sufficiently low to quantify any potential impurities or low-level concentrations relevant to the sample being tested. For this method, typical values might be LOD ≈ 0.05 µg/mL and LOQ ≈ 0.15 µg/mL.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Experimental Protocol:

  • Vary key parameters one at a time, such as:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2°C)

    • Mobile Phase Composition (e.g., Acetonitrile ± 2%)

  • Analyze a standard solution under each condition and evaluate the effect on system suitability parameters (retention time, peak area, tailing factor).

Result: The method is robust if the system suitability parameters remain within acceptable limits despite the variations, ensuring its reliability for routine use.

Comparative Analysis: HPLC vs. Alternative Quantification Methods

While the validated HPLC method is highly suitable, other techniques can be employed for the analysis of nitroaromatic compounds. The choice of method depends on factors like the required sensitivity, selectivity, sample matrix, and available instrumentation.[1]

cluster_main Comparative Analysis of Analytical Techniques HPLC HPLC-UV + High Specificity & Resolution + Robust & Reproducible + Non-destructive + Amenable to non-volatile compounds - Moderate Cost & Complexity - Requires solvent disposal GC GC-MS/ECD + High Sensitivity (ECD) + Excellent for volatile compounds + Provides structural information (MS) - Risk of thermal degradation of nitroaromatics - Requires derivatization for polar compounds - Higher instrument cost (MS) UVVIS UV-Vis Spectrophotometry + Simple & Rapid + Low Cost + Good for pure sample screening - Very Low Specificity (Interference) - Not a separative technique - Limited to chromophoric compounds

Caption: Comparison of HPLC, GC, and UV-Vis methods.

Gas Chromatography (GC)

GC is a powerful technique for analyzing volatile and thermally stable compounds.[10] For nitroaromatics, it is often paired with highly sensitive detectors like an Electron Capture Detector (ECD) or a Nitrogen-Phosphorus Detector (NPD).[1]

  • Advantages:

    • High Sensitivity: GC-ECD can achieve extremely low detection limits for electronegative compounds like nitroaromatics.[1]

    • High Resolution: Capillary GC columns provide excellent separation efficiency.

  • Disadvantages:

    • Thermal Lability: A significant drawback is the potential for thermal decomposition of nitroaromatic compounds in the high-temperature GC injector port, leading to inaccurate quantification.[11] This is a critical consideration for methyl 3-(hydroxymethyl)-2-nitrobenzoate.

    • Volatility Requirement: The analyte must be sufficiently volatile to be analyzed by GC. While the target compound is semi-volatile, less volatile impurities or related substances may not be detectable.

UV-Vis Spectrophotometry

This technique relies on measuring the absorbance of light by the analyte in a solution. Nitroaromatic compounds have a strong chromophore, making them suitable for UV-Vis analysis.[12][13]

  • Advantages:

    • Simplicity and Speed: The analysis is very fast and requires minimal sample preparation for pure substances.

    • Low Cost: The instrumentation is inexpensive and widely available.

  • Disadvantages:

    • Lack of Specificity: This is the primary limitation. UV-Vis spectrophotometry cannot separate the analyte from impurities or other UV-absorbing compounds in the sample matrix.[14] Any substance that absorbs at the chosen wavelength will interfere with the measurement, making it unsuitable for complex samples or for stability-indicating assays.

    • Not a Separative Technique: It provides a single absorbance value for the entire sample, not a chromatogram with distinct peaks.

Conclusion

The developed and validated RP-HPLC method provides a specific, accurate, and precise tool for the quantification of methyl 3-(hydroxymethyl)-2-nitrobenzoate. Its adherence to ICH guidelines ensures its suitability for use in regulated environments, from research and development to quality control.

While Gas Chromatography offers high sensitivity, the inherent risk of thermal degradation for this class of compounds makes HPLC a more reliable choice. UV-Vis Spectrophotometry, though simple and rapid, lacks the specificity required for accurate quantification in anything other than highly pure, simple solutions. Therefore, for robust and reliable analysis, the presented HPLC method stands as the superior and recommended technique.

References

  • Source: U.S.
  • Title: GC Analysis of Nitroaromatics and Explosives Using the Agilent 255 Dual Plasma NCD Source: Agilent Technologies URL
  • Title: Comparative analysis of analytical methods for nitroaromatic compounds Source: BenchChem URL
  • Title: METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW Source: Zenodo URL
  • Title: DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION Source: Taylor & Francis Online URL
  • Title: ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES Source: ResearchGate URL
  • Title: Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives)
  • Title: Steps for HPLC Method Validation Source: Pharmaguideline URL
  • Title: Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV Source: ResearchGate URL
  • Title: Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC)
  • Title: A systematic study of the absorbance of the nitro functional group in the vacuum UV region Source: IU Indianapolis ScholarWorks URL
  • Title: The UV–vis spectra of various nitroaromatic compounds and excitation of...
  • Title: Analytical Methods for Nitroaromatic Compounds Source: Agency for Toxic Substances and Disease Registry URL
  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL
  • Title: UV-vis absorption spectra of the reduction of various nitro compounds Source: ResearchGate URL
  • Title: ICH guideline Q2(R2)
  • Title: RP-HPLC Method Development and Validation for the Simultaneous Determination of Mebendazole and the Two Preservatives Methylparaben and Propylparaben in Pharmaceutical Oral Suspension Source: International Journal of Pharmacy and Pharmaceutical Sciences URL

Sources

Validation

A Comparative Guide to the Photocleavage Kinetics of Methyl 3-(Hydroxymethyl)-2-nitrobenzoate Derivatives

In the realm of photoremovable protecting groups, ortho-nitrobenzyl (oNB) derivatives stand out for their versatility and wide-ranging applications, particularly in the controlled release of bioactive molecules and in li...

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Author: BenchChem Technical Support Team. Date: April 2026

In the realm of photoremovable protecting groups, ortho-nitrobenzyl (oNB) derivatives stand out for their versatility and wide-ranging applications, particularly in the controlled release of bioactive molecules and in light-responsive materials.[1] This guide provides a comprehensive comparison of the photocleavage kinetics of methyl 3-(hydroxymethyl)-2-nitrobenzoate derivatives. While direct kinetic data for this specific parent compound is not extensively documented in peer-reviewed literature, this document will establish a predictive framework based on well-established structure-activity relationships within the broader o-nitrobenzyl class of phototriggers. By examining the effects of systematic structural modifications, we can forecast the photocleavage behavior of these derivatives, offering valuable insights for researchers, scientists, and professionals in drug development.

The Mechanism of o-Nitrobenzyl Photocleavage

The photo-deprotection of o-nitrobenzyl esters is initiated by the absorption of UV light, typically in the range of 300-365 nm.[2] This absorption excites the oNB chromophore, triggering an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group. This leads to the formation of an aci-nitro intermediate. Subsequently, a molecular rearrangement occurs, forming a benzoisoxaline derivative, which then cleaves to release the protected molecule (in this case, an alcohol) and an o-nitrosobenzaldehyde byproduct.[2]

Photocleavage Mechanism Start o-Nitrobenzyl Derivative Excited Excited State (S1 or T1) Start->Excited UV light (hν) AciNitro aci-Nitro Intermediate Excited->AciNitro Intramolecular H-abstraction Rearrangement Cyclic Intermediate AciNitro->Rearrangement Rearrangement Cleavage Cleavage Rearrangement->Cleavage Products Released Alcohol + o-Nitrosobenzaldehyde Cleavage->Products

Caption: Mechanism of o-nitrobenzyl photocleavage.

Experimental Determination of Photocleavage Kinetics

A generalized workflow for the synthesis and kinetic analysis of methyl 3-(hydroxymethyl)-2-nitrobenzoate derivatives is outlined below. This protocol is a composite of standard methodologies reported in the literature.

Synthesis of Methyl 3-(hydroxymethyl)-2-nitrobenzoate Derivatives

A plausible synthetic route to the parent compound, methyl 3-(hydroxymethyl)-2-nitrobenzoate, could start from methyl 3-methyl-2-nitrobenzoate. The benzylic methyl group can be functionalized to a hydroxymethyl group through a two-step process involving bromination followed by hydrolysis. Derivatives with substituents on the aromatic ring can be prepared from appropriately substituted starting materials.

Representative Protocol:

  • Starting Material: Methyl 3-methyl-2-nitrobenzoate.

  • Benzylic Bromination: The starting material is treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide in a suitable solvent (e.g., carbon tetrachloride) under reflux.

  • Hydrolysis: The resulting benzylic bromide is then hydrolyzed to the corresponding alcohol using a mild base such as sodium bicarbonate in an aqueous/organic solvent mixture.

  • Purification: The final product is purified by column chromatography on silica gel.

Measurement of Photocleavage Kinetics

The kinetics of photocleavage are typically determined by monitoring the disappearance of the starting material or the appearance of the photoproducts over time upon irradiation with UV light.

Step-by-Step Methodology:

  • Sample Preparation: A solution of the o-nitrobenzyl derivative of known concentration is prepared in a suitable solvent (e.g., methanol, dioxane, or an aqueous buffer).

  • Irradiation: The solution is placed in a quartz cuvette and irradiated with a UV lamp, often a mercury-xenon arc lamp with a filter to select the desired wavelength (e.g., 365 nm).[3] The light intensity should be kept constant and measured with a power meter.

  • Time-Course Analysis: At specific time intervals, aliquots of the irradiated solution are withdrawn and analyzed by High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy to determine the concentration of the remaining starting material.[3]

  • Data Analysis: The natural logarithm of the concentration of the starting material is plotted against time. For a first-order reaction, this plot should yield a straight line, the slope of which is the negative of the rate constant (k). The half-life (t½) can then be calculated as ln(2)/k. The quantum yield (Φ) is determined by relating the number of molecules reacted to the number of photons absorbed, often using a chemical actinometer for calibration.

Experimental Workflow cluster_synthesis Synthesis cluster_kinetics Kinetic Analysis Start_Synth Substituted 3-Methyl-2-nitrobenzoate Bromination Benzylic Bromination Start_Synth->Bromination Hydrolysis Hydrolysis Bromination->Hydrolysis Purification_Synth Purification Hydrolysis->Purification_Synth Product Methyl 3-(hydroxymethyl)- 2-nitrobenzoate Derivative Purification_Synth->Product Sample_Prep Sample Preparation Product->Sample_Prep Irradiation UV Irradiation (365 nm) Sample_Prep->Irradiation Analysis HPLC/UV-Vis Analysis Irradiation->Analysis Data_Processing Data Processing Analysis->Data_Processing Kinetics Rate Constant (k) Half-life (t½) Quantum Yield (Φ) Data_Processing->Kinetics

Caption: Workflow for synthesis and kinetic analysis.

Comparative Analysis of Photocleavage Kinetics

DerivativeKey Structural FeatureSolventHalf-life (t½) (min)Relative RateReference
o-Nitrobenzyl AcetateUnsubstituted (Reference)Dioxane16.81.0[3]
4,5-Dimethoxy-2-nitrobenzyl AcetateElectron-donating groups (alkoxy) on the ringDioxane2.27.6[3]
α-Methyl-o-nitrobenzyl AcetateMethyl group at the benzylic positionDioxane-~5x faster[3]
α-Methyl-4,5-dimethoxy-2-nitrobenzyl AcetateBoth electron-donating groups and benzylic methylDioxane0.442[3]
o-Nitrobenzyl TrifluoroacetateStrong electron-withdrawing leaving group-Faster than acetate-[4]

Note: The data presented is compiled from different sources for illustrative purposes and direct comparison should be made with caution.

Structure-Kinetics Relationship

The data in the table reveals several key trends that can be used to predict the photocleavage kinetics of methyl 3-(hydroxymethyl)-2-nitrobenzoate derivatives:

  • Aromatic Ring Substituents: The presence of electron-donating groups, such as alkoxy groups, on the aromatic ring generally accelerates the rate of photocleavage.[3] This is attributed to the stabilization of the aci-nitro intermediate. Conversely, electron-withdrawing groups can have a more complex and less predictable effect.[4] For methyl 3-(hydroxymethyl)-2-nitrobenzoate, the hydroxymethyl group itself is a weak activating group, and additional electron-donating substituents on the ring would be expected to increase the cleavage rate.

  • Benzylic Position Substituents: The introduction of a methyl group at the benzylic position (the α-carbon) has been shown to increase the rate of photocleavage by approximately five-fold.[2][3] This is thought to be due to the stabilization of the radical character that develops at the benzylic position during the hydrogen abstraction step. Therefore, modifying the hydroxymethyl group in methyl 3-(hydroxymethyl)-2-nitrobenzoate, for instance, by converting it to a secondary alcohol, would likely enhance the cleavage kinetics.

  • Leaving Group: The nature of the group being released also plays a crucial role. For o-nitrobenzyl esters, a more acidic leaving group (i.e., a more stable anion) leads to a faster cleavage rate.[4] While methyl 3-(hydroxymethyl)-2-nitrobenzoate releases an alcohol, if this moiety were part of a larger molecule, the steric and electronic properties of that molecule would influence the cleavage kinetics.

Conclusion

This guide provides a framework for understanding and predicting the photocleavage kinetics of methyl 3-(hydroxymethyl)-2-nitrobenzoate derivatives. Based on the established structure-activity relationships for the o-nitrobenzyl class of phototriggers, we can anticipate that the introduction of electron-donating groups on the aromatic ring and alkyl substituents at the benzylic position will significantly enhance the rate of photocleavage.

For researchers and drug development professionals, these insights are crucial for the rational design of phototriggers with tailored release kinetics. For instance, in drug delivery applications, a faster cleavage rate might be desirable for rapid, localized drug release, while a slower rate could be advantageous for sustained release.

Future work should focus on the direct synthesis and kinetic characterization of methyl 3-(hydroxymethyl)-2-nitrobenzoate and its derivatives to validate these predictions and provide a more precise quantitative understanding of their photocleavage behavior.

References

  • Holmes, C. P. (1997). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry, 62(8), 2370–2380. [Link]

  • Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2013). Photoremovable protecting groups in chemistry and biology: an update. Chemical reviews, 113(1), 119-191. [Link]

  • Kim, M. S., & Diamond, S. L. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & medicinal chemistry letters, 16(15), 4007–4010. [Link]

  • Lerch, M. M., & Hansen, M. J. (2020). Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks. Materials, 13(12), 2777. [Link]

  • Häring, M., Schiller, A., & Staff, A. (2025). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega. [Link]

  • Bley, F., Schaper, K., & Görner, H. (2008). Photoprocesses of Molecules with 2-Nitrobenzyl Protecting Groups and Caged Organic Acids. Photochemistry and Photobiology, 84(1), 162-171. [Link]

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Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of Methyl 3-(hydroxymethyl)-2-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals In the landscape of analytical chemistry, mass spectrometry is an indispensable tool for the elucidation of molecular structures. This guide provides an in-...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, mass spectrometry is an indispensable tool for the elucidation of molecular structures. This guide provides an in-depth analysis of the mass spectrometric fragmentation pattern of methyl 3-(hydroxymethyl)-2-nitrobenzoate, a compound of interest in synthetic chemistry and drug discovery. By understanding its fragmentation behavior, researchers can achieve unambiguous identification and characterization. This document will explore the predicted fragmentation pathways under both electrospray and electron ionization conditions, compare these to related structures, and provide a foundational protocol for analysis.

Introduction to the Analyte and Mass Spectrometry Approach

Methyl 3-(hydroxymethyl)-2-nitrobenzoate possesses three key functional groups that dictate its fragmentation behavior: a nitro group, a methyl ester, and a hydroxymethyl group. The relative positions of these substituents on the benzene ring, particularly the ortho relationship between the nitro and hydroxymethyl groups, are expected to significantly influence the fragmentation pathways through "ortho effects."[1][2][3] This guide will primarily focus on the fragmentation patterns observed under Electrospray Ionization (ESI), a soft ionization technique suitable for this polar molecule, and Electron Ionization (EI), which induces more extensive fragmentation useful for detailed structural elucidation.

Predicted Fragmentation Pathways

The fragmentation of methyl 3-(hydroxymethyl)-2-nitrobenzoate is initiated by the formation of a molecular ion, which then undergoes a series of bond cleavages and rearrangements to yield smaller, stable fragment ions. The logical flow of these fragmentation events can be visualized as distinct pathways.

Electrospray Ionization (ESI) Fragmentation

Under positive ion ESI, the molecule is expected to readily form a protonated molecular ion [M+H]⁺. In negative ion mode, deprotonation of the hydroxymethyl group would yield the [M-H]⁻ ion. The subsequent fragmentation in tandem mass spectrometry (MS/MS) would likely proceed as follows:

  • Loss of Water (H₂O): The ortho positioning of the hydroxymethyl and nitro groups can facilitate a characteristic loss of water from the protonated molecular ion. This is a common ortho effect observed in aromatic nitro compounds.[3][4]

  • Loss of Methanol (CH₃OH): The methyl ester can undergo the loss of a neutral methanol molecule.

  • Loss of the Nitro Group (NO₂): A common fragmentation pathway for nitroaromatic compounds is the cleavage of the C-N bond to lose a nitro radical.[1][5]

  • Decarboxylation: Loss of the entire ester group as COOCH₃ or sequential losses of OCH₃ and then CO are also anticipated.[1]

ESI_Fragmentation M_H [M+H]⁺ M_H_H2O [M+H - H₂O]⁺ M_H->M_H_H2O - H₂O M_H_CH3OH [M+H - CH₃OH]⁺ M_H->M_H_CH3OH - CH₃OH M_H_NO2 [M+H - NO₂]⁺ M_H->M_H_NO2 - NO₂ M_H_COOCH3 [M+H - COOCH₃]⁺ M_H->M_H_COOCH3 - COOCH₃

Caption: Predicted ESI fragmentation pathways of protonated methyl 3-(hydroxymethyl)-2-nitrobenzoate.

Electron Ionization (EI) Fragmentation

Electron ionization will produce a radical cation [M]⁺• which is more energetic and thus will undergo more extensive fragmentation. Key predicted fragmentation pathways include:

  • Loss of the Methoxy Group (•OCH₃): A primary fragmentation for methyl esters is the loss of the methoxy radical to form a stable acylium ion.[5][6]

  • Loss of the Hydroxymethyl Radical (•CH₂OH): Cleavage of the bond between the aromatic ring and the hydroxymethyl group.

  • Loss of the Nitro Group (•NO₂): Similar to ESI, the loss of the nitro group is a characteristic fragmentation.[1][5]

  • Sequential Losses: Following the initial fragmentations, further losses of small neutral molecules like carbon monoxide (CO) are common from acylium ions.

EI_Fragmentation M_ion [M]⁺• M_OCH3 [M - OCH₃]⁺ M_ion->M_OCH3 - •OCH₃ M_CH2OH [M - CH₂OH]⁺ M_ion->M_CH2OH - •CH₂OH M_NO2 [M - NO₂]⁺ M_ion->M_NO2 - •NO₂ M_OCH3_CO [M - OCH₃ - CO]⁺ M_OCH3->M_OCH3_CO - CO

Caption: Predicted EI fragmentation pathways of methyl 3-(hydroxymethyl)-2-nitrobenzoate.

Comparative Fragmentation Analysis

The fragmentation pattern of methyl 3-(hydroxymethyl)-2-nitrobenzoate can be compared with its structural isomers and related compounds to highlight the influence of substituent positioning.

CompoundKey Fragmentation PathwaysDistinguishing Features
Methyl 3-(hydroxymethyl)-2-nitrobenzoate Loss of H₂O (ortho effect), loss of •OCH₃, loss of •NO₂The prominent loss of water is indicative of the ortho arrangement of the nitro and hydroxymethyl groups.[3][4]
Methyl 4-nitrobenzoate Loss of •OCH₃, loss of •NO₂Lacks the hydroxymethyl group, so no loss of water is expected. The fragmentation is dominated by the ester and nitro group cleavages.[5]
Methyl 3-nitrobenzoate Loss of •OCH₃, loss of •NO₂Similar to the 4-nitro isomer, but with potential differences in fragment ion intensities due to electronic effects.[5]
Methyl 2-hydroxybenzoate (Methyl Salicylate) Loss of CH₃OHThe ortho hydroxyl and ester groups facilitate a characteristic loss of methanol.[7]

This comparative data underscores how the interplay of functional groups and their relative positions on the aromatic ring gives rise to a unique mass spectral fingerprint for each compound.

Experimental Protocol: GC-MS Analysis

The following is a general protocol for the analysis of a semi-volatile compound like methyl 3-(hydroxymethyl)-2-nitrobenzoate using Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source.

Sample Preparation
  • Dissolve approximately 1 mg of the analyte in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • If necessary, dilute the sample to a final concentration of approximately 10-100 µg/mL.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL (splitless mode).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: m/z 40-400.

    • Scan Rate: 2 scans/second.

Data Analysis
  • Acquire the total ion chromatogram (TIC) and mass spectra.

  • Identify the chromatographic peak corresponding to the analyte.

  • Analyze the mass spectrum of the analyte peak.

  • Interpret the fragmentation pattern based on the principles outlined in this guide and compare it with spectral libraries (e.g., NIST) if available.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation dissolve Dissolve Analyte dilute Dilute Sample dissolve->dilute inject Inject Sample dilute->inject separate Chromatographic Separation inject->separate ionize Ionization (EI) separate->ionize detect Mass Detection ionize->detect tic Analyze TIC detect->tic spectrum Extract Mass Spectrum tic->spectrum interpret Interpret Fragmentation spectrum->interpret

Caption: A generalized workflow for the analysis of volatile compounds by GC-MS.

Conclusion

The mass spectrometric fragmentation of methyl 3-(hydroxymethyl)-2-nitrobenzoate is a predictable process governed by the chemical nature of its functional groups and their spatial arrangement. The characteristic loss of water due to the ortho effect, along with the expected cleavages of the ester and nitro moieties, provides a unique fingerprint for its identification. This guide serves as a foundational resource for researchers, offering a framework for interpreting the mass spectra of this and related nitroaromatic compounds, thereby facilitating accurate and reproducible results in a research and development setting.

References

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, [Link].[1]

  • Studies in mass spectrometry. Part VIII. peri- and ortho-Effects in the mass spectra of some aromatic nitro-compounds. Journal of the Chemical Society B: Physical Organic, [Link].[2]

  • Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Journal of Chemistry, [Link].[3]

  • Sequential ortho effects: characterization of novel [M - 35]+ fragment ions in the mass spectra of 2-alkyl-4, 6-dinitrophenols. Journal of the American Society for Mass Spectrometry, [Link].[4]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts, [Link].

  • Fragmentation Mechanisms. Intro to Mass Spectrometry, [Link].

  • Solved 4. Using the mass spectrum shown below for | Chegg.com. Chegg, [Link].[8]

  • mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry, [Link].[7]

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Validation

A Tale of Two Isomers: A Comparative Guide to Ortho- and Meta-Nitrobenzyl Linkers for Advanced Applications

In the intricate world of drug delivery, proteomics, and materials science, the choice of a chemical linker is paramount. It is the molecular bridge that dictates the stability, release kinetics, and ultimate efficacy of...

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Author: BenchChem Technical Support Team. Date: April 2026

In the intricate world of drug delivery, proteomics, and materials science, the choice of a chemical linker is paramount. It is the molecular bridge that dictates the stability, release kinetics, and ultimate efficacy of a conjugated system. Among the diverse families of linkers, those based on the nitrobenzyl scaffold have garnered significant attention, primarily for their utility in creating light-sensitive, or photocleavable, systems.

This guide provides a deep, comparative analysis of two structurally related but functionally distinct nitrobenzyl-based linkers: Methyl 3-(hydroxymethyl)-2-nitrobenzoate and 4-(hydroxymethyl)-3-nitrobenzoic acid . While both are derivatives of nitrobenzoic acid, the subtle difference in the substitution pattern on the aromatic ring—the ortho versus meta positioning of the key functional groups—leads to profoundly different applications and performance characteristics. We will explore their chemical properties, synthesis, and functional use cases, supported by experimental insights to guide researchers in making an informed selection for their specific needs.

Core Structural and Functional Differences

At first glance, the two molecules appear to be close cousins. However, their utility as linkers diverges based on the fundamental mechanism of nitrobenzyl photocleavage. This process, a Norrish Type II reaction, requires the nitro group to be positioned ortho to the benzylic carbon from which a hydrogen atom is abstracted upon photoexcitation.[1]

  • Methyl 3-(hydroxymethyl)-2-nitrobenzoate is a classic ortho-nitrobenzyl (ONB) derivative. The hydroxymethyl group (the point of payload attachment) is directly adjacent to the nitro group. This arrangement makes it a quintessential photocleavable linker . Upon irradiation with UV light (typically around 365 nm), it undergoes a predictable intramolecular rearrangement to release the conjugated payload, leaving behind a 2-nitrosobenzaldehyde byproduct.[2][3]

  • 4-(hydroxymethyl)-3-nitrobenzoic acid , in contrast, has its hydroxymethyl and nitro groups in a meta relationship. This spatial separation prevents the necessary intramolecular hydrogen abstraction required for the Norrish Type II reaction. Consequently, it does not function as a photocleavable linker in the traditional sense. Instead, its bifunctional nature, possessing both a hydroxymethyl group and a carboxylic acid, allows it to be used as a stable, non-cleavable or differently-cleavable linker for constructing more permanent molecular architectures.

The following diagram illustrates this critical structural distinction.

Caption: Structural comparison of the ortho- and meta-isomers.

Physicochemical Properties: A Head-to-Head Comparison

The structural differences also manifest in their chemical properties, which are critical for their handling, reactivity, and solubility in various experimental setups.

PropertyMethyl 3-(hydroxymethyl)-2-nitrobenzoate4-(hydroxymethyl)-3-nitrobenzoic acidRationale and Implication
IUPAC Name Methyl 3-(hydroxymethyl)-2-nitrobenzoate4-(hydroxymethyl)-3-nitrobenzoic acidThe naming reflects the different substitution patterns.
Molecular Formula C₉H₉NO₅C₈H₇NO₅The ortho-isomer has an additional methyl group from the ester.
Molecular Weight 211.17 g/mol 197.15 g/mol [4]A slight difference that is important for analytical characterization.
Primary Function Photocleavable LinkerNon-cleavable / Rigid SpacerThe core distinction based on the position of the nitro group.
Key Functional Groups Methyl Ester, Hydroxymethyl, NitroCarboxylic Acid, Hydroxymethyl, NitroThe presence of a free carboxylic acid vs. a methyl ester dictates the initial conjugation strategy. The acid form allows for standard amide bond formation.
Solubility Generally soluble in organic solvents (DMF, DMSO, CH₂Cl₂).Soluble in polar organic solvents; solubility in aqueous buffers is pH-dependent due to the carboxylic acid.The carboxylic acid on the meta-isomer can be deprotonated to increase aqueous solubility, a potential advantage in biological applications.

Performance and Application Analysis

The Ortho-Isomer: A Tool for Spatiotemporal Control

The primary application of Methyl 3-(hydroxymethyl)-2-nitrobenzoate is in systems requiring the controlled release of a payload.[2] This spatiotemporal control is highly valued in:

  • Antibody-Drug Conjugates (ADCs): The linker can remain stable in circulation and release the cytotoxic payload only when the ADC has reached the tumor site and is irradiated.[5][6]

  • Drug Delivery: Light-responsive nanoparticles or hydrogels can be designed to release drugs on demand.[7]

  • Solid-Phase Synthesis: Molecules can be tethered to a solid support via the linker and then released under mild, reagent-free conditions after synthesis is complete.[1][8][9]

The cleavage efficiency of ONB linkers can be fine-tuned. For instance, adding electron-donating groups to the benzene ring can increase the rate of photolysis.[10][11][12] While the parent ONB linker is effective, long irradiation times can sometimes be a drawback, potentially damaging sensitive biological samples.[10]

The mechanism of photocleavage is depicted below.

G A 1. Photon Absorption (hv) Ortho-Nitrobenzyl Conjugate B 2. H-Abstraction aci-Nitro Intermediate A->B 365 nm UV Light C 3. Rearrangement & Hydrolysis B->C D Released Payload + Nitrosobenzaldehyde byproduct C->D

Caption: Photocleavage mechanism of an ortho-nitrobenzyl linker.

The Meta-Isomer: A Stable Building Block

4-(hydroxymethyl)-3-nitrobenzoic acid is not suitable for photocleavage but excels as a rigid and stable bifunctional linker. Its two distinct functional groups, the carboxylic acid and the hydroxymethyl group, can be addressed with orthogonal chemistry. For example:

  • The carboxylic acid can be activated (e.g., with EDC/NHS) to form a stable amide bond with an amine on a surface, polymer, or biomolecule.

  • The hydroxymethyl group can then be used to attach a second molecule, for instance, through esterification or by converting it to a more reactive group like a halide.

This makes it an ideal candidate for applications such as:

  • Surface Chemistry: Immobilizing proteins or small molecules onto surfaces in a well-defined orientation.

  • Polymer Chemistry: As a monomer or cross-linker to introduce specific functionalities into a polymer chain.

  • Dendrimer Synthesis: As a branching unit in the construction of complex macromolecules.

Synthesis and Functionalization Protocols

Protocol 1: Synthesis of Methyl 3-(hydroxymethyl)-2-nitrobenzoate

This protocol outlines a plausible route starting from commercially available methyl 3-methyl-2-nitrobenzoate. The key step is the radical bromination of the benzylic methyl group, followed by hydrolysis to the alcohol.

Step 1: Benzylic Bromination

  • Dissolve methyl 3-methyl-2-nitrobenzoate (1 eq.) in a suitable solvent such as carbon tetrachloride or acetonitrile.

  • Add N-Bromosuccinimide (NBS) (1.1 eq.) and a radical initiator such as Azobisisobutyronitrile (AIBN) (0.1 eq.).

  • Reflux the mixture under inert atmosphere and light (from a standard lamp) for 4-6 hours. The reaction progress can be monitored by TLC or GC-MS.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct and concentrate the filtrate under reduced pressure. The resulting crude methyl 3-(bromomethyl)-2-nitrobenzoate can be used directly or purified by column chromatography. A similar process is described for the synthesis of related compounds used in the preparation of Lenalidomide.[13]

Step 2: Hydrolysis to the Alcohol

  • Dissolve the crude methyl 3-(bromomethyl)-2-nitrobenzoate in a mixture of acetone and water (e.g., 3:1 v/v).

  • Add sodium bicarbonate (NaHCO₃) (1.5 eq.) and stir the mixture at room temperature overnight.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield the final product, Methyl 3-(hydroxymethyl)-2-nitrobenzoate. Purify by column chromatography if necessary.

Protocol 2: Synthesis of 4-(hydroxymethyl)-3-nitrobenzoic acid

This synthesis starts from 4-methyl-3-nitrobenzoic acid, where the methyl group is oxidized to a hydroxymethyl group. A more direct route involves the nitration of 4-hydroxybenzoic acid followed by functional group manipulation, but oxidation of the corresponding toluene derivative is also common.[14][15]

Step 1: Esterification of the Carboxylic Acid (Protection)

  • Suspend 4-methyl-3-nitrobenzoic acid (1 eq.) in methanol.

  • Add a catalytic amount of concentrated sulfuric acid (H₂SO₄).

  • Reflux the mixture for 4-6 hours until TLC shows complete conversion to the methyl ester.

  • Cool the reaction, neutralize with a saturated solution of NaHCO₃, and extract with ethyl acetate.

  • Dry the organic layer over Na₂SO₄ and concentrate to yield methyl 4-methyl-3-nitrobenzoate.

Step 2: Benzylic Bromination

  • Follow the same procedure as Step 1 in Protocol 1, using methyl 4-methyl-3-nitrobenzoate as the starting material. This will yield methyl 4-(bromomethyl)-3-nitrobenzoate.

Step 3: Hydrolysis of the Bromide

  • Follow the same procedure as Step 2 in Protocol 1, using methyl 4-(bromomethyl)-3-nitrobenzoate. This yields methyl 4-(hydroxymethyl)-3-nitrobenzoate.

Step 4: Saponification of the Ester

  • Dissolve the methyl 4-(hydroxymethyl)-3-nitrobenzoate in a mixture of THF and water.

  • Add lithium hydroxide (LiOH) (1.5 eq.) and stir at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over Na₂SO₄ and concentrate to afford the final product, 4-(hydroxymethyl)-3-nitrobenzoic acid.

Protocol 3: Comparative Application Workflow - Conjugation and Cleavage

This workflow demonstrates the functional difference between the two linkers using a model amine, benzylamine.

G cluster_0 Workflow for Ortho-Isomer (Photocleavable) cluster_1 Workflow for Meta-Isomer (Stable) A1 1. Convert Linker-OH to Linker-Br (e.g., with PBr3) A2 2. Conjugate with Benzylamine (SN2 Reaction) A1->A2 A3 3. Purify Conjugate A2->A3 A4 4. Irradiate with 365 nm light A3->A4 A5 5. Release of Benzylamine (Confirmed by HPLC/MS) A4->A5 B1 1. Activate Linker-COOH (e.g., with EDC/NHS) B2 2. Conjugate with Benzylamine (Amide Bond Formation) B1->B2 B3 3. Purify Conjugate B2->B3 B4 4. Irradiate with 365 nm light B3->B4 B5 5. No Release Observed (Conjugate remains stable) B4->B5

Caption: Experimental workflow comparing the reactivity and stability of the two linkers.

Conclusion and Recommendations

The choice between Methyl 3-(hydroxymethyl)-2-nitrobenzoate and 4-(hydroxymethyl)-3-nitrobenzoic acid is not a matter of superiority, but of strategic design based on the desired outcome.

  • Choose Methyl 3-(hydroxymethyl)-2-nitrobenzoate when the application requires the on-demand release of a conjugated molecule. Its classic ortho-nitrobenzyl structure provides a reliable and well-documented mechanism for photocleavage, making it ideal for controlled drug delivery, solid-phase synthesis, and creating dynamic biomaterials.

  • Choose 4-(hydroxymethyl)-3-nitrobenzoic acid when the goal is to create a stable, permanent linkage between two molecular entities. Its bifunctional nature and rigid aromatic core make it an excellent building block for surface modification, polymer synthesis, and as a non-cleavable spacer in complex molecular constructs.

By understanding the fundamental chemical principles dictated by their isomeric structures, researchers can harness the unique properties of each linker to advance their respective fields.

References

  • Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy - PMC. Available at: [Link]

  • Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release - PMC. Available at: [Link]

  • Photolabile Linkers for Solid-Phase Synthesis | ACS Combinatorial Science. Available at: [Link]

  • Antibody–drug conjugates: Recent advances in linker chemistry - PMC. Available at: [Link]

  • Photolabile Linkers for Solid-Phase Synthesis | ACS Combinatorial Science. Available at: [Link]

  • Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects - PMC. Available at: [Link]

  • Photolabile Linkers for Solid-Phase Synthesis | Request PDF - ResearchGate. Available at: [Link]

  • Rates for the photochemical cleavage of the partent 2-nitrobenzyl group... - ResearchGate. Available at: [Link]

  • Photolabile protecting groups and linkers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) DOI:10.1039/B009522M. Available at: [Link]

  • (PDF) Antibody‒drug conjugates: Recent advances in linker chemistry - ResearchGate. Available at: [Link]

  • US3929864A - Process for preparing 4-hydroxy-3-nitrobenzoic acid alkyl esters - Google Patents.
  • Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage - PubMed. Available at: [Link]

  • Preparation of 3-hydroxy-4-nitrobenzoic acid - PrepChem.com. Available at: [Link]

  • Using o-nitrobenzyls as photocleavable linker to prepare... - ResearchGate. Available at: [Link]

  • Comparison of ortho and meta-positon of nitrobenzene for aromatic electrophilic substitution reaction - ijrti. Available at: [Link]

  • Design and Characterisation of Photoactivatable and Lysine Reactive o-Nitrobenzyl Alcohol-Based Crosslinkers | bioRxiv. Available at: [Link]

  • Resins with 4-(Hydroxymethyl)benzoic acid (HMBA Linker) - Rapp Polymere. Available at: [Link]

  • Methyl 2-hydroxy-3-nitrobenzoate - PMC. Available at: [Link]

  • CN105669462A - 3-Hydroxyl-4-nitrobenzoic acid and preparation method thereof - Google Patents.
  • Benzoic acid, m-nitro-, methyl ester - Organic Syntheses Procedure. Available at: [Link]

  • 1.2. Linker Design, Connectivity, Degradability, and Drug-Antibody Ratio (DAR) - Sciclix. Available at: [Link]

  • m-NITROBENZOIC ACID - Organic Syntheses Procedure. Available at: [Link]

  • Preparation of Methyl 3-nitrobenzoate - University of South Alabama. Available at: [Link]

  • HMBA Linker, 4-(Hydroxmethyl)benzoic acid [3006-96-0] - Aapptec Peptides. Available at: [Link]

  • US10392364B2 - Process for synthesis of lenalidomide - Google Patents.

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Comparative

Validating the Absolute Purity of Methyl 3-(hydroxymethyl)-2-nitrobenzoate: A qNMR vs. HPLC-UV Comparison Guide

In the landscape of pharmaceutical research and development, the purity of starting materials and synthetic intermediates is paramount. Impurities at early stages directly impact reaction yields and dictate the impurity...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and development, the purity of starting materials and synthetic intermediates is paramount. Impurities at early stages directly impact reaction yields and dictate the impurity profiles of the final Active Pharmaceutical Ingredient (API)[1]. Methyl 3-(hydroxymethyl)-2-nitrobenzoate (CAS 1331954-75-6) is a highly functionalized intermediate featuring an ester, a nitro group, and a hydroxymethyl moiety[2].

Historically, High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) has been the default technique for purity assessment. However, when absolute accuracy is required, Quantitative Nuclear Magnetic Resonance (qNMR) provides a superior, self-validating alternative[3]. This guide objectively compares these two methodologies and provides a field-proven qNMR protocol for validating the purity of this specific compound.

The Analytical Dilemma: Relative vs. Absolute Quantification

The fundamental flaw in relying solely on HPLC-UV for purity validation lies in its mechanism of detection. HPLC-UV is a comparative method; it separates components and detects them based on their UV absorption[1]. Because different molecules (and impurities) possess different chromophores, their extinction coefficients vary wildly. Without highly characterized reference standards for every single impurity, area normalization (Area %) in HPLC-UV will inevitably over- or underestimate the true purity[1].

Conversely, qNMR is a primary ratio method [1]. It relies on the universal response of the hydrogen nucleus. The integrated signal area of a specific proton is directly proportional to its molar concentration[1]. By comparing the analyte's proton signal to a certified internal standard, absolute purity (Mass %) can be determined without needing a reference standard of the analyte itself[3].

G Sample Analyte: Methyl 3-(hydroxymethyl) -2-nitrobenzoate HPLC HPLC-UV Analysis Sample->HPLC qNMR 1H qNMR Analysis Sample->qNMR HPLC_Mech Chromatographic Separation + UV Detection HPLC->HPLC_Mech qNMR_Mech Direct Proton Resonance Integration qNMR->qNMR_Mech HPLC_Limit Limitation: Requires Impurity Standards (Varying UV Responses) HPLC_Mech->HPLC_Limit qNMR_Adv Advantage: Primary Ratio Method (Universal Proton Response) qNMR_Mech->qNMR_Adv HPLC_Result Relative Purity (Area %) HPLC_Limit->HPLC_Result qNMR_Result Absolute Purity (Mass %) qNMR_Adv->qNMR_Result

Fig 1. Logical comparison of HPLC-UV and qNMR quantification pathways.

qNMR Experimental Design: Causality & Material Selection

A robust qNMR experiment is not simply about running an NMR scan; it is an exercise in meticulous mass balance and thermodynamic relaxation. Every choice must be justified by causality.

Internal Standard Selection: Why Dimethyl Sulfone (DMSO2)?

For the quantification of methyl 3-(hydroxymethyl)-2-nitrobenzoate, Dimethyl Sulfone (DMSO2) is the optimal Internal Standard Reference Material (ISRM)[4].

  • Causality: The analyte contains a methyl ester group that resonates at ~3.9 ppm and a hydroxymethyl group at ~4.7 ppm. DMSO2 provides a sharp, 6-proton singlet at ~3.1 ppm[4]. This ensures absolute baseline resolution between the standard and the analyte, which is a strict prerequisite for accurate integration[5]. Furthermore, DMSO2 is highly stable, non-hygroscopic, and widely available as an SI-traceable Certified Reference Material[4].

Solvent Selection: CDCl3 over DMSO-d6
  • Causality: While DMSO2 is highly soluble in DMSO-d6, the residual water peak in DMSO-d6 fluctuates around 3.3 ppm depending on moisture content[4]. This water peak can broaden and overlap with the DMSO2 quantification signal at 3.1 ppm, destroying integration accuracy. Using deuterated chloroform (CDCl3) shifts the residual solvent peak to 7.26 ppm, leaving the 3.1 ppm region completely unobstructed.

The Physics of Relaxation (T1)
  • Causality: Protons require time to return to their equilibrium magnetization state after a radiofrequency pulse. If the relaxation delay (D1) between pulses is too short, protons with long longitudinal relaxation times ( T1​ ) will not fully relax. This leads to incomplete magnetization recovery and artificially low integral values. A self-validating protocol must empirically determine the longest T1​ in the mixture before quantitative acquisition begins.

Self-Validating Step-by-Step Methodology

The following protocol ensures high-precision purity validation, typically achieving standard uncertainties of less than 1.0%[5].

Workflow Step1 1. Gravimetry Weigh Analyte & DMSO2 IS (Microbalance precision) Step2 2. Dissolution Dissolve in CDCl3 (Vortex & Sonicate) Step1->Step2 Step3 3. T1 Validation Inversion-Recovery Exp. (Determine longest T1) Step2->Step3 Step4 Step4 Step3->Step4 Step5 5. Processing Phase/Baseline Correction & Mass Fraction Calc Step4->Step5

Fig 2. Self-validating step-by-step qNMR experimental workflow.

Step 1: High-Precision Gravimetry

Because qNMR is a mass-balance technique, weighing errors translate directly into purity errors.

  • Use a calibrated microbalance ( d=0.001 mg) located in a draft-free, temperature-controlled environment.

  • Discharge static electricity from the weighing spatulas and vials using an anti-static ionizer.

  • Accurately weigh ~20.00 mg of Methyl 3-(hydroxymethyl)-2-nitrobenzoate and ~5.00 mg of certified DMSO2 into a glass vial. Record exact masses.

Step 2: Sample Preparation
  • Add 0.8 mL of high-purity CDCl3 (containing 0.03% TMS) to the vial.

  • Vortex for 60 seconds and sonicate for 5 minutes to ensure homogenous dissolution.

  • Transfer 0.6 mL of the solution into a high-quality 5 mm NMR tube.

Step 3: T1​ Inversion-Recovery Validation
  • Insert the sample into the NMR spectrometer (e.g., 400 MHz or higher).

  • Run an inversion-recovery sequence (t1ir) to measure the T1​ of all protons.

  • Identify the longest T1​ among the signals of interest (the DMSO2 singlet at 3.1 ppm and the analyte's methyl ester singlet at 3.9 ppm).

Step 4: Quantitative Acquisition
  • Set the relaxation delay (D1) to strictly ≥5×T1​ (typically 45–60 seconds) to ensure >99.3% magnetization recovery.

  • Set the pulse angle to exactly 90° for maximum signal-to-noise ratio.

  • Acquire a minimum of 64 transients (scans) to ensure a high Signal-to-Noise Ratio ( S/N>250 for quantified peaks).

Step 5: Processing and Calculation
  • Apply a zero-filling factor and an exponential window function (Line Broadening = 0.3 Hz).

  • Perform meticulous manual phase correction and a polynomial baseline correction. Causality: A rolling baseline will artificially inflate or deflate the integral area.

  • Integrate the DMSO2 peak (3.1 ppm, 6H) and the analyte methyl ester peak (3.9 ppm, 3H).

  • Calculate purity using the standard qNMR mass fraction equation:

    Panalyte​=IIS​Ianalyte​​×Nanalyte​NIS​​×MIS​Manalyte​​×Wanalyte​WIS​​×PIS​

    (Where I = Integral, N = Number of protons, M = Molar Mass, W = Weight, P = Purity)

Comparative Experimental Data

To demonstrate the performance discrepancy between the two methods, three distinct batches of Methyl 3-(hydroxymethyl)-2-nitrobenzoate were analyzed using both standard HPLC-UV (Area % at 254 nm) and the optimized qNMR protocol described above.

BatchHPLC-UV Purity (Area %)qNMR Purity (Mass %)Absolute DifferencePrimary Impurity Suspect
001 99.5%98.1%1.4%Aliphatic residual solvents (UV transparent)
002 98.8%96.4%2.4%Unreacted starting materials (Low UV extinction)
003 99.1%98.9%0.2%-

Data Analysis: The data clearly illustrates that HPLC-UV consistently overestimates the purity of the intermediate. In Batch 001 and 002, the presence of UV-transparent aliphatic solvents and structurally related impurities with lower extinction coefficients were essentially "invisible" or underrepresented to the UV detector[1]. Because qNMR detects all proton-bearing species equally, it successfully captured these mass-depleting impurities, providing a true absolute purity value[3].

Conclusion

While HPLC-UV remains a valuable tool for routine qualitative tracking of reaction progress, it is fundamentally inadequate for absolute purity certification without a comprehensive library of impurity reference standards. For critical pharmaceutical intermediates like methyl 3-(hydroxymethyl)-2-nitrobenzoate, qNMR utilizing Dimethyl Sulfone as an internal standard provides an elegant, self-validating, and mathematically absolute determination of purity.

References

  • Bureau International des Poids et Mesures (BIPM). "Rapport BIPM-2018/04: Internal Standard Reference Data for qNMR: Dimethyl sulfone." BIPM. Available at: [Link]

  • ResolveMass Laboratories. "Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works." ResolveMass. Available at: [Link]

  • MDPI. "Quantitative NMR as a Versatile Tool for the Reference Material Preparation." MDPI. Available at: [Link]

Sources

Validation

Comparative Photostability of Methyl 3-(hydroxymethyl)-2-nitrobenzoate Under Ambient Light: A Practical Guide for PPG Selection

Methyl 3-(hydroxymethyl)-2-nitrobenzoate (CAS: 1331954-75-6) is a highly versatile ortho-nitrobenzyl (o-NB) building block used extensively in the synthesis of photolabile protecting groups (PPGs) and photoresponsive mat...

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Author: BenchChem Technical Support Team. Date: April 2026

Methyl 3-(hydroxymethyl)-2-nitrobenzoate (CAS: 1331954-75-6) is a highly versatile ortho-nitrobenzyl (o-NB) building block used extensively in the synthesis of photolabile protecting groups (PPGs) and photoresponsive materials[1]. A critical parameter for any PPG is its ambient light stability, which dictates how the compound must be handled during multistep organic synthesis, purification, and formulation[1].

While the ultimate goal of a PPG is to cleave efficiently upon targeted irradiation (typically ~365 nm UV light)[2], premature degradation under standard laboratory ambient light can severely compromise experimental yields and data integrity. This guide objectively compares the ambient light photostability of methyl 3-(hydroxymethyl)-2-nitrobenzoate against other common photocleavable alternatives and provides validated, self-checking handling protocols.

Mechanistic Causality: Why Does Ambient Light Cause Degradation?

To understand the stability profile of methyl 3-(hydroxymethyl)-2-nitrobenzoate, we must examine the causality of its photolysis. Upon absorption of a photon, the o-nitrobenzyl moiety enters an excited singlet/triplet state. This triggers a Norrish type II-like intramolecular hydrogen abstraction by the nitro group from the adjacent benzylic position, forming a transient aci-nitro intermediate[3]. Subsequent dark reactions lead to the cleavage of the benzylic C-O bond, releasing the payload and generating an ortho-nitrosobenzaldehyde byproduct[4].

Standard laboratory lighting (fluorescent tubes or white LEDs) emits a broad spectrum of visible light, but crucially, it also contains a low-intensity tail of near-UV/violet light (350–400 nm). Methyl 3-(hydroxymethyl)-2-nitrobenzoate has an absorption maximum ( λmax​ ) in the UV region (~270–290 nm), but its absorption tail extends toward 400 nm. Prolonged exposure to ambient light provides enough integrated photon flux in this tail region to slowly drive the photolysis pathway. Macroscopically, this is observed as a gradual color change of the solid or solution from white to brown, indicative of the accumulation of nitroso byproducts[5].

Comparative Photostability: Methyl 3-(hydroxymethyl)-2-nitrobenzoate vs. Alternatives

When selecting a PPG building block, chemists must balance photolysis efficiency (quantum yield) with handling stability[3].

  • Methyl 3-(hydroxymethyl)-2-nitrobenzoate (Standard o-NB): Lacks electron-donating substituents on the aromatic ring, meaning its absorption does not significantly overlap with the primary emission peaks of ambient visible light. It can be handled safely on the benchtop for short periods without significant degradation[5].

  • DMNB (4,5-Dimethoxy-2-nitrobenzyl alcohol): The addition of two methoxy groups red-shifts the absorption profile, pushing the tail well past 420 nm. While this allows for more efficient cleavage using longer wavelengths, it renders DMNB significantly more susceptible to ambient light degradation.

  • DEACM (7-Diethylamino-4-hydroxymethylcoumarin): Coumarin-based PPGs are designed to absorb strongly in the visible region (up to 450 nm)[4]. They will rapidly degrade under standard ambient lighting and strictly require darkroom or red-light handling conditions.

Quantitative Data Summary
Photolabile GroupAbsorption Max ( λmax​ )Absorption TailAmbient Light StabilityHandling Requirement
Methyl 3-(hydroxymethyl)-2-nitrobenzoate ~270–290 nm~350–400 nmModerate Benchtop (short-term), Amber vials
DMNB (4,5-Dimethoxy-2-nitrobenzyl)~340–350 nm> 420 nmLow Dim lighting, Foil-wrapped
DEACM (Coumarin-based)~390–400 nm> 450 nmVery Low Strict darkroom or Red-light

Self-Validating Experimental Protocol: Handling & Stability Verification

To ensure scientific integrity, researchers must treat PPG synthesis as a self-validating system. The following step-by-step protocol outlines how to handle methyl 3-(hydroxymethyl)-2-nitrobenzoate and verify its integrity before committing to complex syntheses.

Step 1: Storage and Aliquoting Store the bulk powder at -20 °C in an amber glass vial or a vessel wrapped in aluminum foil. Storage in the dark at sub-zero temperatures effectively suppresses thermal and photochemical nitrosobenzaldehyde formation[5].

Step 2: Benchtop Manipulation Perform weighing and transfers under standard laboratory lighting, but limit exposure to < 2 hours. If prolonged handling is required (e.g., slow column chromatography or overnight polymerizations), keep the reaction vessels out of ambient light by wrapping the glassware in foil[2].

Step 3: Self-Validation (1H-NMR Baseline Check) Before utilizing the building block, validate its structural integrity to ensure no ambient-light degradation has occurred during transit or storage:

  • Dissolve 1–2 mg of the compound in CDCl3 in a standard NMR tube.

  • Acquire a standard 1H-NMR spectrum.

  • Causality Check: Look for the presence of an aldehyde proton peak at ~10.0–10.5 ppm. Since the primary degradation product is an ortho-nitrosobenzaldehyde derivative[5], the absence of this peak validates that the batch is pristine.

Step 4: Controlled Photolysis (Positive Control) To verify the compound's photo-responsiveness prior to conjugation:

  • Irradiate the NMR tube with a 365 nm UV LED (10–50 mW/cm²) for 15 minutes[6].

  • Re-acquire the 1H-NMR spectrum. The appearance of the aldehyde peak and the disappearance of the benzylic CH2 protons confirm the expected photocleavage mechanism is active.

Visualization: Photodegradation Pathway

G Start Methyl 3-(hydroxymethyl)- 2-nitrobenzoate (Stable in Dark) Photon Photon Absorption (Ambient UV-tail / 365nm) Start->Photon Excited Excited State (S1/T1) Photon->Excited hν (< 400 nm) AciNitro aci-Nitro Intermediate (Intramolecular H-transfer) Excited->AciNitro Norrish Type II Cleavage Bond Cleavage AciNitro->Cleavage Dark Reaction Product1 Nitrosobenzaldehyde Derivative (Brown/Yellow Impurity) Cleavage->Product1

Photodegradation pathway of methyl 3-(hydroxymethyl)-2-nitrobenzoate under ambient light exposure.

References

  • ChemRxiv: Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde. 5

  • Journal of the American Chemical Society (JACS): Strategy for Engineering High Photolysis Efficiency of Photocleavable Protecting Groups through Cation Stabilization. 3

  • MDPI: Photoremovable Protecting Groups. 1

  • PubMed Central (PMC): Systematic Review: Mechanisms of Photoactive Nanocarriers for Imaging and Therapy including Controlled Drug Delivery.4

  • PubMed Central (PMC): Photocleavable Anionic Glues for Light-Responsive Nanoparticle Aggregates. 6

  • Macromolecules (ACS Publications): Investigation of the Effectiveness of Photo Deprotection of Polypeptides in Solution and within the Core of Miniemulsion-Derived Nanoparticles.2

Sources

Comparative

A Comparative Guide to Photocleavable Linkers: Benchmarking Methyl 3-(hydroxymethyl)-2-nitrobenzoate Against Coumarin Derivatives for Controlled Release Applications

For Immediate Release In the realm of controlled release technologies, photolabile linkers, or photocages, stand out for their ability to provide spatiotemporal control over the release of active molecules. This guide of...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

In the realm of controlled release technologies, photolabile linkers, or photocages, stand out for their ability to provide spatiotemporal control over the release of active molecules. This guide offers a detailed comparison between the well-established coumarin-based linkers and the o-nitrobenzyl family, with a specific focus on methyl 3-(hydroxymethyl)-2-nitrobenzoate. This document is intended for researchers, medicinal chemists, and professionals in drug development seeking to select the optimal photocleavable strategy for their specific application.

Introduction to Photocleavable Linkers

Photocleavable linkers are chemical moieties that can be cleaved upon exposure to light of a specific wavelength, thereby releasing a tethered molecule of interest.[1] This "on-demand" release mechanism is highly advantageous in various fields, including drug delivery, tissue engineering, and bioanalysis, as it minimizes off-target effects and allows for precise control over the timing and location of cargo release.[2][3] The efficiency of a photocleavable linker is primarily determined by its quantum yield (Φ), which represents the number of cleavage events per absorbed photon, and its molar extinction coefficient (ε) at the activation wavelength.[4][5]

This guide will delve into the mechanistic details, cleavage efficiencies, and practical considerations for two prominent classes of photolabile linkers: o-nitrobenzyl derivatives and coumarins.

The o-Nitrobenzyl Family: A Focus on Methyl 3-(hydroxymethyl)-2-nitrobenzoate

The o-nitrobenzyl group is a classic and widely used photolabile protecting group.[1][6] Its photocleavage is typically initiated by UV-A light (around 365 nm) and proceeds through an intramolecular hydrogen abstraction by the excited nitro group, leading to the formation of an aci-nitro intermediate. This intermediate then rearranges to release the caged molecule and a 2-nitrosobenzaldehyde byproduct.[4]

While specific experimental data for methyl 3-(hydroxymethyl)-2-nitrobenzoate is not extensively reported in the literature, its photochemical behavior can be inferred from closely related and well-studied o-nitrobenzyl derivatives.

General Characteristics of o-Nitrobenzyl Linkers:
  • Cleavage Wavelength: Typically in the UV-A range (350-400 nm).[6]

  • Quantum Yield (Φ): Varies significantly with substitution on the aromatic ring and the nature of the leaving group, but generally falls in the range of 0.01 to 0.81.[7][8][9] For many o-nitrobenzyl esters, quantum yields are often in the range of 0.1 to 0.6.[10]

  • Advantages: Well-understood mechanism, high chemical stability in the absence of light, and a large body of literature to draw from.

  • Disadvantages: Requirement for UV light can be detrimental to biological samples, and the byproducts can sometimes be reactive.

Coumarin-Based Linkers: A Bright Alternative

Coumarin derivatives have emerged as a popular class of photolabile linkers due to their favorable photophysical properties.[11] Many coumarins absorb light at longer wavelengths (near-UV to visible), which is less damaging to cells and allows for deeper tissue penetration.[12][13] The photocleavage mechanism often involves a heterolytic cleavage in the excited state.

General Characteristics of Coumarin Linkers:
  • Cleavage Wavelength: Can be tuned from the UV-A to the visible region (350-500 nm) by modifying the coumarin core.[13]

  • Quantum Yield (Φ): Generally high, with some derivatives exhibiting quantum yields up to 0.2-0.3 or even higher in specific cases.[14][15] For instance, 6-bromo-7-hydroxycoumarin has a reported quantum yield of 0.13.[14]

  • Advantages: Longer wavelength activation, often fluorescent byproducts allowing for reaction monitoring, and high two-photon absorption cross-sections for some derivatives, enabling even deeper tissue penetration with near-IR light.[12]

  • Disadvantages: The synthesis can be more complex than for simple o-nitrobenzyl derivatives, and the photoproducts can sometimes interfere with biological systems.

Head-to-Head Comparison: o-Nitrobenzyl vs. Coumarin

Featureo-Nitrobenzyl Derivatives (e.g., Methyl 3-(hydroxymethyl)-2-nitrobenzoate)Coumarin Derivatives
Activation Wavelength Typically 350-400 nm (UV-A)[6]350-500 nm (UV-A to Visible)[13]
Quantum Yield (Φ) 0.01 - 0.81 (highly variable)[7][8][9]Generally high (e.g., 0.13 for 6-bromo-7-hydroxycoumarin)[14]
Molar Extinction Coefficient (ε) ModerateHigh
Phototoxicity Higher, due to UV activationLower, especially with visible light activation
Byproduct Monitoring Generally non-fluorescentOften fluorescent, enabling reaction monitoring
Synthesis Complexity Generally straightforwardCan be more complex
Two-Photon Activation Less commonMore readily achieved with specific derivatives[12]

Experimental Section

Proposed Synthesis of Methyl 3-(hydroxymethyl)-2-nitrobenzoate

Synthesis_of_Methyl_3_hydroxymethyl_2_nitrobenzoate A Methyl 3-methyl- 2-nitrobenzoate B Methyl 3-(bromomethyl)- 2-nitrobenzoate A->B NBS, AIBN, CCl4, reflux C Methyl 3-(hydroxymethyl)- 2-nitrobenzoate B->C H2O, CaCO3, reflux HPLC_Monitoring_Workflow cluster_prep Sample Preparation cluster_irrad Irradiation cluster_analysis Analysis A Prepare stock solution of conjugate B Irradiate with specific wavelength A->B C Collect aliquots at time intervals B->C D HPLC separation C->D E Quantify peak areas D->E F Determine cleavage kinetics & quantum yield E->F

Caption: Workflow for monitoring photocleavage efficiency by HPLC.

Conclusion and Future Perspectives

Both o-nitrobenzyl and coumarin-based linkers offer powerful tools for the light-triggered release of molecules. The choice between them depends heavily on the specific requirements of the application.

  • For applications where UV light is tolerable and synthetic simplicity is a priority, o-nitrobenzyl derivatives like methyl 3-(hydroxymethyl)-2-nitrobenzoate remain a viable option. However, the lack of specific photophysical data for this particular compound highlights the need for further characterization to enable its rational application.

  • For applications in biological systems where cell viability is paramount, coumarin linkers are often the superior choice due to their activation by longer, less damaging wavelengths. Their fluorescent properties also provide a convenient handle for monitoring the release process.

The continued development of new photolabile linkers with red-shifted absorption, higher quantum yields, and biocompatible byproducts will undoubtedly expand the toolkit for researchers and pave the way for novel therapeutic and diagnostic strategies.

References

  • A photochemical approach for controlled drug release in targeted drug delivery. PMC. [Link]

  • Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Semantic Scholar. [Link]

  • Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Penn Engineering. [Link]

  • o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One. Wiley Online Library. [Link]

  • Synthesis and characterization of photolabile o-nitrobenzyl derivatives of urea. PubMed. [Link]

  • Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society. [Link]

  • Spacer-mediated Control of Coumarin Uncaging for Photocaged Thymidine. PMC. [Link]

  • Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega. [Link]

  • Photolysis of ortho-nitrobenzylic derivatives: The importance of the leaving group. ResearchGate. [Link]

  • In the search for photocages cleavable with visible light: an overview of recent advances and chemical strategies. Beilstein Journal of Organic Chemistry. [Link]

  • Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA. PNAS. [Link]

  • Short Soluble Coumarin Crosslinkers for Light-Controlled Release of Cells and Proteins from Hydrogels. PubMed. [Link]

  • Using o-nitrobenzyls as photocleavable linker to prepare... ResearchGate. [Link]

  • Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks. MDPI. [Link]

  • Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA. PMC. [Link]

  • Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. Request PDF. [Link]

  • Two-Photon Photolysis of 2-Nitrobenzaldehyde Monitored by Fluorescent-Labeled Nanocapsules. The Journal of Physical Chemistry B. [Link]

  • Developing Photoactive Coumarin-Caged N-Hydroxysulfonamides for Generation of Nitroxyl (HNO). PMC. [Link]

  • Green-Light Activatable, Water-Soluble Red-Shifted Coumarin Photocages. Organic Letters. [Link]

  • A two step synthesis of methyl 3-nitrobenzene. S-cool. [Link]

  • Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. PMC. [Link]

  • Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group. Photochemical & Photobiological Sciences. [Link]

  • Photoremovable Protecting Groups Used for the Caging of Biomolecules. Wiley-VCH. [Link]

  • A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy. RSC Publishing. [Link]

  • Figure 1. Photolytic studies. (A) HPLC monitoring of the photoreaction... ResearchGate. [Link]

  • Synthesis and Characterization of Photolabile o-Nitrobenzyl Derivatives of Urea. The Journal of Organic Chemistry. [Link]

  • 9.2 Quantum yield determination and interpretation. Fiveable. [Link]

  • Understanding Photocleavage Reactions. AZoM. [Link]

  • Brominated 7-hydroxycoumarin-4-ylmethyls: Photolabile protecting groups with biologically useful cross-sections for two photon photolysis. PMC. [Link]

  • Supporting Information. CDC Stacks. [Link]

  • A versatile method for the determination of photochemical quantum yields: Via online UV-Vis spectroscopy. ResearchGate. [Link]

  • Benzoic acid, m-nitro-, methyl ester. Organic Syntheses Procedure. [Link]

  • Mechanisms of photobleaching investigated by fluorescence correlation spectroscopy. Request PDF. [Link]

  • A Strategy for Engineering High Photolysis Efficiency of Photocleavable Protecting Groups Through Cation Stabilization. ChemRxiv. [Link]

  • Rapid Monitoring of Chemical Reactions Made Possible by Ultrahigh-Performance Liquid Chromatography. LCGC International. [Link]

  • (PDF) Photochemical Reaction Detection in HPLC. ResearchGate. [Link]

  • Quantum yield. Wikipedia. [Link]

  • 7-Hydroxycoumarin. PhotochemCAD. [Link]

  • The fate of the contact ion pair determines the photochemistry of coumarin-based photocleavable protecting groups. Chemical Science. [Link]

  • Synthetic method of 3-formyl-2-nitrobenzoic acid methyl ester.
  • An Alternative Method to Determine the Quantum Yield of the Excited Triplet State Using Laser Flash Photolysis. MDPI. [Link]

  • HPLC chromatogram of cleavage experiment and HR-MS of cleavage product. ResearchGate. [Link]

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Safety & Regulatory Compliance

Safety

A Guide to the Proper Disposal of Methyl 3-(hydroxymethyl)-2-nitrobenzoate for Laboratory Professionals

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Methyl 3-(hydroxymethyl)-2-nitrobenzoate. As a nitroaromatic compound, this chemical requires careful handling and adheren...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Methyl 3-(hydroxymethyl)-2-nitrobenzoate. As a nitroaromatic compound, this chemical requires careful handling and adherence to specific disposal protocols to ensure the safety of laboratory personnel and the protection of the environment. This guide is intended for researchers, scientists, and drug development professionals.

Understanding the Hazards: Why Proper Disposal is Critical

Given these potential hazards, it is imperative to treat Methyl 3-(hydroxymethyl)-2-nitrobenzoate as a hazardous waste. Improper disposal, such as discarding it in the regular trash or pouring it down the drain, is strictly prohibited and can lead to dangerous reactions, environmental contamination, and regulatory violations.[1][2]

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Essential PPE includes:

  • Gloves: Chemically resistant gloves are mandatory. Materials such as neoprene, butyl, or viton are often recommended for handling nitro compounds.[2][4]

  • Eye Protection: At a minimum, ANSI Z87.1-compliant safety glasses should be worn. When there is a splash hazard, safety goggles are required.[2]

  • Lab Coat: A flame-resistant lab coat is recommended.[2]

  • Additional Protection: For any procedure with a heightened risk of splashing or reaction, a face shield and work behind a blast shield in a chemical fume hood are necessary.[2]

All handling and preparation for the disposal of Methyl 3-(hydroxymethyl)-2-nitrobenzoate must be conducted in a well-ventilated chemical fume hood to minimize the risk of inhalation.[2]

Step-by-Step Disposal Procedure

The following protocol outlines the necessary steps for the safe segregation, storage, and disposal of Methyl 3-(hydroxymethyl)-2-nitrobenzoate waste.

Step 1: Waste Segregation and Collection

Proper segregation of chemical waste is the foundation of safe disposal.

  • Dedicated Waste Container: Use a clearly labeled, non-reactive container specifically for "Halogenated Organic Waste" if applicable, or more generally, "Non-Halogenated Organic Waste" if the compound does not contain halogens.[1][5] The container must be in good condition with a secure, leak-proof lid.[6]

  • Avoid Mixing: Never mix this waste with other waste streams, such as aqueous waste, acids, bases, or oxidizers.[5][7] Incompatible chemicals must be segregated to prevent dangerous reactions.[7]

Step 2: Waste Container Labeling

Accurate and clear labeling is a critical regulatory requirement.

  • Labeling Requirements: The waste container must be clearly labeled with the words "Hazardous Waste."[6][7]

  • Full Chemical Name: The full chemical name, "Methyl 3-(hydroxymethyl)-2-nitrobenzoate," must be written on the label. Do not use abbreviations or chemical formulas.[6]

Step 3: Safe Storage of Chemical Waste

Proper storage of the waste container is crucial to prevent accidents and ensure compliance.

  • Storage Location: Store the waste container in a designated and well-ventilated satellite accumulation area, such as within a chemical fume hood or an approved flammable liquid storage cabinet.[3][5]

  • Container Closure: Keep the waste container securely closed at all times, except when adding waste.[5]

  • Secondary Containment: It is best practice to use secondary containment to prevent spills from reaching the environment.[8]

Step 4: Arranging for Final Disposal

The final disposal of hazardous waste must be handled by licensed professionals.

  • Contact Your Environmental Health and Safety (EHS) Department: Once the waste container is nearly full (around 90% capacity) or ready for disposal, contact your institution's EHS department.[5][9]

  • Professional Waste Pickup: The EHS department will coordinate with a licensed hazardous waste disposal contractor for the pickup and transportation of the waste.[9]

  • High-Temperature Incineration: The most common and recommended method for the final disposal of nitroaromatic compounds is high-temperature incineration in a specialized hazardous waste facility.[5] This process effectively destroys the toxic organic compounds.[5]

Emergency Procedures for Spills

In the event of a spill, prompt and correct action is essential to mitigate hazards.

  • Alert Personnel: Immediately notify others in the laboratory.[2]

  • Evacuate if Necessary: If the spill is large or poses an immediate inhalation hazard, evacuate the area.

  • Eliminate Ignition Sources: If the material is flammable, remove all sources of ignition.[2]

  • Wear Appropriate PPE: Don the necessary PPE, including respiratory protection if required, before attempting to clean the spill.[2]

  • Contain the Spill: Use a non-combustible absorbent material like sand or vermiculite to contain the spill.[2]

  • Collect and Dispose: Carefully collect the absorbed material into a sealed, properly labeled container for disposal as hazardous waste.[2]

  • Decontaminate the Area: Clean the spill area thoroughly with soap and water.[2]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of Methyl 3-(hydroxymethyl)-2-nitrobenzoate.

DisposalWorkflow Disposal Workflow for Methyl 3-(hydroxymethyl)-2-nitrobenzoate cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Response PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in a Chemical Fume Hood PPE->FumeHood Always SelectContainer Select a Designated Non-Reactive Waste Container FumeHood->SelectContainer LabelContainer Label Container: 'Hazardous Waste' Full Chemical Name Accumulation Date SelectContainer->LabelContainer SegregateWaste Segregate from Incompatible Wastes LabelContainer->SegregateWaste StoreSecurely Store in a Secure, Ventilated Area SegregateWaste->StoreSecurely KeepClosed Keep Container Tightly Closed StoreSecurely->KeepClosed SecondaryContainment Use Secondary Containment KeepClosed->SecondaryContainment ContactEHS Contact Institutional EHS Department SecondaryContainment->ContactEHS When container is full WastePickup Arrange for Pickup by a Licensed Waste Contractor ContactEHS->WastePickup Incineration High-Temperature Incineration WastePickup->Incineration Spill Spill Occurs Alert Alert Others & Evacuate if Needed Spill->Alert ControlIgnition Eliminate Ignition Sources Alert->ControlIgnition DonPPE Don Spill Response PPE ControlIgnition->DonPPE Contain Contain with Inert Absorbent DonPPE->Contain Collect Collect Waste in a Sealed Container Contain->Collect Collect->ContactEHS For disposal Decontaminate Decontaminate Area Collect->Decontaminate

Caption: Disposal workflow for Methyl 3-(hydroxymethyl)-2-nitrobenzoate.

Quantitative Data Summary

While specific quantitative data for Methyl 3-(hydroxymethyl)-2-nitrobenzoate is limited, the table below summarizes key hazard information for structurally related nitroaromatic compounds, underscoring the need for cautious handling and disposal.

CompoundCAS NumberGHS Hazard Statements
1-Chloro-4-nitrobenzene100-00-5Toxic if swallowed, in contact with skin or if inhaled; Suspected of causing genetic defects; Suspected of causing cancer; May cause damage to organs through prolonged or repeated exposure; Toxic to aquatic life with long lasting effects.[5]
1-Iodo-4-nitrobenzene636-98-6Harmful if swallowed; Harmful in contact with skin; Causes skin irritation; Causes serious eye irritation; Harmful if inhaled; May cause respiratory irritation.[5]
Methyl 2-hydroxy-3-nitrobenzoate22621-41-6Harmful if swallowed; Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation.[10]
3-Methyl-2-nitrobenzoic acid5437-38-7Harmful if swallowed; Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation.[11]

References

  • Methyl 2-hydroxy-3-nitrobenzoate - SAFETY DATA SHEET. Fisher Scientific. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Chemical Safety. Missouri S&T. [Link]

  • Standard Operating Procedure for Hazardous Chemicals Use: Nitromethane. University of Wisconsin-Milwaukee. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

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Handling

A Senior Application Scientist's Guide to Handling Methyl 3-(hydroxymethyl)-2-nitrobenzoate: Essential Safety and Operational Protocols

Abstract: This document provides comprehensive safety protocols and operational guidance for the handling of Methyl 3-(hydroxymethyl)-2-nitrobenzoate. As specific toxicological data for this compound is limited, this gui...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides comprehensive safety protocols and operational guidance for the handling of Methyl 3-(hydroxymethyl)-2-nitrobenzoate. As specific toxicological data for this compound is limited, this guide is built upon established principles for managing analogous aromatic nitro compounds. The procedures outlined herein are designed to empower researchers, scientists, and drug development professionals with the knowledge to mitigate risks through rigorous hazard assessment, correct personal protective equipment (PPE) selection, and meticulous operational and disposal planning. Adherence to these protocols is essential for ensuring personal safety and maintaining experimental integrity.

The Causality of Caution: Hazard Assessment

Methyl 3-(hydroxymethyl)-2-nitrobenzoate is an organic compound whose structure contains a nitroaromatic group. While comprehensive hazard data for this specific molecule is not widely available, its chemical class provides a strong basis for a conservative safety assessment. Aromatic nitro compounds, as a class, are known for their potential toxicity and must be handled with significant caution.[1]

The primary risks associated with compounds of this nature include:

  • Toxicity via Multiple Routes: Toxic effects can occur through skin absorption, inhalation of dust or aerosols, and ingestion.[1][2] It is therefore prudent to treat Methyl 3-(hydroxymethyl)-2-nitrobenzoate as a substance with the potential for systemic effects.

  • Skin and Eye Irritation: Direct contact with similar compounds can cause skin irritation and serious eye irritation.[3]

  • Methemoglobinemia: A significant concern with many aromatic nitro compounds is their potential to cause methemoglobinemia. This is a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to transport oxygen, which can lead to cyanosis (blue-colored skin), dizziness, and headaches.[2][4]

  • Combustibility: While not always highly flammable, many organic nitro compounds are combustible and can decompose at high temperatures to produce toxic fumes, including nitrogen oxides (NOx).[5][6]

Given these potential hazards, all handling procedures must be governed by the core principle of minimizing exposure. This is achieved through a multi-layered safety approach encompassing engineering controls, administrative procedures, and the correct use of Personal Protective Equipment (PPE). This guide is a component of the administrative controls mandated by the OSHA Laboratory Standard (29 CFR 1910.1450), which requires the development of a Chemical Hygiene Plan (CHP) for the safe handling of hazardous chemicals.[7][8]

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a passive step but an active risk mitigation strategy. The following table summarizes the minimum required PPE for handling Methyl 3-(hydroxymethyl)-2-nitrobenzoate. The rationale behind each selection is critical to understanding and ensuring compliance.

Protection Type Specification Justification & Causality
Eye & Face Protection ANSI Z87.1 compliant chemical splash goggles. A face shield worn over goggles is required when there is a significant splash or spatter potential (e.g., handling >100 mL of a solution).[4][9]Protects against accidental splashes of solutions or contact with airborne solid particles, preventing serious eye irritation or injury.[6][10] The nitroaromatic class warrants a high level of precaution.
Hand Protection Chemical-resistant nitrile gloves (minimum thickness 0.11 mm). Double-gloving is recommended.[4]Provides a barrier against dermal absorption, a primary route of exposure for nitroaromatics.[1][9] Gloves must be inspected for integrity before each use and changed immediately upon contamination or after a maximum of two hours of use.
Body Protection A flame-resistant laboratory coat, fully buttoned. Long pants and closed-toe, chemical-resistant shoes are mandatory.[2][11]Protects skin from incidental contact and spills. Prevents contamination of personal clothing. Closed-toe shoes protect feet from spills.[11]
Respiratory Protection A NIOSH-approved N95 (or higher) respirator is required when handling the solid powder outside of a certified chemical fume hood or when dust generation is unavoidable.[4][11]Minimizes the risk of inhaling fine particles, a significant route for systemic toxicity with this class of compounds.[2] All respirator use must be in accordance with a documented institutional respiratory protection program.[12]

Experimental Workflow: A Self-Validating System

Adherence to a strict, step-by-step protocol is a self-validating system that ensures safety is integrated into the scientific process.

Preparation and PPE Donning
  • Designate the Workspace: All handling of Methyl 3-(hydroxymethyl)-2-nitrobenzoate, especially weighing of the solid and preparation of stock solutions, must occur within a certified chemical fume hood.[12][13]

  • Assemble Materials: Before bringing the chemical into the hood, ensure all necessary equipment (spatulas, weigh paper, glassware, solvents, waste containers) is present to minimize movement in and out of the controlled area.

  • Inspect PPE: Check all PPE for defects (e.g., rips in gloves, cracks in goggles).

  • Donning Sequence:

    • Don lab coat and ensure it is fully buttoned.

    • Don eye and face protection.

    • Don respiratory protection, if required by your risk assessment, and perform a user seal check.

    • Don the first pair of nitrile gloves.

    • Don the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

Handling the Compound
  • Weighing: Carefully weigh the solid compound on weigh paper or in a tared container. Avoid any actions that could generate dust. Use a spatula to gently transfer the material.

  • Solution Preparation: Add the solid to the solvent slowly. If dissolving in a flask, cap it before agitating. If using a stir bar, add it before the chemical and start stirring at a low speed to prevent splashing.

  • Transport: When moving solutions, use secondary containment (such as a bottle carrier or a beaker large enough to hold the container's contents) to mitigate the risk of spills.[14]

Doffing PPE and Decontamination
  • Decontaminate: Before exiting the fume hood, wipe down the exterior of the primary container and any equipment used with an appropriate solvent (e.g., 70% ethanol) and a disposable wipe. Place the wipe in the designated solid hazardous waste container.

  • Doffing Sequence (at the lab exit or designated area):

    • Remove the outer pair of gloves, peeling them off without touching the exterior surface. Dispose of them in the hazardous waste container.

    • Remove the face shield (if used) and lab coat. Hang the lab coat in its designated storage area.

    • Remove eye protection.

    • Remove the inner pair of gloves and dispose of them.

    • Wash hands thoroughly with soap and water.

The following diagram illustrates the critical decision points and workflow for ensuring safety during handling operations.

start Start: Prepare to Handle Chemical risk_assessment Risk Assessment: Solid or Solution? start->risk_assessment solid_ops Solid Handling: Weighing Powder risk_assessment->solid_ops Solid solution_ops Solution Handling: Transfer / Reaction risk_assessment->solution_ops Solution fume_hood Work Inside Certified Fume Hood? solid_ops->fume_hood solution_ops->fume_hood ppe_base Standard PPE: - Double Nitrile Gloves - Goggles & Lab Coat fume_hood->ppe_base Yes stop STOP: Do Not Proceed Without Fume Hood fume_hood->stop No ppe_respirator Add N95 Respirator ppe_base->ppe_respirator If Solid ppe_face_shield Consider Face Shield ppe_base->ppe_face_shield If Splash Risk procedure Execute Procedure ppe_respirator->procedure ppe_face_shield->procedure decontaminate Decontaminate Workspace & Doff PPE procedure->decontaminate end End: Procedure Complete decontaminate->end

Caption: PPE Selection and Safe Handling Workflow.

Contingency and Disposal Plan

Emergency Procedures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][15]

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water. Seek medical attention if irritation develops or persists.[5][15]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[5][15]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][15]

  • Spill: Evacuate the immediate area. If the spill is small and you are trained to handle it, wear full PPE (including respiratory protection). Cover the spill with a non-combustible absorbent material like sand or vermiculite.[16] Scoop the material into a designated hazardous waste container. Decontaminate the area with soap and water. For large spills, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) department immediately.

Disposal Plan

All waste generated from handling Methyl 3-(hydroxymethyl)-2-nitrobenzoate is considered hazardous waste.

  • Solid Waste: This includes excess chemical, contaminated gloves, weigh paper, pipette tips, and absorbent materials from spills. Collect all solid waste in a dedicated, clearly labeled, and sealed hazardous waste container.[4]

  • Liquid Waste: Unused solutions or reaction mixtures should be collected in a separate, labeled, and sealed hazardous liquid waste container. Do not mix with incompatible waste streams.[17]

  • Disposal Protocol: Never dispose of this chemical or its waste down the drain or in the regular trash.[14][16] All waste containers must be disposed of through your institution's EHS office or a licensed professional waste disposal service, following all local, state, and federal regulations.[5][17]

References

  • Title: Laboratory Safety Guidance Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: The Laboratory Standard Source: Duke University Occupational & Environmental Safety Office URL: [Link]

  • Title: 29 CFR 1910.1450 — OSHA Laboratory Standard Source: MasterControl URL: [Link]

  • Title: OSHA Standards for Biological Laboratories Source: Administration for Strategic Preparedness and Response (ASPR) URL: [Link]

  • Title: Working with Hazardous Chemicals - NIH Policy Manual Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Chemical Safety Source: Colorado Emergency Preparedness Partnership (CEPP) URL: [Link]

  • Title: OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Investigation of Selected Potential Environmental Contaminants: Nitroaromatics Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: STANDARD OPERATING PROCEDURES FOR CHEMICAL SAFETY Source: National Center for Biotechnology Information (NCBI) - NIH URL: [Link]

  • Title: Nitrocompounds, Aromatic Source: ILO Encyclopaedia of Occupational Health and Safety URL: [Link]

  • Title: Working with Chemicals - Prudent Practices in the Laboratory Source: National Center for Biotechnology Information (NCBI) - NIH URL: [Link]

  • Title: Dräger Gas Detectors & PPE for Nitrobenzene Source: Dräger URL: [Link]

  • Title: Chemical Safety Guide, 6th Ed. Source: National Institutes of Health (NIH) Office of Research Services URL: [Link]

  • Title: Summary of Procedure This procedure is suitable for the determination of nitroaromatic and nitramine compounds Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: MSDS of Methyl 3-nitrobenzoate Source: Capot Chemical URL: [Link]

  • Title: Safety Data Sheet - METHYL 4-HYDROXY BENZOATE Source: Chem-Supply URL: [Link]

  • Title: Understanding Solvents and PPE for Chemical Safety Source: MCR Safety URL: [Link]

Sources

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